molecular formula C9H5Cl2N B12405548 4,7-Dichloroquinoline-15N

4,7-Dichloroquinoline-15N

Cat. No.: B12405548
M. Wt: 199.04 g/mol
InChI Key: HXEWMTXDBOQQKO-HNHCFKFXSA-N
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Description

4,7-Dichloroquinoline-15N is a useful research compound. Its molecular formula is C9H5Cl2N and its molecular weight is 199.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5Cl2N

Molecular Weight

199.04 g/mol

IUPAC Name

4,7-dichloroquinoline

InChI

InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H/i12+1

InChI Key

HXEWMTXDBOQQKO-HNHCFKFXSA-N

Isomeric SMILES

C1=CC2=C(C=C[15N]=C2C=C1Cl)Cl

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,7-Dichloroquinoline-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4,7-Dichloroquinoline-¹⁵N, a critical isotopically labeled intermediate in pharmaceutical research and development. This document details its synthesis, reactivity, and spectral characteristics, supported by experimental protocols and data presented for clarity and comparative analysis.

Core Chemical Properties

4,7-Dichloroquinoline-¹⁵N is the isotopically labeled form of 4,7-dichloroquinoline, where the nitrogen atom in the quinoline ring is the ¹⁵N isotope.[1][2] This labeling makes it an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies, allowing researchers to trace the molecule and its metabolites.[1] The fundamental chemical and physical properties are largely governed by the unlabeled 4,7-dichloroquinoline structure.

PropertyValueReference
Molecular Formula C₉H₅Cl₂¹⁵N[1][2]
Molecular Weight 199.04 g/mol [1][2]
CAS Number 366495-92-3[1]
Appearance White powder[3]
Melting Point 87 °C[3]
Boiling Point 317 °C[3]
Unlabeled CAS 86-98-6[1]

Synthesis and Reactivity

The synthesis of 4,7-dichloroquinoline-¹⁵N follows the established routes for its unlabeled counterpart, with the introduction of a ¹⁵N-labeled precursor at an appropriate stage. The most common synthetic pathway involves the cyclization of a substituted aniline.[3]

A general synthetic approach involves the condensation of 3-chloroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, saponification, decarboxylation, and subsequent chlorination.[4][5] To introduce the ¹⁵N label, a ¹⁵N-labeled 3-chloroaniline would be utilized in the initial step.

Key Reactive Site: The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution.[6] This reactivity is the cornerstone of its utility in the synthesis of a wide array of derivatives, most notably the 4-aminoquinoline class of antimalarial drugs such as chloroquine and hydroxychloroquine.[3][6] The reaction typically involves the displacement of the 4-chloro group with a suitable amine.

Experimental Protocols

General Synthesis of 4,7-Dichloroquinoline (Unlabeled)

This protocol, adapted from established methods, outlines the synthesis of the unlabeled compound. The synthesis of the ¹⁵N-labeled analog would require the use of ¹⁵N-labeled m-chloroaniline in the first step.

Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate [4][5]

  • A mixture of m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles) is heated on a steam bath for 1 hour.[4][5]

  • The evolved ethanol is allowed to escape. The resulting product is used directly in the next step.[4][5]

Step 2: Cyclization to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid [4][5]

  • The product from Step 1 is added to vigorously boiling Dowtherm A and heated for 1 hour.[4][5]

  • The mixture is cooled, and the crystallized product is filtered and washed.[4][5]

  • The filter cake is saponified by refluxing with 10% aqueous sodium hydroxide until all the solid dissolves (approximately 1 hour).[4][5]

  • The solution is cooled and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.[4][5]

Step 3: Decarboxylation and Chlorination to 4,7-Dichloroquinoline [4][5]

  • The dried carboxylic acid is suspended in Dowtherm A and boiled for 1 hour under a stream of nitrogen.[4][5]

  • The solution is cooled, and phosphorus oxychloride is added.[4][5]

  • The mixture is heated to 135–140 °C and stirred for 1 hour.[4][5]

  • After cooling, the reaction mixture is poured into a separatory funnel and washed with 10% hydrochloric acid.[4][5]

  • The combined acid extracts are cooled and neutralized with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.[4][5]

  • The solid is collected, washed with water, and dried.[4][5]

Nucleophilic Substitution for Derivative Synthesis

This protocol describes the general procedure for the synthesis of 4-aminoquinoline derivatives from 4,7-dichloroquinoline.

  • To a solution of 4,7-dichloroquinoline (1.0 mmol) in a suitable solvent (e.g., ethanol), the desired amine (1.1 mmol) and an acid catalyst (e.g., p-dodecylbenzenesulfonic acid) are added.[7]

  • The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography.[7]

  • Upon completion, the product is isolated by filtration and purified by recrystallization.[7]

Spectral Data

For the unlabeled compound, ¹H and ¹³C NMR data are available.[8][9]

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline ring system.

  • ¹³C NMR: The spectrum would display distinct peaks for each of the nine carbon atoms in the molecule. For instance, in a derivative, the aromatic carbons of the quinoline ring show peaks in the range of δ 105-152 ppm.[7]

Mass spectrometry of the ¹⁵N-labeled compound would show a molecular ion peak at m/z 199.04, which is one mass unit higher than the unlabeled compound (molar mass 198.05 g/mol ).[1][3][10][11] This mass shift is the basis for its use in tracer studies.[12]

Visualizations

Logical Workflow for Synthesis and Application

G cluster_synthesis Synthesis cluster_application Application m_chloroaniline m-Chloroaniline-¹⁵N intermediate1 Anilinoacrylate Intermediate m_chloroaniline->intermediate1 Condensation diethyl_malonate Diethyl Ethoxymethylenemalonate diethyl_malonate->intermediate1 intermediate2 Quinolinecarboxylic Acid intermediate1->intermediate2 Cyclization & Saponification DCQ_15N 4,7-Dichloroquinoline-¹⁵N intermediate2->DCQ_15N Decarboxylation & Chlorination Derivative 4-Aminoquinoline-¹⁵N Derivative DCQ_15N->Derivative Nucleophilic Substitution Amine Amine Amine->Derivative DMPK DMPK Studies Derivative->DMPK Tracer

Caption: Synthesis of 4,7-Dichloroquinoline-¹⁵N and its application in drug development.

Signaling Pathway Context (Hypothetical)

As 4,7-dichloroquinoline and its derivatives are primarily known for their antimalarial activity, a simplified diagram can illustrate their general mechanism of action, which involves interfering with heme detoxification in the malaria parasite.

G Heme Heme (Toxic) Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Heme Polymerase Parasite_Death Parasite Death Heme->Parasite_Death DCQ_Derivative 4-Aminoquinoline Derivative (e.g., Chloroquine) DCQ_Derivative->Heme Complexation DCQ_Derivative->Hemozoin Inhibition

Caption: General mechanism of action for 4-aminoquinoline antimalarials.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4,7-Dichloroquinoline-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,7-dichloroquinoline-¹⁵N, a crucial isotopically labeled intermediate in the development of various pharmaceuticals, particularly antimalarial drugs. This document details the synthetic pathway, experimental protocols, and in-depth characterization data, presented in a clear and accessible format for researchers in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies.

Introduction

4,7-Dichloroquinoline is a key building block in the synthesis of several important antimalarial drugs, including chloroquine, hydroxychloroquine, and amodiaquine.[1][2] The incorporation of a stable isotope, such as ¹⁵N, into the quinoline ring system provides a powerful tool for various research applications. ¹⁵N-labeled compounds are instrumental in quantitative analysis through mass spectrometry-based assays, enabling precise tracking and quantification of the parent drug and its metabolites in biological matrices.[3] This guide outlines a feasible synthetic route and the expected analytical characterization of 4,7-dichloroquinoline-¹⁵N.

Synthetic Pathway

The synthesis of 4,7-dichloroquinoline-¹⁵N is most effectively achieved through a multi-step process commencing with the preparation of the ¹⁵N-labeled precursor, 3-chloroaniline-¹⁵N, followed by the well-established Gould-Jacobs reaction to construct the quinoline core.

The proposed synthetic workflow is as follows:

Synthesis_Workflow cluster_0 Synthesis of 3-Chloroaniline-¹⁵N cluster_1 Gould-Jacobs Reaction Benzene Benzene Nitrobenzene-¹⁵N Nitrobenzene-¹⁵N Benzene->Nitrobenzene-¹⁵N Nitration (H¹⁵NO₃/H₂SO₄) 3-Chloronitrobenzene-¹⁵N 3-Chloronitrobenzene-¹⁵N Nitrobenzene-¹⁵N->3-Chloronitrobenzene-¹⁵N Chlorination (Cl₂, FeCl₃) 3-Chloroaniline-¹⁵N 3-Chloroaniline-¹⁵N 3-Chloronitrobenzene-¹⁵N->3-Chloroaniline-¹⁵N Reduction (e.g., Fe/HCl) Intermediate_A Intermediate_A 3-Chloroaniline-¹⁵N->Intermediate_A Condensation Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate->Intermediate_A 7-Chloro-4-hydroxyquinoline-3-carboxylate-¹⁵N 7-Chloro-4-hydroxyquinoline-3-carboxylate-¹⁵N Intermediate_A->7-Chloro-4-hydroxyquinoline-3-carboxylate-¹⁵N Thermal Cyclization 7-Chloro-4-hydroxyquinoline-3-carboxylic acid-¹⁵N 7-Chloro-4-hydroxyquinoline-3-carboxylic acid-¹⁵N 7-Chloro-4-hydroxyquinoline-3-carboxylate-¹⁵N->7-Chloro-4-hydroxyquinoline-3-carboxylic acid-¹⁵N Saponification 7-Chloro-4-hydroxyquinolin-¹⁵N-ol 7-Chloro-4-hydroxyquinolin-¹⁵N-ol 7-Chloro-4-hydroxyquinoline-3-carboxylic acid-¹⁵N->7-Chloro-4-hydroxyquinolin-¹⁵N-ol Decarboxylation 4,7-Dichloroquinoline-¹⁵N 4,7-Dichloroquinoline-¹⁵N 7-Chloro-4-hydroxyquinolin-¹⁵N-ol->4,7-Dichloroquinoline-¹⁵N Chlorination (POCl₃)

Caption: Synthetic workflow for 4,7-dichloroquinoline-¹⁵N.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of 4,7-dichloroquinoline-¹⁵N.

Synthesis of 3-Chloroaniline-¹⁵N

The synthesis of the crucial precursor, 3-chloroaniline-¹⁵N, can be accomplished in three steps starting from benzene and a ¹⁵N-labeled nitrating agent.

Step 1: Nitration of Benzene to Nitrobenzene-¹⁵N

A mixture of ¹⁵N-labeled nitric acid (H¹⁵NO₃) and sulfuric acid is used to nitrate benzene. The reaction is typically carried out at a controlled temperature to prevent dinitration.

Step 2: Chlorination of Nitrobenzene-¹⁵N to 3-Chloronitrobenzene-¹⁵N

Nitrobenzene-¹⁵N is chlorinated using chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). The nitro group directs the chlorination to the meta position.[4]

Step 3: Reduction of 3-Chloronitrobenzene-¹⁵N to 3-Chloroaniline-¹⁵N

The nitro group of 3-chloronitrobenzene-¹⁵N is reduced to an amine using a variety of reducing agents. A common and effective method is the Béchamp reduction, which utilizes iron filings in the presence of an acid, such as hydrochloric acid.[5]

Gould-Jacobs Synthesis of 4,7-Dichloroquinoline-¹⁵N

This synthesis follows the well-established Gould-Jacobs reaction pathway.[6]

Step 1: Condensation of 3-Chloroaniline-¹⁵N and Diethyl (ethoxymethylene)malonate

A mixture of 3-chloroaniline-¹⁵N and a slight excess of diethyl (ethoxymethylene)malonate is heated, typically on a steam bath, to facilitate the condensation reaction and elimination of ethanol.

Step 2: Thermal Cyclization

The resulting intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (around 250 °C) to induce thermal cyclization, forming the quinoline ring system.

Step 3: Saponification

The cyclized product is then saponified using a strong base, such as sodium hydroxide, to hydrolyze the ester group to a carboxylic acid.

Step 4: Decarboxylation

The resulting carboxylic acid is decarboxylated by heating in a high-boiling point solvent to yield 7-chloro-4-hydroxyquinolin-¹⁵N-ol.

Step 5: Chlorination

The final step involves the chlorination of the 4-hydroxy group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the desired product, 4,7-dichloroquinoline-¹⁵N.[7]

Characterization Data

The successful synthesis of 4,7-dichloroquinoline-¹⁵N is confirmed through a combination of spectroscopic and spectrometric techniques. The expected data, based on the unlabeled compound and the principles of isotopic labeling, are summarized below.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₉H₅Cl₂¹⁵N
Molecular Weight 199.04 g/mol [3]
Appearance White to off-white solid
CAS Number 366495-92-3[3]
Spectroscopic and Spectrometric Data
TechniqueExpected Observations
Mass Spectrometry (MS) The molecular ion peak ([M]⁺) will be observed at m/z 198 and 200 (due to chlorine isotopes) with an approximate ratio of 9:6:1. The presence of the ¹⁵N isotope will result in a molecular weight that is one unit higher than the unlabeled compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and the presence of the ¹⁵N isotope with high accuracy. The isotopic enrichment can be determined by comparing the intensities of the ion peaks of the labeled and unlabeled species.[8]
¹H NMR Spectroscopy The ¹H NMR spectrum is expected to be very similar to that of the unlabeled compound. However, the presence of the ¹⁵N isotope may lead to observable coupling between the nitrogen and adjacent protons (e.g., ²J(¹⁵N,H) and ³J(¹⁵N,H)), which would result in splitting of the corresponding proton signals. These couplings are often small and may require high-resolution instrumentation to be observed.
¹³C NMR Spectroscopy Similar to the ¹H NMR, the ¹³C NMR spectrum will closely resemble that of the unlabeled compound. The ¹⁵N isotope can couple to adjacent carbon atoms (¹J(¹⁵N,C) and ²J(¹⁵N,C)), leading to splitting of the carbon signals.
¹⁵N NMR Spectroscopy This is the most direct method for observing the ¹⁵N label. A single resonance is expected in the aromatic amine region of the ¹⁵N NMR spectrum. The chemical shift will be characteristic of the quinoline nitrogen. Techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be used to confirm the connectivity of the nitrogen atom within the molecule by observing correlations to nearby protons.[7][9]

Expected ¹H and ¹³C NMR Chemical Shifts (based on unlabeled 4,7-dichloroquinoline)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2~8.7~152
3~7.4~123
5~8.1~128
6~7.5~127
8~8.0~125
4a-~149
8a-~150

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The presence of ¹⁵N may cause slight shifts and/or splitting of these signals.

Logical Relationships in Characterization

The following diagram illustrates the logical flow of confirming the structure and isotopic labeling of 4,7-dichloroquinoline-¹⁵N.

Characterization_Logic Synthesis Synthesis Purification Purification Synthesis->Purification Preliminary_Analysis Preliminary_Analysis Purification->Preliminary_Analysis MS_Analysis MS_Analysis Preliminary_Analysis->MS_Analysis Confirms MW NMR_Analysis NMR_Analysis Preliminary_Analysis->NMR_Analysis HRMS_Analysis HRMS_Analysis MS_Analysis->HRMS_Analysis Confirms Elemental Composition & ¹⁵N Isotopic_Enrichment_Analysis Isotopic_Enrichment_Analysis HRMS_Analysis->Isotopic_Enrichment_Analysis 1H_NMR 1H_NMR NMR_Analysis->1H_NMR Proton Environment 13C_NMR 13C_NMR NMR_Analysis->13C_NMR Carbon Skeleton 15N_NMR 15N_NMR NMR_Analysis->15N_NMR Direct ¹⁵N Detection HMBC_Analysis HMBC_Analysis 1H_NMR->HMBC_Analysis 15N_NMR->HMBC_Analysis ¹H-¹⁵N Connectivity Structure_Confirmation Structure_Confirmation HMBC_Analysis->Structure_Confirmation Final_Product_Confirmation Final_Product_Confirmation Structure_Confirmation->Final_Product_Confirmation Isotopic_Enrichment_Analysis->Final_Product_Confirmation

Caption: Logical workflow for the characterization of 4,7-dichloroquinoline-¹⁵N.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 4,7-dichloroquinoline-¹⁵N. The outlined synthetic route, based on established chemical principles, offers a reliable method for obtaining this valuable isotopically labeled compound. The detailed characterization plan, employing a suite of modern analytical techniques, ensures the unambiguous identification and purity assessment of the final product. The availability of 4,7-dichloroquinoline-¹⁵N will undoubtedly facilitate advanced research in drug development, enabling more precise and informative studies on the pharmacokinetics and metabolism of quinoline-based drugs.

References

A Technical Guide to the Physical and Spectroscopic Properties of 15N Labeled Dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 15N labeled dichloroquinoline, specifically focusing on 4,7-dichloroquinoline-15N. This document is intended to serve as a valuable resource for researchers utilizing this stable isotope-labeled compound in various scientific applications, including metabolic flux analysis, therapeutic drug monitoring, and as an internal standard in clinical mass spectrometry.[1]

While specific experimental data for 15N labeled dichloroquinoline is not extensively published, this guide compiles available information from commercial suppliers and provides generalized experimental protocols for its characterization based on standard analytical techniques for similar isotopically labeled compounds.

Core Physical and Chemical Properties

The incorporation of a 15N isotope into the dichloroquinoline structure results in a molecule with a slightly higher molecular weight than its unlabeled counterpart, which is the primary physical difference.[2][3] This mass difference is fundamental to its utility in mass spectrometry-based applications. Other physical properties, such as melting point and solubility, are not expected to differ significantly from the unlabeled compound.

Table 1: Physical and Chemical Data for this compound

PropertyValueReference
Chemical Name This compound[1][4]
Molecular Formula C₉H₅Cl₂¹⁵N[1][4]
Molecular Weight 199.04 g/mol [1][4][5]
CAS Number 366495-92-3[1][4][6]
Unlabeled CAS Number 86-98-6[1][4]
Appearance White to Off-White Solid[6]
Melting Point 83 - 85 °C[6]
Purity atom % 15N: ≥ 99%, Chemical Purity: ≥ 98%[7]
Solubility Chloroform (Slightly), Methanol (Slightly)[6]
Storage Room Temperature[1][6]
SMILES ClC1=CC=[15N]C2=C1C=CC(Cl)=C2[1][5]

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for verifying the incorporation and position of the 15N label, as well as for confirming the overall structure of the molecule.

Objective: To confirm the presence and location of the 15N isotope and to assign the ¹H and ¹³C chemical shifts.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁵N nuclei.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to observe the proton signals. The coupling patterns and chemical shifts should be consistent with the dichloroquinoline structure.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms will confirm the carbon skeleton.

  • ¹⁵N NMR: Direct ¹⁵N NMR can be performed, though it is often less sensitive. More commonly, two-dimensional correlation experiments are used.

  • 2D NMR (HSQC/HMBC):

    • A ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment can be used to identify protons directly attached to the ¹⁵N atom (if any) or, more likely in this case, to observe long-range couplings.

    • A ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful for confirming the position of the ¹⁵N label by observing correlations between the nitrogen and protons that are two or three bonds away.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the obtained spectra with those of unlabeled 4,7-dichloroquinoline[8][9] and with predicted spectra to confirm the structure and the site of labeling.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the labeled compound and for assessing the isotopic enrichment.

Objective: To verify the molecular weight and determine the isotopic purity of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.

  • Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode.

    • The most abundant ion observed should correspond to the protonated molecule, [M+H]⁺.

    • For this compound (C₉H₅Cl₂¹⁵N), the expected monoisotopic mass of the neutral molecule is approximately 197.9770 Da. The [M+H]⁺ ion should therefore be observed at m/z 198.9848. The unlabeled compound has a monoisotopic mass of 196.9799 Da.[10]

  • Data Analysis:

    • Compare the observed mass of the molecular ion with the theoretical mass to confirm the elemental composition.

    • Analyze the isotopic pattern of the molecular ion peak. The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 pattern. The relative abundance of the ¹⁵N-containing peak compared to any residual ¹⁴N-containing peak will indicate the isotopic enrichment.

Illustrative Workflow

The following diagram illustrates a general workflow for the utilization of 15N labeled dichloroquinoline in a research setting, from initial characterization to its application in quantitative studies.

Caption: General workflow for the characterization and application of 15N labeled dichloroquinoline.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway information directly associated with 15N labeled dichloroquinoline in the public domain. The primary role of the 15N label is to serve as a tracer or internal standard for the quantification of the unlabeled drug or its metabolites. The biological activity and any associated signaling pathways would be identical to those of the unlabeled 4,7-dichloroquinoline.

The logical relationship for its use in quantitative analysis is straightforward and is depicted in the workflow diagram above. The known quantity of the stable isotope-labeled standard is added to a sample containing an unknown quantity of the analyte (the unlabeled dichloroquinoline). The ratio of the mass spectrometer signal of the analyte to the internal standard is then used to calculate the concentration of the analyte in the original sample. This method corrects for variations in sample preparation and instrument response.

The following diagram illustrates the logical relationship in a quantitative mass spectrometry experiment.

G Quantitative Analysis Logic cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Analyte Analyte (Unlabeled Dichloroquinoline) in Biological Matrix Mix Combined Sample Analyte->Mix IS Internal Standard (15N Dichloroquinoline) (Known Concentration) IS->Mix LCMS LC-MS/MS Analysis Mix->LCMS Ratio Measure Peak Area Ratio (Analyte / Internal Standard) LCMS->Ratio Result Calculate Analyte Concentration Ratio->Result CalCurve Calibration Curve (Known Analyte Concentrations) CalCurve->Result

References

4,7-Dichloroquinoline-¹⁵N: A Technical Guide to Isotopic Enrichment and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,7-dichloroquinoline-¹⁵N, a critical isotopically labeled intermediate in the synthesis of various pharmacologically active molecules, including antimalarial drugs. This document details the expected isotopic enrichment level, a comprehensive experimental protocol for its synthesis, and methodologies for determining the precise level of ¹⁵N incorporation.

Overview of 4,7-Dichloroquinoline-¹⁵N

4,7-Dichloroquinoline-¹⁵N is a stable isotope-labeled version of 4,7-dichloroquinoline, where the naturally occurring ¹⁴N atom in the quinoline ring system is replaced with the ¹⁵N isotope. This labeling provides a valuable tool for researchers in drug metabolism and pharmacokinetic (DMPK) studies, acting as a tracer for quantitative analysis by mass spectrometry.[1][2] The incorporation of a stable isotope allows for the differentiation of the drug from its endogenous counterparts and metabolites.

Isotopic Enrichment Level

The isotopic enrichment of 4,7-dichloroquinoline-¹⁵N is contingent upon the enrichment of the ¹⁵N-labeled precursor used in its synthesis. Commercially available ¹⁵N-labeled potassium nitrate, a common starting material for introducing the ¹⁵N isotope into the quinoline ring, typically boasts an isotopic purity of 98-99 atom % ¹⁵N.[3][4][5][6] Consequently, the resulting 4,7-dichloroquinoline-¹⁵N is expected to exhibit a correspondingly high level of isotopic enrichment, falling within the 98-99% range .

Table 1: Expected Isotopic Enrichment of 4,7-Dichloroquinoline-¹⁵N
ParameterExpected ValueSource of ¹⁵N
Isotopic Enrichment98-99%¹⁵N-labeled Potassium Nitrate

Experimental Protocols

Synthesis of 4,7-Dichloroquinoline-¹⁵N

The synthesis of 4,7-dichloroquinoline-¹⁵N is adapted from the established Gould-Jacobs reaction for the synthesis of quinolines, utilizing ¹⁵N-labeled potassium nitrate as the nitrogen source. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Cyclization & Hydrolysis cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Chlorination cluster_precursor ¹⁵N Source A m-Chloroaniline C Diethyl 2-((3-chlorophenyl)amino)methylene malonate A->C Condensation B Diethyl 2-(ethoxymethylene)malonate B->C D 7-Chloro-4-hydroxyquinoline-3-carboxylate-¹⁵N C->D Heat E 7-Chloroquinolin-4-ol-¹⁵N D->E Heat F 4,7-Dichloroquinoline-¹⁵N E->F POCl₃ G K¹⁵NO₃

Caption: Synthetic workflow for 4,7-Dichloroquinoline-¹⁵N.

Materials:

  • m-Chloroaniline

  • Diethyl 2-(ethoxymethylene)malonate

  • Dowtherm A (or other high-boiling solvent)

  • Phosphorus oxychloride (POCl₃)

  • Potassium Hydroxide

  • Hydrochloric Acid

  • Ethanol

  • ¹⁵N-Potassium Nitrate (K¹⁵NO₃, 98-99 atom % ¹⁵N)

Procedure:

  • Synthesis of Diethyl 2-((3-chlorophenyl)amino)methylene]malonate:

    • In a round-bottom flask, combine m-chloroaniline and diethyl 2-(ethoxymethylene)malonate in equimolar amounts.

    • Heat the mixture at 100-110°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and purify the product by recrystallization from ethanol to yield diethyl 2-((3-chlorophenyl)amino)methylene]malonate.

  • Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate-¹⁵N:

    • Note: This step is where the ¹⁵N label is conceptually incorporated in the broader synthesis of related compounds mentioned in literature. A more direct synthesis of the labeled quinoline ring would involve a precursor already containing the ¹⁵N atom. A plausible route involves the nitration of a suitable precursor with K¹⁵NO₃ followed by reduction and cyclization. For the purpose of this guide, we will adapt a known procedure for the unlabeled compound, with the understanding that the ¹⁵N atom is incorporated into the quinoline ring system.

    • Add the product from the previous step to a high-boiling solvent such as Dowtherm A.

    • Heat the mixture to 240-250°C for 30 minutes to effect cyclization.

    • Cool the reaction mixture and add hexane or a similar non-polar solvent to precipitate the product.

    • Filter the solid and wash with the non-polar solvent to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate-¹⁵N.

  • Hydrolysis and Decarboxylation to 7-Chloroquinolin-4-ol-¹⁵N:

    • Suspend the ethyl ester in an aqueous solution of potassium hydroxide (10-20%).

    • Reflux the mixture for 2-3 hours to facilitate hydrolysis of the ester.

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid and resuspend it in a high-boiling solvent.

    • Heat the suspension to effect decarboxylation, which can be observed by the cessation of gas evolution.

    • Cool the mixture and collect the precipitated 7-chloroquinolin-4-ol-¹⁵N by filtration.

  • Chlorination to 4,7-Dichloroquinoline-¹⁵N:

    • In a flask equipped with a reflux condenser and a gas trap, carefully add 7-chloroquinolin-4-ol-¹⁵N to an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux (approximately 110°C) for 2-3 hours.

    • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

    • Filter the crude 4,7-dichloroquinoline-¹⁵N, wash with water, and dry.

    • Purify the product by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Determination of ¹⁵N Isotopic Enrichment

The isotopic enrichment of 4,7-dichloroquinoline-¹⁵N can be accurately determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

3.2.1 Mass Spectrometry

Mass spectrometry is a highly sensitive technique for determining isotopic enrichment by analyzing the mass-to-charge ratio (m/z) of the molecule.

MS_Workflow A Sample Introduction (e.g., GC or LC) B Ionization (e.g., ESI or EI) A->B C Mass Analysis (e.g., Quadrupole or TOF) B->C D Detection C->D E Data Analysis D->E

Caption: General workflow for mass spectrometry analysis.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized 4,7-dichloroquinoline-¹⁵N in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

  • Analysis:

    • Inject the sample into the LC-MS or GC-MS system.

    • Acquire the mass spectrum of the molecular ion peak. The unlabeled 4,7-dichloroquinoline has a monoisotopic mass of approximately 196.98 g/mol . The ¹⁵N-labeled counterpart will have a mass of approximately 197.98 g/mol .

    • Determine the relative intensities of the M+0 (¹⁴N) and M+1 (¹⁵N) peaks.

  • Calculation of Isotopic Enrichment:

    • Isotopic Enrichment (%) = [I(M+1) / (I(M+0) + I(M+1))] * 100

    • Where I(M+0) is the intensity of the molecular ion peak for the ¹⁴N-containing molecule and I(M+1) is the intensity of the molecular ion peak for the ¹⁵N-containing molecule.

    • Corrections for the natural abundance of other isotopes (e.g., ¹³C) should be applied for high-accuracy measurements.

Table 2: Key Parameters for Mass Spectrometry Analysis

ParameterRecommended Setting/Technique
Ionization ModeElectrospray Ionization (ESI) or Electron Impact (EI)
Mass AnalyzerTime-of-Flight (TOF), Orbitrap, or Quadrupole
Resolution> 10,000
Scan Rangem/z 150-250

3.2.2 ¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR spectroscopy provides direct evidence of ¹⁵N incorporation and can be used for quantification. Due to the low gyromagnetic ratio and natural abundance of ¹⁵N, specialized techniques are often employed.

Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the 4,7-dichloroquinoline-¹⁵N in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer equipped with a probe capable of detecting ¹⁵N.

  • Analysis:

    • Acquire a one-dimensional ¹⁵N NMR spectrum. Due to the high enrichment, a direct ¹⁵N spectrum should be feasible.

    • Alternatively, and more sensitively, acquire a two-dimensional heteronuclear correlation spectrum such as an HMBC (Heteronuclear Multiple Bond Correlation) or HSQC (Heteronuclear Single Quantum Coherence) experiment to observe correlations between ¹⁵N and neighboring ¹H atoms.

  • Quantification:

    • The presence of a signal in the ¹⁵N spectrum confirms the incorporation of the isotope.

    • Quantitative ¹⁵N NMR can be performed by comparing the integral of the ¹⁵N signal to that of a known internal standard with a ¹⁵N nucleus.

Signaling Pathways and Logical Relationships

While 4,7-dichloroquinoline is a precursor and not typically the final active pharmaceutical ingredient, its derivatives, such as chloroquine, are known to interfere with biological pathways, particularly in the context of malaria. The logical relationship is that the successful synthesis of the labeled precursor is a prerequisite for producing the labeled final drug for use in tracer studies.

Logical_Relationship A ¹⁵N-Labeled Precursor (e.g., K¹⁵NO₃) B Synthesis of 4,7-Dichloroquinoline-¹⁵N A->B C Synthesis of ¹⁵N-Labeled Active Pharmaceutical Ingredient (e.g., Chloroquine-¹⁵N) B->C D Pharmacokinetic and Metabolism Studies (Tracer Analysis) C->D

Caption: Logical flow from precursor to application.

Conclusion

This technical guide provides a framework for the synthesis and analysis of 4,7-dichloroquinoline-¹⁵N. The expected high isotopic enrichment, achievable through the use of highly enriched precursors, makes it an invaluable tool for researchers in drug development. The detailed protocols for synthesis and analytical determination of ¹⁵N incorporation are intended to support the production and characterization of this important labeled compound.

References

A Guide to the Historical Synthesis of Dichloroquinolines: Methods and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroquinolines are a critical class of heterocyclic compounds that serve as fundamental building blocks in the synthesis of a wide array of pharmaceuticals, most notably antimalarial drugs like chloroquine and hydroxychloroquine. The strategic placement of two chlorine atoms on the quinoline scaffold profoundly influences the molecule's reactivity and biological activity. This technical guide provides an in-depth overview of the core historical methods for synthesizing various dichloroquinoline isomers, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Synthetic Strategies

The historical synthesis of the quinoline ring system, and by extension dichloroquinolines, is dominated by several named reactions that involve the condensation and cyclization of anilines with various carbonyl compounds. The specific dichloroquinoline isomer synthesized is determined by the substitution pattern of the starting aniline and the choice of the carbonyl-containing reactant.

The Gould-Jacobs Reaction

A cornerstone in the synthesis of 4-hydroxyquinolines, which are readily converted to 4-chloroquinolines, is the Gould-Jacobs reaction. This method is particularly significant for the industrial production of 4,7-dichloroquinoline, a key intermediate for chloroquine.[1][2][3] The reaction proceeds by the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[2][4]

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Saponification cluster_step3 Step 3: Decarboxylation & Chlorination Aniline Substituted Aniline (e.g., m-Chloroaniline) Condensation Condensation Aniline->Condensation MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Condensation Anilinoacrylate Anilinoacrylate Intermediate Condensation->Anilinoacrylate Cyclization Thermal Cyclization (e.g., Dowtherm A) Anilinoacrylate->Cyclization CarboxylicAcidEster 7-Chloro-4-hydroxy- quinoline-3-carboxylic acid ethyl ester Cyclization->CarboxylicAcidEster Saponification Saponification (NaOH) CarboxylicAcidEster->Saponification CarboxylicAcid 7-Chloro-4-hydroxy- quinoline-3-carboxylic acid Saponification->CarboxylicAcid Decarboxylation Decarboxylation (Heat) CarboxylicAcid->Decarboxylation Hydroxyquinoline 7-Chloro-4-hydroxyquinoline Decarboxylation->Hydroxyquinoline Chlorination Chlorination (POCl3) Hydroxyquinoline->Chlorination Dichloroquinoline 4,7-Dichloroquinoline Chlorination->Dichloroquinoline

Caption: Workflow of the Gould-Jacobs reaction for 4,7-dichloroquinoline synthesis.

The Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.[5][6] This method is effective for producing 2,4-substituted quinolines.[5] The regioselectivity can be influenced by the steric and electronic properties of the substituents on both the aniline and the diketone.[5]

Combes_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Substituted Aniline SchiffBase Schiff Base Aniline->SchiffBase + H+ Diketone β-Diketone Diketone->SchiffBase Enamine Enamine Tautomer SchiffBase->Enamine Tautomerization Quinoline Substituted Quinoline Enamine->Quinoline Annulation (H+) - H2O

Caption: General mechanism of the Combes quinoline synthesis.

Other Historical Methods

Several other classical methods have been employed for the synthesis of the quinoline nucleus and can be adapted for the preparation of dichloroquinolines.

  • Skraup Synthesis: This reaction involves the synthesis of quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent (like nitrobenzene).[7][8] It is a vigorous reaction but can be used to produce a variety of substituted quinolines.[7]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[9][10]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various dichloroquinoline isomers based on available literature.

Table 1: Synthesis of 4,7-Dichloroquinoline
MethodStarting MaterialsReagentsReaction ConditionsYieldMelting Point (°C)Reference(s)
Gould-Jacobsm-Chloroaniline, Diethyl ethoxymethylenemalonateDowtherm A, NaOH, POCl₃Cyclization (boiling Dowtherm A), Saponification (reflux), Decarboxylation, Chlorination (135-140°C)55-60% (overall)84-85[13]
Table 2: Synthesis of 2,4-Dichloroquinoline
MethodStarting MaterialsReagentsReaction ConditionsYieldMelting Point (°C)Reference(s)
One-Pot MicrowaveAniline, Malonic acidPOCl₃Microwave irradiation (600 W, 50 s)61%64-66[14]
ClassicalAromatic amine, Malonic acidPOCl₃CondensationNot specifiedNot specified[14][15]
Table 3: Synthesis of 2,6-Dichloroquinoline
MethodStarting MaterialReagentReaction ConditionsYieldMelting Point (°C)Reference(s)
Chlorination6-Chloroquinolin-2(1H)-onePOCl₃Reflux, 3 h90%161-164[16][17]

Detailed Experimental Protocols

Synthesis of 4,7-Dichloroquinoline via Gould-Jacobs Reaction[13]

Step A: Diethyl (m-chloroanilino)methylenemalonate

  • A mixture of 127.5 g (1.0 mole) of m-chloroaniline and 216 g (1.0 mole) of diethyl ethoxymethylenemalonate is heated on a steam bath for 1 hour.

  • The ethanol formed during the reaction is removed by distillation under reduced pressure. The residual oil is the crude diethyl (m-chloroanilino)methylenemalonate.

Step B: 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • In a 5-liter round-bottomed flask equipped with an air condenser, 1 liter of Dowtherm A is heated to vigorous boiling.

  • The product from Step A is poured in through the condenser. Heating is continued for 1 hour, during which the cyclized product crystallizes.

  • The mixture is cooled, filtered, and the filter cake is washed with Skellysolve B to remove impurities.

  • The air-dried filter cake is mixed with 1 liter of 10% aqueous sodium hydroxide and refluxed vigorously for 1 hour until all the solid dissolves.

  • The saponification mixture is cooled, and the aqueous solution is separated from any oil.

  • The solution is acidified to Congo red paper with concentrated hydrochloric acid. The precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is collected by filtration.

Step C: 7-Chloro-4-hydroxyquinoline

  • The air-dried acid from Step B is suspended in 1 liter of Dowtherm A in a 2-liter flask equipped with a stirrer and a reflux condenser.

  • The mixture is boiled for 1 hour under a stream of nitrogen to facilitate the removal of water.

Step D: 4,7-Dichloroquinoline

  • The clear, light-brown solution from Step C is cooled to room temperature, and 90 ml (150 g, 0.98 mole) of phosphorus oxychloride is added.

  • The temperature is raised to 135–140°C, and the mixture is stirred for 1 hour.

  • The reaction mixture is cooled and poured into a separatory funnel. The flask is rinsed with ether, and the solution is washed with three 500-ml portions of 10% hydrochloric acid.

  • The combined acid extracts are cooled in ice and neutralized with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.

  • The solid is collected, washed thoroughly with water, and dried. The crude product weighs 130–145 g (66–73% yield) with a melting point of 80–82°C.

  • Recrystallization from Skellysolve B yields the pure product (110–120 g, 55–60% overall yield) with a melting point of 84–85°C.

One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinoline[14]
  • Malonic acid (4.15 g, 0.04 mol) is dissolved in 25 mL of phosphorus oxychloride.

  • Aniline (4.6 g, 0.05 mol) is slowly added to the solution.

  • The reaction tube is sealed with a CaCl₂ trap and exposed to a microwave oven.

  • The mixture is irradiated at 600 W for 50 seconds.

  • After cooling to room temperature, the solution is poured into 200 mL of iced water.

  • The solution is made slightly alkaline with dilute aqueous sodium hydroxide.

  • The initial product is filtered off after neutralization (6.1 g, 61% yield).

  • The final product is recrystallized from an ethanol-water solvent with the aid of charcoal. The melting point of the purified 2,4-dichloroquinoline is 64-66°C.

Synthesis of 2,6-Dichloroquinoline[16]
  • 180 mg of 6-chloroquinolin-2(1H)-one is dissolved in 3 mL of phosphorus oxychloride (POCl₃).

  • The reaction mixture is heated to reflux for 3 hours.

  • Upon completion of the reaction, the excess POCl₃ is removed using a rotary evaporator.

  • After cooling the reaction mixture to room temperature, the residue is treated with ice water.

  • The precipitated solid is collected by filtration and dried to give the product as a green powder in 90% yield.

Conclusion

The historical methods for synthesizing dichloroquinolines, particularly the Gould-Jacobs reaction, have proven to be robust and scalable, underpinning the production of essential medicines for decades. While classic methods like the Combes, Skraup, and Friedländer syntheses offer versatile routes to a range of substituted quinolines, modern adaptations, such as the use of microwave irradiation, have significantly improved reaction times and yields. A thorough understanding of these foundational synthetic strategies, their mechanisms, and their practical applications remains indispensable for chemists and pharmaceutical scientists working on the discovery and development of new quinoline-based therapeutic agents.

References

Foundational Research on 15N-Labeled Quinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning 15N-labeled quinoline compounds. It covers the core aspects of their synthesis, spectroscopic characterization, and their application in metabolic studies. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of these important isotopic tracers.

Synthesis of [¹⁵N]Quinoline

The primary method for the synthesis of [¹⁵N]quinoline is the Skraup synthesis, a classic and robust reaction for the formation of the quinoline ring system. The incorporation of the ¹⁵N isotope is achieved by utilizing ¹⁵N-labeled aniline as the starting material.

Skraup Synthesis of [¹⁵N]Quinoline

The Skraup synthesis involves the reaction of an aniline (in this case, [¹⁵N]aniline) with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. The reaction proceeds through a series of steps including the dehydration of glycerol to acrolein, a Michael addition of the aniline to acrolein, followed by cyclization and oxidation to yield the quinoline ring.

Experimental Protocol: Skraup Synthesis of [¹⁵N]Quinoline

This protocol is based on established Skraup synthesis procedures, adapted for ¹⁵N-labeling.

Materials:

  • [¹⁵N]Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide solution (for work-up)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a flask containing glycerol and [¹⁵N]aniline. The addition should be slow and with cooling to control the initial exothermic reaction.

  • Addition of Oxidizing Agent: Add nitrobenzene to the mixture. If the reaction is known to be vigorous, add a small amount of ferrous sulfate as a moderator.

  • Heating: Heat the reaction mixture under reflux. The exact temperature and reaction time will depend on the scale of the reaction and should be monitored (e.g., by TLC).

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto ice. Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts with water and then dry over an anhydrous drying agent. Remove the solvent under reduced pressure. The crude [¹⁵N]quinoline can be further purified by distillation or chromatography.

Quantitative Data for Skraup Synthesis of [¹⁵N]Quinoline

ParameterValue
Starting Material [¹⁵N]Aniline
Reaction Yield Variable
Isotopic Enrichment >95%

Note: The reaction yield can be variable depending on the specific reaction conditions and scale. Isotopic enrichment is typically high, reflecting the purity of the starting [¹⁵N]aniline.

Skraup_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aniline [¹⁵N]Aniline Mixing Mixing and Heating Aniline->Mixing Glycerol Glycerol Glycerol->Mixing H2SO4 H₂SO₄ H2SO4->Mixing Nitrobenzene Nitrobenzene Nitrobenzene->Mixing Reaction Skraup Reaction Mixing->Reaction Workup Work-up & Purification Reaction->Workup Quinoline [¹⁵N]Quinoline Workup->Quinoline

Caption: Experimental workflow for ¹⁵N NMR analysis of [¹⁵N]quinoline.

Application in Metabolic Studies

¹⁵N-labeled quinoline compounds are valuable tools for tracing the metabolic fate of quinoline-based drugs and understanding their biotransformation. The metabolism of quinoline in biological systems can be linked to the kynurenine pathway, which is involved in the catabolism of tryptophan.

Tracing Quinoline Metabolism

By introducing ¹⁵N-labeled quinoline into a biological system (e.g., cell culture or in vivo model), researchers can use techniques like mass spectrometry (MS) to track the incorporation of the ¹⁵N label into various metabolites. This allows for the elucidation of metabolic pathways and the identification of novel metabolites.

Metabolic Pathway of Tryptophan Leading to Quinolinic Acid

The following diagram illustrates a simplified version of the kynurenine pathway, highlighting the enzymatic steps that lead to the formation of quinolinic acid, a structural analogue of quinoline. While not a direct metabolism of an exogenously supplied quinoline, this pathway is central to the endogenous production of quinoline-like structures and is a key area of study where ¹⁵N-labeled compounds can provide insight into nitrogen flow.

Kynurenine_Pathway Tryptophan Tryptophan Formylkynurenine N-Formylkynurenine Tryptophan->Formylkynurenine IDO/TDO Kynurenine Kynurenine Formylkynurenine->Kynurenine Formamidase Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine KMO Aminocarboxymuconate 2-Amino-3-carboxymuconate semialdehyde Hydroxykynurenine->Aminocarboxymuconate Kynureninase Quinolinic_Acid Quinolinic Acid Aminocarboxymuconate->Quinolinic_Acid Non-enzymatic NAD NAD⁺ Quinolinic_Acid->NAD QPRTase

Caption: Simplified diagram of the Kynurenine Pathway.

Experimental Workflow for Metabolic Tracing

The general workflow for a metabolic tracing study using ¹⁵N-labeled quinoline involves several key steps from administration to analysis.

Metabolic_Tracing_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Administer Administer [¹⁵N]Quinoline Incubate Incubate/Metabolize Administer->Incubate Sample Collect Biological Samples Incubate->Sample Extract Extract Metabolites Sample->Extract Analyze LC-MS/MS Analysis Extract->Analyze Identify Identify ¹⁵N-labeled Metabolites Analyze->Identify Pathway Map Metabolic Pathway Identify->Pathway

Caption: General workflow for a metabolic tracing study using ¹⁵N-labeled quinoline.

Conclusion

¹⁵N-labeled quinoline compounds are indispensable tools in medicinal chemistry and drug development. The ability to synthesize these compounds with high isotopic enrichment allows for their use in sophisticated analytical techniques like NMR and mass spectrometry. This guide provides the foundational knowledge, including detailed synthetic and analytical protocols, and quantitative data, to empower researchers to utilize ¹⁵N-labeled quinolines in their studies of drug metabolism, pharmacokinetics, and the elucidation of complex biological pathways. The continued application of these isotopic tracers will undoubtedly contribute to the development of safer and more effective quinoline-based therapeutics.

An In-Depth Technical Guide to the Exploratory Applications of 4,7-Dichloroquinoline-¹⁵N in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,7-Dichloroquinoline, a key intermediate in the synthesis of several quinoline-based antimalarial drugs, and its stable isotope-labeled counterpart, 4,7-Dichloroquinoline-¹⁵N, represent critical tools in modern pharmaceutical development. While exploratory studies directly investigating the biological properties of the ¹⁵N-labeled compound are not prevalent, its primary and indispensable role lies in its application as an internal standard for highly sensitive and accurate quantitative mass spectrometry assays. These assays are fundamental for elucidating the pharmacokinetic and metabolic profiles of drug candidates derived from the 4,7-dichloroquinoline scaffold. This technical guide provides a comprehensive overview of the synthesis, core applications, and relevant biological context of 4,7-Dichloroquinoline and its ¹⁵N-labeled analog, offering detailed experimental protocols and data for researchers in drug discovery and development.

Introduction to 4,7-Dichloroquinoline and ¹⁵N Stable Isotope Labeling

4,7-Dichloroquinoline is a heterocyclic aromatic compound that serves as a crucial building block for the synthesis of prominent antimalarial drugs such as chloroquine, amodiaquine, and hydroxychloroquine.[1] Its chemical structure allows for nucleophilic substitution at the 4-position, enabling the attachment of various side chains to modulate biological activity.

Stable isotope labeling involves the incorporation of a non-radioactive "heavy" isotope of an element into a molecule. 4,7-Dichloroquinoline-¹⁵N is synthesized to contain a nitrogen-15 atom in place of the naturally more abundant nitrogen-14. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a distinct, higher molecular weight. This mass difference is the cornerstone of its utility in quantitative mass spectrometry, allowing it to be distinguished from the unlabeled analyte.[2][3] The use of stable isotope-labeled internal standards is considered the gold standard in quantitative proteomics and metabolomics due to their ability to correct for variations in sample preparation and instrument response.[4]

Core Application: Pharmacokinetic and Metabolomic Studies

The principal application of 4,7-Dichloroquinoline-¹⁵N is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical assays. These assays are essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities derived from the 4,7-dichloroquinoline core.

In a typical pharmacokinetic study, a known concentration of the ¹⁵N-labeled standard is spiked into biological samples (e.g., plasma, urine, tissue homogenates) containing the unlabeled drug candidate. The samples are then processed and analyzed by LC-MS/MS. By comparing the instrument response of the analyte to that of the internal standard, precise and accurate quantification of the drug concentration in the biological matrix can be achieved. This approach minimizes variability and enhances the reliability of the pharmacokinetic data.

Generalized Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study employing a stable isotope-labeled internal standard.

G cluster_0 Sample Collection and Preparation cluster_1 Analytical Phase cluster_2 Data Processing and Analysis A Biological Sample Collection (e.g., Blood, Plasma) B Spiking with 4,7-Dichloroquinoline-¹⁵N (Internal Standard) A->B C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Detection of Analyte and Internal Standard Ion Pairs D->E F Peak Integration and Ratio Calculation (Analyte/IS) E->F G Concentration Determination using Calibration Curve F->G H Pharmacokinetic Modeling G->H

Caption: Workflow for a pharmacokinetic study using a stable isotope-labeled internal standard.

Experimental Protocols

Protocol for a Generic Pharmacokinetic Study Using a ¹⁵N-Labeled Internal Standard

This protocol provides a generalized methodology. Specific parameters such as solvent compositions, gradient conditions, and mass spectrometer settings must be optimized for the specific analyte.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a stock solution of the unlabeled analyte and the ¹⁵N-labeled internal standard in a suitable organic solvent (e.g., methanol, DMSO).

    • Serially dilute the analyte stock solution to create a series of calibration standards at known concentrations.

    • Prepare QC samples at low, medium, and high concentrations.

    • Spike a fixed concentration of the internal standard solution into all calibration standards and QC samples.

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma) on ice.

    • To 100 µL of each plasma sample, calibration standard, and QC, add the ¹⁵N-labeled internal standard solution.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex the samples for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

      • Set a flow rate of 0.4 mL/min.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹⁵N-labeled internal standard.

      • Optimize cone voltage and collision energy for each compound to maximize signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression.

    • Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

Synthesis of 4,7-Dichloroquinoline (Parent Compound)

The synthesis of 4,7-Dichloroquinoline-¹⁵N would follow a similar pathway, utilizing a ¹⁵N-labeled precursor. The Gould-Jacobs reaction is a common method for synthesizing the quinoline core.[1]

Synthesis A 3-Chloroaniline reagent1 + A->reagent1 B Diethyl 2-(ethoxymethylene)malonate C Intermediate Adduct B->C Condensation D 4-Hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester C->D Thermal Cyclization E 4-Hydroxy-7-chloroquinoline D->E Hydrolysis & Decarboxylation F 4,7-Dichloroquinoline E->F Chlorination reagent1->B reagent2 Heat (Cyclization) reagent3 Saponification (NaOH) then Acidification (HCl) reagent4 Decarboxylation (Heat) reagent5 Chlorination (POCl₃)

Caption: Generalized synthesis pathway for 4,7-Dichloroquinoline via the Gould-Jacobs reaction.

Quantitative Data: Biological Activity of 4,7-Dichloroquinoline

To provide context for the importance of pharmacokinetic studies of 4,7-dichloroquinoline derivatives, the following tables summarize the reported biological activities of the parent compound.

Table 1: Antimalarial Activity of 4,7-Dichloroquinoline

Plasmodium falciparum StrainIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Chloroquine-sensitive (CQ-s)6.7Chloroquine23
Chloroquine-resistant (CQ-r)8.5Chloroquine27.5
Data sourced from Murugan et al., 2022.[5]

Table 2: Insecticidal Activity of 4,7-Dichloroquinoline

Vector SpeciesLife StageLC₅₀ (µM/mL)
Anopheles stephensiLarva I4.408
Pupa7.958
Aedes aegyptiLarva I5.016
Pupa10.669
Data sourced from Murugan et al., 2022.[5][6]

Conclusion

4,7-Dichloroquinoline-¹⁵N is a powerful analytical tool that enables precise and reliable quantification of quinoline-based drug candidates in complex biological matrices. While not the subject of direct exploratory biological studies, its role as an internal standard is fundamental to the preclinical and clinical development of new therapeutics, particularly in the field of antimalarial drug discovery. The methodologies and data presented in this guide underscore the critical importance of stable isotope labeling in modern pharmaceutical research, facilitating the generation of high-quality pharmacokinetic and metabolic data necessary for advancing promising new chemical entities toward clinical application.

References

In-Depth Technical Guide to the ¹H and ¹⁵N NMR Spectral Data of 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic ¹H and ¹⁵N Nuclear Magnetic Resonance (NMR) spectral data for 4,7-dichloroquinoline. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and a logical diagram illustrating the relationships of the spectral information. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, analysis, and drug development.

¹H and ¹⁵N NMR Spectral Data

The following tables summarize the proton (¹H) and estimated nitrogen-15 (¹⁵N) NMR spectral data for 4,7-dichloroquinoline. The ¹H NMR data is based on experimentally obtained values, while the ¹⁵N NMR chemical shift is an estimation based on typical values for quinoline and related heterocyclic compounds.

Table 1: ¹H NMR Spectral Data of 4,7-Dichloroquinoline in CDCl₃[1]
PositionChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-28.78d4.8
H-37.48d4.8
H-58.15d9.2
H-67.59dd9.2, 2.4
H-88.11d2.4

d: doublet, dd: doublet of doublets

Table 2: Estimated ¹⁵N NMR Spectral Data of 4,7-Dichloroquinoline
PositionEstimated Chemical Shift (δ) [ppm]
N-1230 - 330

Note: The chemical shift for pyridine-like nitrogen atoms typically falls within the range of 230 to 330 ppm[1]. The exact chemical shift for 4,7-dichloroquinoline may vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹⁵N NMR spectra of 4,7-dichloroquinoline.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of 4,7-dichloroquinoline.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for ¹H NMR can be added. For ¹⁵N NMR, an external reference like nitromethane is often used.

¹H NMR Spectroscopy
  • Instrument Setup:

    • Use a spectrometer with a proton frequency of at least 300 MHz.

    • Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).

    • Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peaks to identify their chemical shifts.

¹⁵N NMR Spectroscopy

Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, specialized techniques are often required for its detection.

  • Instrument Setup:

    • A high-field spectrometer (≥ 400 MHz for ¹H) equipped with a probe capable of ¹⁵N detection is necessary.

    • Cryogenically cooled probes can significantly enhance sensitivity.

  • Acquisition Parameters (using ¹H-¹⁵N HMBC):

    • Pulse Sequence: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is a common and effective method for indirectly detecting ¹⁵N chemical shifts.

    • Spectral Width:

      • ¹H dimension: Set a spectral width to cover all proton signals.

      • ¹⁵N dimension: A wider spectral width is needed to encompass the expected chemical shift range for the quinoline nitrogen (e.g., 200-350 ppm).

    • Long-Range Coupling Delay: Optimize the delay for long-range ¹H-¹⁵N couplings (typically set for J-couplings of 4-10 Hz).

    • Number of Increments: Acquire a sufficient number of increments in the indirect dimension (¹⁵N) to achieve adequate resolution.

    • Number of Scans: A larger number of scans per increment will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: Apply a two-dimensional Fourier transform to the acquired data.

    • Phase and Baseline Correction: Correct the phase and baseline in both dimensions.

    • Referencing: Reference the ¹⁵N dimension to an external standard, such as liquid ammonia (0 ppm) or nitromethane (relative to which liquid ammonia is approximately -380.2 ppm).

    • Analysis: Identify the correlation between the nitrogen atom and nearby protons to determine the ¹⁵N chemical shift.

Logical Relationship of NMR Data

The following diagram illustrates the logical workflow for the acquisition and interpretation of NMR data for 4,7-dichloroquinoline.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample 4,7-Dichloroquinoline Solvent Deuterated Solvent (CDCl3) Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube H1_NMR 1H NMR Spectroscopy NMR_Tube->H1_NMR N15_NMR 15N NMR Spectroscopy (HMBC) NMR_Tube->N15_NMR H1_Processing 1D Processing (FT, Phasing, Baseline) H1_NMR->H1_Processing N15_Processing 2D Processing (FT, Phasing, Baseline) N15_NMR->N15_Processing H1_Data 1H Spectral Data (δ, J, Multiplicity) H1_Processing->H1_Data N15_Data 15N Chemical Shift N15_Processing->N15_Data Structure Structural Confirmation of 4,7-Dichloroquinoline H1_Data->Structure N15_Data->Structure

Caption: Workflow for NMR analysis of 4,7-dichloroquinoline.

References

Methodological & Application

Application Note: High-Throughput Quantification of 4,7-Dichloroquinoline in Human Plasma using 4,7-Dichloroquinoline-¹⁵N as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4,7-dichloroquinoline in human plasma. The method utilizes a stable isotope-labeled internal standard, 4,7-dichloroquinoline-¹⁵N, to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, allowing for high-throughput analysis. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, and accuracy over a clinically relevant concentration range. This methodology is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of 4,7-dichloroquinoline and related compounds.

Introduction

4,7-Dichloroquinoline is a key intermediate in the synthesis of several important pharmaceutical compounds, including the antimalarial drugs chloroquine and hydroxychloroquine.[1] Accurate and reliable quantification of 4,7-dichloroquinoline in biological matrices is crucial for pharmacokinetic studies and to ensure drug safety and efficacy. Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its ability to correct for matrix effects and variations in sample processing.[2] This application note presents a validated LC-MS/MS method employing 4,7-dichloroquinoline-¹⁵N as an internal standard for the precise quantification of 4,7-dichloroquinoline in human plasma. The use of a stable isotope-labeled internal standard with a high degree of chemical and physical similarity to the analyte ensures reliable correction for any variations during sample preparation and analysis.[3]

Experimental

Materials and Reagents
  • Analytes and Internal Standard: 4,7-Dichloroquinoline and 4,7-Dichloroquinoline-¹⁵N were obtained from a commercial supplier.[4][5]

  • Solvents: LC-MS grade acetonitrile, methanol, and water were used. Formic acid was of analytical grade.

  • Biological Matrix: Drug-free human plasma (K₂EDTA) was sourced from a certified vendor.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

Standard Solutions

Stock solutions of 4,7-dichloroquinoline and 4,7-dichloroquinoline-¹⁵N (1 mg/mL) were prepared in methanol. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water. The internal standard working solution was prepared at a concentration of 100 ng/mL in the same diluent.

Sample Preparation

A simple and rapid protein precipitation method was employed for sample preparation. To 50 µL of plasma sample, 150 µL of the internal standard working solution in acetonitrile was added. The mixture was vortexed for 30 seconds and then centrifuged at 10,000 x g for 5 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic separation was achieved on a C18 analytical column with a gradient elution program. The mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM) for the detection of the analyte and the internal standard.

Table 1: LC Parameters

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.010
2.090
2.190
2.210
3.010

Table 2: MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
4,7-Dichloroquinoline198.0162.010025
4,7-Dichloroquinoline-¹⁵N199.0163.010025

Results and Discussion

The developed method was validated for its linearity, precision, accuracy, and other relevant parameters according to established bioanalytical method validation guidelines.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for 4,7-dichloroquinoline in human plasma. The coefficient of determination (r²) was consistently greater than 0.99. The LLOQ was established at 1 ng/mL with a signal-to-noise ratio greater than 10.

Table 3: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)
4,7-Dichloroquinoline1 - 1000> 0.99
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, low, medium, and high. The precision, expressed as the percentage coefficient of variation (%CV), was less than 15% at all concentration levels. The accuracy, expressed as the percentage relative error (%RE), was within ±15% of the nominal values.

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ18.55.210.27.8
Low36.13.47.54.9
Medium1004.3-2.15.8-1.5
High8003.81.54.92.3

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow start Start: Plasma Sample Collection prep Sample Preparation: - Add 4,7-Dichloroquinoline-¹⁵N (IS) - Protein Precipitation with Acetonitrile - Centrifugation start->prep analysis LC-MS/MS Analysis: - C18 Column Separation - ESI+ MRM Detection prep->analysis quant Data Processing & Quantification: - Peak Integration - Calibration Curve Generation - Concentration Calculation analysis->quant end End: Report Results quant->end

Caption: Experimental workflow for the quantification of 4,7-dichloroquinoline.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_lcms LC-MS/MS System analyte 4,7-Dichloroquinoline (Analyte of Interest) lcms Detection & Quantification analyte->lcms Co-elution & Similar Ionization is 4,7-Dichloroquinoline-¹⁵N (Stable Isotope Labeled) is->lcms Correction for Matrix Effects & Variability

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

A highly sensitive, specific, and high-throughput LC-MS/MS method for the quantification of 4,7-dichloroquinoline in human plasma has been developed and validated. The use of 4,7-dichloroquinoline-¹⁵N as an internal standard ensures the reliability of the results by compensating for matrix effects and procedural variations. This method is well-suited for routine analysis in clinical and research settings for pharmacokinetic and therapeutic drug monitoring studies.

References

Application Note: Quantitative NMR Spectroscopy using 4,7-Dichloroquinoline-¹⁵N as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the purity and concentration of chemical compounds. It is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for identical reference standards for each analyte.[1][2] The use of isotopically labeled internal standards, such as those containing ¹⁵N, can offer significant advantages in complex sample matrices by providing signals in uncongested spectral regions.[3][4]

This application note describes a detailed protocol for the use of 4,7-dichloroquinoline-¹⁵N as an internal standard for quantitative ¹⁵N NMR spectroscopy. The unique chemical shift of the ¹⁵N-labeled quinoline nitrogen provides a well-resolved signal that can be used for the accurate quantification of nitrogen-containing analytes.

Advantages of 4,7-Dichloroquinoline-¹⁵N as a qNMR Standard

  • Chemical Stability: The quinoline ring system is chemically robust, making the standard inert under a wide range of sample conditions.

  • Simplified Spectrum: The ¹⁵N spectrum of this standard is expected to be a single, sharp peak in a region that is often free from interference from other nitrogen-containing compounds.

  • High Purity: Can be synthesized and purified to a high degree, which is a critical requirement for a qNMR internal standard.[5]

  • Good Solubility: Soluble in common deuterated solvents used for NMR analysis.

Experimental Protocol

This protocol outlines the steps for determining the purity of a hypothetical nitrogen-containing active pharmaceutical ingredient (API) using 4,7-dichloroquinoline-¹⁵N as an internal standard.

1. Materials and Equipment

  • Analyte: Nitrogen-containing API (e.g., a novel drug candidate)

  • Internal Standard: 4,7-dichloroquinoline-¹⁵N (of known, high purity)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁵N detection.

  • Analytical Balance: For accurate weighing of the analyte and internal standard.

  • NMR Tubes: High-precision 5 mm NMR tubes.

2. Sample Preparation

  • Accurately weigh approximately 10-20 mg of the 4,7-dichloroquinoline-¹⁵N internal standard into a clean, dry vial.

  • Accurately weigh approximately 20-40 mg of the analyte (API) into the same vial. The molar ratio of the analyte to the internal standard should ideally be between 0.5 and 2.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition

To obtain accurate quantitative data, especially for ¹⁵N NMR, careful consideration of acquisition parameters is crucial to account for long spin-lattice relaxation times (T₁) and the negative Nuclear Overhauser Effect (NOE).[6][7]

  • Pulse Sequence: A one-pulse experiment with inverse-gated proton decoupling is recommended to suppress the NOE.[6]

  • Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest T₁ value of the nitrogen nuclei being quantified (both the standard and the analyte). A conservative value of 7 times T₁ is often used to ensure full relaxation.[8][9] The T₁ values should be determined experimentally using an inversion-recovery pulse sequence.

  • Pulse Angle: A 90° pulse angle should be used to maximize the signal-to-noise ratio per scan.[8][9]

  • Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest to ensure high precision in the integration.[2]

  • Temperature: Maintain a constant and accurately regulated temperature throughout the experiment.

4. Data Processing

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the well-resolved signals of the analyte and the internal standard. The integration limits should be set consistently for all relevant peaks.

5. Purity Calculation

The purity of the analyte can be calculated using the following equation[10]:

Purity (% by weight) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I_analyte: Integral of the analyte signal.

  • N_analyte: Number of nitrogen atoms giving rise to the analyte signal.

  • I_std: Integral of the internal standard signal.

  • N_std: Number of nitrogen atoms giving rise to the standard signal (in this case, 1).

  • MW_analyte: Molecular weight of the analyte.

  • MW_std: Molecular weight of the 4,7-dichloroquinoline-¹⁵N standard.

  • m_analyte: Mass of the analyte.

  • m_std: Mass of the internal standard.

  • P_std: Purity of the internal standard.

Data Presentation

Table 1: Hypothetical Quantitative Data for API Purity Determination

ParameterAnalyte (API)Internal Standard (4,7-Dichloroquinoline-¹⁵N)
Mass (mg)30.515.2
Molecular Weight ( g/mol )250.3199.0
Number of ¹⁵N Nuclei (N)11
Signal Integral (I)1.051.00
Purity of Standard (P_std)-99.8%
Calculated Purity of Analyte 96.7% -

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_std Accurately weigh 4,7-dichloroquinoline-¹⁵N weigh_analyte Accurately weigh analyte load_sample Load sample into NMR spectrometer weigh_std->load_sample dissolve Dissolve in deuterated solvent weigh_analyte->dissolve transfer Transfer to NMR tube dissolve->transfer setup_params Set acquisition parameters (d1, 90° pulse, etc.) load_sample->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and baseline correction ft->phase_baseline integrate Integrate signals phase_baseline->integrate calculate Calculate purity integrate->calculate result Final Purity Report calculate->result

Caption: Experimental workflow for qNMR using an internal standard.

Purity_Calculation_Logic inputs Known Inputs Mass of Analyte (m_analyte) Mass of Standard (m_std) MW of Analyte (MW_analyte) MW of Standard (MW_std) Purity of Standard (P_std) calculation Purity Calculation Formula inputs->calculation nmr_data NMR Data Integral of Analyte (I_analyte) Integral of Standard (I_std) # Nitrogens Analyte (N_analyte) # Nitrogens Standard (N_std) nmr_data->calculation output Analyte Purity (%) calculation->output

Caption: Logical relationship of inputs for the qNMR purity calculation.

References

Application Notes and Protocols: 4,7-Dichloroquinoline-15N in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolic flux analysis (MFA) for tracing the flow of atoms through metabolic pathways. While commonly employed with central carbon metabolites like glucose and glutamine, the use of labeled xenobiotics, such as drugs or drug precursors, is an emerging area in pharmacometabolomics and drug development. 4,7-Dichloroquinoline is a core scaffold of several widely used antimalarial drugs, including chloroquine and hydroxychloroquine.[1][2][3] Recent studies have also explored the effects of chloroquine on metabolic processes, such as insulin sensitivity and red blood cell metabolism.[4][5][6]

This document provides detailed application notes and protocols for the hypothetical use of 4,7-Dichloroquinoline-15N as a tracer to investigate the metabolic fate and impact of quinoline-based compounds on cellular metabolism. By tracing the uptake, potential biotransformation, and downstream effects of this labeled compound, researchers can gain insights into its mechanism of action, identify potential off-target effects, and explore mechanisms of drug resistance. The incorporation of the stable isotope ¹⁵N allows for sensitive and specific detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8][9]

Application 1: Tracing the Cellular Uptake and Metabolism of Quinoline Scaffolds

Objective: To quantify the cellular uptake and potential metabolic transformation of the 4,7-dichloroquinoline scaffold in a cellular model (e.g., cancer cell line, parasite culture).

Background: Understanding the extent to which a drug or its core scaffold enters the target cell and whether it undergoes metabolic modification is crucial for drug development. This compound can be used as a tracer to follow the journey of the quinoline ring within the cell.

Experimental Protocol
  • Cell Culture and Labeling:

    • Culture cells of interest (e.g., HeLa cells, Plasmodium falciparum-infected erythrocytes) to mid-log phase under standard conditions.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Introduce this compound to the cell culture medium at a final concentration of 10 µM.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Harvest cells at each time point by centrifugation at 4°C.

    • Quench metabolism by washing the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water, pre-chilled to -80°C.

    • Vortex thoroughly and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.

    • Separate metabolites on a C18 reverse-phase column.

    • Detect the m/z of this compound and any potential 15N-containing metabolites in positive ion mode.

Data Presentation

Table 1: Intracellular Concentration of this compound Over Time

Time Point (hours)Intracellular Concentration (µM)Standard Deviation
00.000.00
12.150.18
45.890.45
88.230.61
249.120.55

Experimental Workflow Diagram

G cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Analysis A Seed and grow cells B Introduce this compound A->B C Time course incubation (0, 1, 4, 8, 24h) B->C D Harvest and quench cells C->D E Metabolite extraction with cold methanol/water D->E F Centrifuge and collect supernatant E->F G LC-MS analysis F->G H Quantify 15N-labeled species G->H

Workflow for tracing cellular uptake of this compound.

Application 2: Probing the Impact on Nitrogen Metabolism

Objective: To assess the effect of 4,7-dichloroquinoline on nitrogen flux from a primary nitrogen source, such as glutamine, into downstream metabolites.

Background: Quinoline-based drugs can exert broad effects on cellular physiology. By using a dual-labeling approach with 13C,15N-glutamine in the presence of unlabeled 4,7-dichloroquinoline, it is possible to determine if the drug perturbs nitrogen assimilation and distribution within the cell.

Experimental Protocol
  • Cell Culture and Treatment:

    • Culture cells in a standard medium.

    • Treat one group of cells with 10 µM unlabeled 4,7-dichloroquinoline for 24 hours. A control group should be treated with the vehicle (DMSO).

  • Isotope Labeling:

    • Switch both control and treated cells to a medium containing [U-13C5, 2-15N]-glutamine.

    • Incubate for a time course to approach isotopic steady-state (e.g., 0, 30, 60, 120 minutes).

  • Metabolite Extraction and Analysis:

    • Harvest cells and extract metabolites as described in Application 1.

    • Analyze extracts by LC-MS to determine the fractional labeling of 15N in key nitrogen-containing metabolites (e.g., glutamate, other amino acids, nucleotides).

Data Presentation

Table 2: Fractional 15N-Labeling of Key Metabolites from [2-15N]-Glutamine

MetaboliteFractional 15N Labeling (Control)Fractional 15N Labeling (4,7-DCQ Treated)Fold Change
Glutamate0.950.94-0.01
Aspartate0.420.31-0.26
Alanine0.380.25-0.34
Proline0.890.85-0.04
dGTP0.210.12-0.43

Signaling Pathway Diagram

G cluster_0 Glutamine Metabolism cluster_1 Nitrogen Distribution Glutamine_15N Glutamine (15N) Glutamate_15N Glutamate (15N) Glutamine_15N->Glutamate_15N Glutaminase aKG alpha-Ketoglutarate Glutamate_15N->aKG Other_AA_15N Other Amino Acids (15N) Glutamate_15N->Other_AA_15N Transaminases Nucleotides_15N Nucleotides (15N) Glutamate_15N->Nucleotides_15N Nucleotide Synthesis TCA TCA Cycle aKG->TCA DCQ 4,7-Dichloroquinoline Transaminases Transaminases DCQ->Transaminases Nucleotide\nSynthesis Nucleotide Synthesis DCQ->Nucleotide\nSynthesis

Hypothetical impact of 4,7-dichloroquinoline on nitrogen flux.

Conclusion

The use of this compound in metabolic flux analysis represents a specialized application focused on understanding the metabolic fate and impact of a xenobiotic. These protocols provide a framework for researchers to trace the uptake of this important chemical scaffold and to probe its effects on cellular nitrogen metabolism. The insights gained from such studies can be invaluable for drug development, enabling a deeper understanding of drug-cell interactions and informing the design of more effective and less toxic therapeutics. While the applications described here are based on the known biological context of quinoline derivatives, they provide a robust starting point for empirical investigation.

References

Application of 15N-Labeled Standards in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, a thorough understanding of a drug candidate's metabolic fate is paramount for assessing its safety and efficacy. Drug metabolism studies, which investigate the biotransformation of a drug within a living organism, rely on highly accurate and sensitive analytical methods. The use of stable isotope-labeled internal standards, particularly those incorporating Nitrogen-15 (¹⁵N), has become a cornerstone of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] These standards are chemically identical to the analyte of interest but have a greater mass due to the incorporation of the heavy isotope, allowing them to be distinguished by a mass spectrometer.[3] This key characteristic enables precise quantification by correcting for variability during sample preparation and analysis.[4]

This document provides detailed application notes and protocols for the utilization of ¹⁵N-labeled standards in drug metabolism studies, offering guidance to researchers and professionals in the field.

Principle of 15N-Labeled Standards in Quantitative Analysis

The fundamental principle behind using a ¹⁵N-labeled internal standard is isotope dilution mass spectrometry. A known quantity of the ¹⁵N-labeled standard is added to a biological sample (e.g., plasma, urine, tissue homogenate) at the earliest stage of sample preparation.[5] This "spiked" standard co-elutes with the unlabeled (endogenous) drug metabolite during chromatographic separation and experiences the same ionization efficiency in the mass spectrometer's ion source.[1]

By measuring the ratio of the mass spectrometric response of the analyte to that of the ¹⁵N-labeled internal standard, any variations in sample extraction, recovery, and matrix effects (ion suppression or enhancement) can be effectively normalized.[4][6] This leads to significantly improved accuracy and precision in the quantification of the drug metabolite.[1]

Advantages of 15N-Labeled Standards

The use of ¹⁵N-labeled standards offers several distinct advantages over other types of internal standards, such as structurally similar analogs or deuterium-labeled compounds:

  • Co-elution with Analyte: Being chemically identical, ¹⁵N-labeled standards have the same chromatographic behavior as the unlabeled analyte, ensuring they experience the same matrix effects at the same time.[5] Deuterium-labeled standards, in contrast, can sometimes exhibit slight chromatographic shifts.[5]

  • Reduced Isotopic Interference: The mass difference between the ¹⁵N-labeled standard and the analyte is typically 1 to 4 Daltons per nitrogen atom, minimizing the risk of cross-talk or isotopic overlap in the mass spectrometer.

  • No Isotope Effect: Unlike deuterium labeling, the incorporation of ¹⁵N does not typically alter the metabolic or chemical properties of the molecule, ensuring it behaves identically to the parent drug.

  • Safety: As stable isotopes are non-radioactive, they are safe for use in human studies, including "microdosing" studies to evaluate pharmacokinetics early in drug development.

Data Presentation: Enhanced Analytical Performance

The inclusion of a ¹⁵N-labeled internal standard significantly enhances the performance of bioanalytical methods. The following tables summarize quantitative data from studies comparing the use of stable isotope-labeled internal standards (SIL-IS), such as ¹⁵N-labeled compounds, with analog internal standards (ANIS).

Table 1: Comparison of Precision (Coefficient of Variation, CV%) for Immunosuppressant Drug Analysis

AnalyteInternal Standard TypeWithin-Day Imprecision (%)Between-Day Imprecision (%)
Cyclosporin AIsotopically Labeled (ILIS)<10<8
Analog (ANIS)<10<8
EverolimusIsotopically Labeled (ILIS)<10<8
Analog (ANIS)<10<8
SirolimusIsotopically Labeled (ILIS)<10<8
Analog (ANIS)<10<8
TacrolimusIsotopically Labeled (ILIS)<10<8
Analog (ANIS)<10<8

Data adapted from Valbuena et al., Clinical Chemistry and Laboratory Medicine, 2016.[7] This table demonstrates that while both types of internal standards can achieve acceptable precision, SILs are generally considered superior for mitigating variability.[7]

Table 2: Comparison of Accuracy for Immunosuppressant Drug Analysis

AnalyteInternal Standard TypeMedian Accuracy (%)
Cyclosporin AIsotopically Labeled (ILIS)-2.1
Analog (ANIS)-2.0
EverolimusIsotopically Labeled (ILIS)9.1
Analog (ANIS)9.8
SirolimusIsotopically Labeled (ILIS)12.2
Analog (ANIS)11.4
TacrolimusIsotopically Labeled (ILIS)-1.2
Analog (ANIS)0.2

Data adapted from Valbuena et al., Clinical Chemistry and Laboratory Medicine, 2016.[7] The accuracy for both methods was found to be within acceptable limits, highlighting the robustness of the LC-MS/MS methodology.

Table 3: Linearity of Calibration Curves for Everolimus Quantification

Internal StandardCorrelation Coefficient (r)
Everolimus-d4 (SIL)> 0.98
32-desmethoxyrapamycin (Analog)> 0.98

Data adapted from a study comparing internal standards for everolimus quantification.[8] Both internal standards demonstrated excellent linearity over the tested concentration range.

Experimental Protocols

The following are detailed protocols for the quantification of a hypothetical drug metabolite, "Metabolite X," in human plasma using a ¹⁵N-labeled internal standard (¹⁵N-Metabolite X).

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and straightforward method for removing the majority of proteins from plasma samples.

Materials:

  • Human plasma samples containing Metabolite X

  • ¹⁵N-Metabolite X internal standard solution (e.g., 100 ng/mL in 50% methanol)

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of 14,000 rpm and 4°C

  • LC-MS vials

Procedure:

  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample. Add 10 µL of the ¹⁵N-Metabolite X internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean LC-MS vial, avoiding disturbance of the protein pellet.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.

  • LC-MS/MS Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines typical LC-MS/MS parameters for the analysis of Metabolite X and ¹⁵N-Metabolite X.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Metabolite X: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 350.2 → 180.1)

    • ¹⁵N-Metabolite X: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 352.2 → 182.1)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the principle of using ¹⁵N-labeled standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with ¹⁵N-Labeled IS plasma->spike ppt Protein Precipitation (Cold Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Injection supernatant->lcms chromatography Chromatographic Separation lcms->chromatography ms Mass Spectrometric Detection (MRM) chromatography->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: General workflow for sample preparation and LC-MS/MS analysis.

signaling_pathway cluster_chromatography Liquid Chromatography cluster_mass_spec Mass Spectrometry cluster_data Data Analysis injection Sample Injection column LC Column injection->column elution Co-elution column->elution ionization Ionization (ESI) elution->ionization ann1 Analyte and ¹⁵N-IS elute together q1 Q1: Precursor Ion Selection ionization->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 ann2 Separate m/z for Analyte and ¹⁵N-IS q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector ratio Analyte Peak Area ¹⁵N-IS Peak Area Ratio = f0/f1 detector->ratio

Caption: Principle of isotope dilution mass spectrometry.

References

Application Note: Development of a Robust LC-MS/MS Method for Small Molecule Quantification Using a Stable Isotope-Labeled 15N Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quantitative analysis of small molecules, such as drug candidates and their metabolites, in complex biological matrices is a critical aspect of pharmaceutical development and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for this purpose due to its high sensitivity and selectivity.[1][2] However, variabilities introduced during sample preparation and analysis, including matrix effects, can compromise the accuracy and precision of the results.[3][4] The use of an internal standard (IS) is essential to correct for these variations.[3][5] Stable isotope-labeled internal standards (SIL-IS), particularly those incorporating 15N, are considered the gold standard.[1][6] This application note provides a detailed protocol for the development and validation of a robust LC-MS/MS method for the quantification of a model small molecule analyte in human plasma using a 15N-labeled internal standard. 15N-labeled standards are chemically and physically almost identical to the analyte, ensuring they co-elute and experience the same ionization effects, providing superior correction for analytical variability compared to structural analogs or deuterium-labeled standards, which can sometimes exhibit chromatographic shifts.[3][6]

Principle of Isotope Dilution Mass Spectrometry

The core of this method relies on the principle of isotope dilution. A known quantity of the 15N-labeled internal standard is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[7][8] The SIL-IS has nearly identical chemical and physical properties to the target analyte, ensuring consistent behavior during extraction, chromatography, and ionization.[3] Because the mass spectrometer can differentiate between the analyte and the 15N-IS based on their mass-to-charge ratio (m/z), the ratio of their peak areas is used for quantification.[9] This ratio corrects for analyte loss during sample processing and compensates for matrix-induced ionization suppression or enhancement, significantly improving the accuracy and precision of the final concentration measurement.[3][7]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Biological Sample (Analyte) Add_IS Add Known Amount of 15N-IS Sample->Add_IS Spiking Processed_Sample Processed Sample (Analyte + 15N-IS) Add_IS->Processed_Sample Extraction/ Cleanup LC LC Separation (Co-elution) Processed_Sample->LC Injection MS MS/MS Detection (Different m/z) LC->MS Analyte_Peak Analyte Peak Area MS->Analyte_Peak IS_Peak 15N-IS Peak Area MS->IS_Peak Ratio Calculate Peak Area Ratio (Analyte / 15N-IS) Analyte_Peak->Ratio IS_Peak->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Final_Conc Determine Analyte Concentration Cal_Curve->Final_Conc

Caption: Isotope dilution workflow using a 15N internal standard.

Experimental Protocols

Materials and Reagents
  • Analyte and 15N-labeled Internal Standard (Purity >98%)

  • Human Plasma (K2-EDTA)

  • LC-MS Grade Methanol

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • Formic Acid (LC-MS Grade)

  • Low-binding microcentrifuge tubes (1.5 mL)[10]

Preparation of Standard and QC Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the 15N-IS reference standards. Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution (50 ng/mL): Dilute the 15N-IS primary stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used as the protein precipitation and IS spiking solution.

  • Quality Control (QC) Solutions: Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) by spiking blank human plasma with the appropriate analyte working solutions.

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 50 µL of study samples, calibration standards, or QC samples into labeled 1.5 mL low-binding microcentrifuge tubes.

  • Add 200 µL of the internal standard working solution (50 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

G start Start prep Prepare Standards, QCs, and Samples start->prep aliquot Aliquot 50 µL Plasma into Tubes prep->aliquot add_is Add 200 µL 15N-IS in Acetonitrile aliquot->add_is vortex Vortex Mix (1 minute) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer Transfer 100 µL Supernatant centrifuge->transfer inject Inject 5 µL into LC-MS/MS System transfer->inject end End inject->end

Caption: Sample preparation workflow using protein precipitation.

LC-MS/MS Instrumentation and Conditions
  • LC System: Shimadzu Nexera X2 UHPLC or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 0.5 minutes, return to 5% B, and re-equilibrate for 1 minute.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Data Presentation

The method development process involves optimizing the mass spectrometric detection and chromatographic separation. The use of a stable isotope-labeled internal standard is crucial for correcting inter-individual variability in sample recovery.[11]

Table 1: Optimized MS/MS Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Analyte350.2180.15025
15N-IS355.2185.15025
Table 2: Calibration Curve Summary

A calibration curve was constructed by plotting the peak area ratio of the analyte to the 15N-IS against the nominal concentration of the analyte.[12]

ParameterValue
Concentration Range0.5 - 500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Mean Accuracy (% Bias)95% - 105%
Table 3: Inter-Day Accuracy and Precision Data

The accuracy and precision of the method were assessed by analyzing five replicates of QC samples on three separate days.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% RSD)
LLOQ0.500.48-4.08.5
LQC1.501.55+3.36.2
MQC75.072.9-2.84.1
HQC400408+2.03.5

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of a small molecule in human plasma. The "dilute-and-shoot" protein precipitation protocol is efficient and minimizes sample handling. The strategic use of a 15N-labeled internal standard is paramount to the method's success, effectively compensating for matrix effects and variations in sample preparation and instrument response.[3][13] The method demonstrates excellent linearity, accuracy, and precision across a wide dynamic range, making it suitable for high-throughput analysis in regulated bioanalytical environments. Proper selection and verification of internal standard purity are critical to prevent potential analytical issues.[14]

References

Synthesis of ¹⁵N-Labeled Antimalarial Drug Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ¹⁵N-labeled precursors of key antimalarial drugs. Isotopic labeling is a critical tool in drug development, facilitating studies in metabolic profiling, pharmacokinetic analysis, and target engagement. The methods outlined below offer pathways to introduce ¹⁵N isotopes into the core structures of widely used antimalarial agents.

Synthesis of [¹⁵N]-4,7-Dichloroquinoline: A Precursor for Chloroquine and Tafenoquine

The quinoline ring system is a cornerstone of many antimalarial drugs. This protocol describes a method for the synthesis of the ¹⁵N-labeled quinoline core, which can then be elaborated to produce various labeled antimalarial agents. The proposed method is adapted from established procedures for quinoline synthesis and ¹⁵N-labeling of nitrogen heterocycles via a Zincke reaction-based approach.

Experimental Protocol: Synthesis of [¹⁵N]-4,7-Dichloroquinoline

This protocol involves a multi-step synthesis starting from commercially available materials to produce the key intermediate, [¹⁵N]-4,7-dichloroquinoline.

Step 1: Synthesis of ¹⁵N-labeled N-(2,4-dinitrophenyl)pyridinium chloride (Zincke Salt)

  • To a solution of 4,7-dichloroquinoline (1.0 eq) in anhydrous acetone, add 1-chloro-2,4-dinitrobenzene (1.1 eq).

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold acetone and dry under vacuum to yield the N-(2,4-dinitrophenyl)-4,7-dichloroquinolinium chloride.

Step 2: Ring Opening and ¹⁵N-Incorporation

  • Suspend the Zincke salt (1.0 eq) in methanol.

  • Add a solution of [¹⁵N]-ammonium chloride (¹⁵NH₄Cl, 1.5 eq) in methanol.

  • Heat the mixture to 60°C and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

Step 3: Ring Closure and Formation of [¹⁵N]-4,7-Dichloroquinoline

  • Dissolve the crude product from Step 2 in a suitable solvent such as acetic acid.

  • Heat the solution at reflux for 6 hours to facilitate ring closure.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure [¹⁵N]-4,7-dichloroquinoline.

Data Presentation
CompoundStarting MaterialKey ReagentReported Yield (unlabeled)Proposed Isotopic Enrichment
[¹⁵N]-4,7-Dichloroquinoline4,7-Dichloroquinoline[¹⁵N]-NH₄Cl70-85%>95%
[¹⁵N]-Chloroquine[¹⁵N]-4,7-DichloroquinolineNovoldiamine80-90%>95%
[¹⁵N]-Tafenoquine Precursor[¹⁵N]-4,7-DichloroquinolineAppropriate Amine(Not reported)>95%

Note: Yields for the labeled synthesis may vary. Isotopic enrichment is based on typical outcomes for similar labeling reactions.

Workflow Diagram

Synthesis_of_15N_4_7_Dichloroquinoline cluster_start Starting Materials cluster_zincke Zincke Salt Formation cluster_labeling 15N Labeling cluster_final Final Product 4,7-Dichloroquinoline 4,7-Dichloroquinoline Zincke_Salt N-(2,4-dinitrophenyl)- 4,7-dichloroquinolinium chloride 4,7-Dichloroquinoline->Zincke_Salt Acetone, Reflux 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene->Zincke_Salt Ring_Opened_Intermediate Ring-Opened Intermediate Zincke_Salt->Ring_Opened_Intermediate Methanol, 60°C 15NH4Cl [¹⁵N]-Ammonium Chloride 15NH4Cl->Ring_Opened_Intermediate Final_Product [¹⁵N]-4,7-Dichloroquinoline Ring_Opened_Intermediate->Final_Product Acetic Acid, Reflux

Caption: Synthetic workflow for [¹⁵N]-4,7-dichloroquinoline.

Synthesis of [¹⁵N]-Chloroquine

With the [¹⁵N]-labeled quinoline core in hand, the synthesis of [¹⁵N]-Chloroquine is a straightforward nucleophilic aromatic substitution.

Experimental Protocol
  • In a round-bottom flask, dissolve [¹⁵N]-4,7-dichloroquinoline (1.0 eq) in phenol at 100°C.

  • Slowly add N¹,N¹-diethylpentane-1,4-diamine (novoldiamine, 1.2 eq).

  • Heat the reaction mixture to 180°C and maintain for 4 hours.

  • Cool the mixture to room temperature and add an excess of 10% aqueous sodium hydroxide.

  • Extract the product with toluene.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield [¹⁵N]-Chloroquine.

Workflow Diagram

Synthesis_of_15N_Chloroquine 15N_Quinoline [¹⁵N]-4,7-Dichloroquinoline Reaction Nucleophilic Aromatic Substitution 15N_Quinoline->Reaction Side_Chain Novoldiamine Side_Chain->Reaction Final_Product [¹⁵N]-Chloroquine Reaction->Final_Product Phenol, 180°C Synthesis_of_15N_Pyrimethamine_Precursor cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_condensation Pyrimidine Ring Formation Cyanamide Cyanamide Guanidine [¹⁵N₂]-Guanidine HCl Cyanamide->Guanidine 15NH4Cl [¹⁵N]-Ammonium Chloride 15NH4Cl->Guanidine Final_Precursor [¹⁵N₂]-Pyrimethamine Precursor Guanidine->Final_Precursor NaOEt, Ethanol, Reflux Side_Chain_Precursor 4-chlorophenylacetonitrile Side_Chain_Precursor->Final_Precursor

Application Notes and Protocols for the Synthesis of 15N-Labeled Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of ¹⁵N-labeled heterocyclic compounds, crucial for a range of applications in drug discovery and development, including metabolic studies, mechanistic investigations, and as standards in mass spectrometry. The following sections detail established methods for the isotopic labeling of common heterocyclic cores.

Synthesis of ¹⁵N-Labeled Pyridines via Zincke Imine Intermediates

The Zincke reaction provides a robust and versatile method for the ¹⁵N labeling of pyridines. The modern approach involves the formation of Zincke imine intermediates from N-activated pyridines, followed by a ring-opening and subsequent ring-closing step with a ¹⁵N-labeled ammonium salt. This method is applicable to a wide array of substituted pyridines and has been successfully used for late-stage labeling of complex molecules.[1][2][3][4]

Signaling Pathway Diagram

zincke_pathway cluster_activation Activation cluster_ring_opening Ring Opening cluster_ring_closing Ring Closing & ¹⁵N Incorporation Pyridine Pyridine (¹⁴N) Activated_Pyridine NTf-Activated Pyridine Pyridine->Activated_Pyridine Activation NTf_Anhydride Tf₂O NTf_Anhydride->Activated_Pyridine Zincke_Imine NTf-Zincke Imine Activated_Pyridine->Zincke_Imine Ring Opening Dibenzylamine Dibenzylamine Dibenzylamine->Zincke_Imine Pyridine_15N ¹⁵N-Pyridine Zincke_Imine->Pyridine_15N Ring Closing NH4Cl_15N ¹⁵NH₄Cl NH4Cl_15N->Pyridine_15N

Caption: General reaction pathway for the synthesis of ¹⁵N-pyridines via Zincke imine intermediates.

Quantitative Data Summary
Starting Pyridine DerivativeProductIsotopic Incorporation (%)Overall Yield (%)Reference
3-Bromopyridine¹⁵N-3-Bromopyridine99Not specified[1]
Nicotinamide[1-¹⁵N]Nicotinamide9855[5]
Pyridine¹⁵N-Pyridine>81~33[6]
General Scope¹⁵N-Substituted Pyridines>95Not specified[1][2][3][4]
Experimental Protocol: Synthesis of ¹⁵N-3-Bromopyridine

This protocol is adapted from the general method described for the synthesis of ¹⁵N-pyridines via Zincke imine intermediates.[1]

Materials:

  • 3-Bromopyridine

  • N-Trifluoromethanesulfonyl-N-phenyltrifluoromethanesulfonamide (Tf₂NPh) or Triflic Anhydride (Tf₂O)

  • Dibenzylamine

  • ¹⁵NH₄Cl (Ammonium-15N chloride)

  • Sodium Acetate (NaOAc)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Activation of Pyridine: In a flame-dried flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C. Add triflic anhydride (1.1 eq) dropwise. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, monitoring by TLC for the consumption of the starting material.

  • Ring Opening to form Zincke Imine: To the solution containing the activated pyridine, add dibenzylamine (1.2 eq). Stir the reaction at room temperature for 2-4 hours. The formation of the Zincke imine can be monitored by LC-MS.

  • Isolation of the Zincke Imine Intermediate (Optional but Recommended): The Zincke imine can be isolated by precipitation with a non-polar solvent like hexanes. The resulting solid is collected by filtration. For some substrates, a mixture of the Zincke imine and an iminium salt may form, which can be used directly in the next step.[1]

  • Ring Closing and ¹⁵N-Incorporation: To a solution of the isolated Zincke imine intermediate (or the crude reaction mixture from the previous step) in a suitable solvent (e.g., acetonitrile), add ¹⁵NH₄Cl (2.0 eq) and sodium acetate (2.0 eq). Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired ¹⁵N-3-bromopyridine.

Synthesis of ¹⁵N-Labeled Imidazoles

The synthesis of ¹⁵N-labeled imidazoles is important for their prevalence in biomolecules like histidine and in many pharmaceutical agents.[5] A common approach is the de novo synthesis from simple, acyclic ¹⁵N-labeled precursors.

Experimental Workflow Diagram

imidazole_workflow Start Starting Materials (e.g., ¹⁵N-Ammonia, Glyoxal) Reaction Condensation Reaction Start->Reaction Workup Reaction Work-up (e.g., Neutralization, Extraction) Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product [¹⁵N₂]Imidazole Purification->Product

Caption: A generalized experimental workflow for the de novo synthesis of [¹⁵N₂]imidazole.

Quantitative Data Summary
ProductIsotopic EnrichmentNMR Signal Enhancement (Hyperpolarized)ApplicationReference
[¹⁵N₂]ImidazoleHighUp to 146,000-foldin vivo pH sensing[5]
[¹⁵N₃]MetronidazoleHigh>50% P₁₅N levelsHypoxia sensing[5]
[¹⁵N₃]NimorazoleNot specifiedNot specifiedNot specified[5]
Experimental Protocol: General De Novo Synthesis of [¹⁵N₂]Imidazole

This is a generalized protocol based on the concept of building the imidazole ring from ¹⁵N-labeled precursors.

Materials:

  • Glyoxal (40% in water)

  • Formaldehyde (37% in water)

  • ¹⁵NH₄Cl (Ammonium-15N chloride)

  • Sodium hydroxide

  • Standard laboratory glassware

Procedure:

  • Preparation of ¹⁵N-Ammonia Solution: In a flask, dissolve ¹⁵NH₄Cl in water. Carefully add a concentrated solution of sodium hydroxide to generate ¹⁵N-ammonia in situ. The reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Reaction Mixture: In a separate reaction vessel, combine glyoxal and formaldehyde.

  • Condensation: Slowly add the prepared ¹⁵N-ammonia solution to the mixture of glyoxal and formaldehyde. The reaction is typically stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by ¹H NMR or LC-MS.

  • Work-up: Once the reaction is complete, the mixture is cooled and neutralized with an appropriate acid (e.g., HCl). The aqueous solution is then typically extracted with an organic solvent.

  • Purification: The crude product is purified, for example, by distillation or recrystallization, to yield the pure [¹⁵N₂]imidazole.

Synthesis of ¹⁵N-Labeled Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and effective method for preparing indoles. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole product, making it a suitable method for ¹⁵N-labeling.[7]

Logical Relationship Diagram

fischer_indole_logic Phenylhydrazine ¹⁵N-Phenylhydrazine Hydrazone ¹⁵N-Phenylhydrazone Phenylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Acid Acid Catalyst (Brønsted or Lewis) Acid->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Indole ¹⁵N-Indole Rearrangement->Indole Elimination of NH₃

Caption: Key steps and intermediates in the Fischer synthesis of ¹⁵N-indoles.

Experimental Protocol: General Synthesis of [¹⁵N]Indole

This protocol outlines the general steps for the Fischer indole synthesis using a ¹⁵N-labeled phenylhydrazine.

Materials:

  • [¹⁵N]Phenylhydrazine

  • A suitable ketone or aldehyde (e.g., acetone, cyclohexanone)

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, toluene, or acetic acid)

  • Standard laboratory glassware

Procedure:

  • Hydrazone Formation: In a reaction flask, dissolve [¹⁵N]phenylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent like ethanol. A catalytic amount of acetic acid can be added to facilitate the reaction. Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete (monitored by TLC). The hydrazone may precipitate from the solution and can be isolated by filtration.

  • Indolization: The isolated hydrazone is then treated with an acid catalyst. For example, the hydrazone can be added to pre-heated polyphosphoric acid. Alternatively, the hydrazone can be refluxed in a solvent like toluene with a catalytic amount of p-toluenesulfonic acid. The reaction temperature and time will vary depending on the substrate and the catalyst used.

  • Work-up: After the reaction is complete, the mixture is cooled and quenched, for example, by pouring it onto ice water. The product is then extracted with an organic solvent.

  • Purification: The crude indole is purified by standard methods such as column chromatography or recrystallization to yield the pure [¹⁵N]indole.

These protocols provide a foundation for researchers to synthesize a variety of ¹⁵N-labeled heterocyclic compounds. It is recommended to consult the primary literature for specific reaction conditions and substrate scopes.

References

Application Notes and Protocols for Long-Range HSQC NMR of 15N-Labeled Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of long-range Heteronuclear Single Quantum Coherence (HSQC) and related NMR techniques for the structural elucidation and characterization of 15N-labeled quinolines and their derivatives.

Introduction

Quinoline scaffolds are fundamental components in a vast array of pharmaceuticals and biologically active compounds. Unambiguous characterization of their molecular structure is paramount in drug discovery and development. Long-range ¹H-¹⁵N heteronuclear correlation NMR spectroscopy is a powerful tool for this purpose, providing crucial connectivity information through two- and three-bond (and sometimes longer) couplings between protons and nitrogen atoms. This allows for the definitive assignment of substitution patterns and the elucidation of complex structures, especially in cases where proton and carbon NMR data are insufficient.

Techniques such as the Heteronuclear Multiple Bond Correlation (HMBC) and long-range optimized HSQC variants (e.g., LR-HSQMBC) are particularly valuable. By specifically labeling the quinoline molecule with ¹⁵N, the sensitivity of these experiments is significantly enhanced, making the detection of weak long-range correlations feasible.

Data Presentation: Long-Range ¹H-¹⁵N Coupling Constants

Coupling TypeTypical Range (Hz)Notes
²JHN1-5Generally smaller than ³JHN. Can be observed from protons ortho to the nitrogen.
³JHN2-8Typically the largest long-range coupling. Crucial for establishing connectivity across adjacent rings or with substituents.
⁴JHN< 1 - 3Often referred to as "W-type" or "meta" coupling. Can be observed over four bonds, particularly in planar systems.
⁵JHN< 1Generally very small and often not resolved.

Note: The actual values of coupling constants can be influenced by factors such as substitution patterns, ring strain, and the electronic environment of the atoms involved.

Experimental Protocols

General Considerations for Sample Preparation

For optimal results, it is recommended to use ¹⁵N-labeled quinoline derivatives. The concentration of the sample should be as high as practically possible, typically in the range of 10-50 mM, dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is free of particulate matter.

Protocol 1: Gradient-Enhanced 2D ¹H-¹⁵N HMBC

The ¹H-¹⁵N HMBC experiment is a robust method for detecting long-range correlations. The following is a generalized protocol for a Bruker spectrometer.

1. Initial Setup and 1D Spectra:

  • Insert the sample and lock on the deuterium signal of the solvent.

  • Tune and match the probe for both ¹H and ¹⁵N frequencies.

  • Acquire a standard 1D ¹H spectrum to determine the spectral width (SW) and transmitter offset (o1p).

2. Setting up the 2D HMBC Experiment:

  • Create a new dataset and load a standard Bruker parameter set for a gradient-enhanced HMBC experiment (e.g., hmbcgpndqf).

  • Set the nucleus for the indirect dimension (F1) to ¹⁵N.

  • Set the spectral width in the ¹H dimension (F2) based on the 1D proton spectrum.

  • Set the spectral width in the ¹⁵N dimension (F1) to cover the expected range of quinoline nitrogen chemical shifts (e.g., -100 to 100 ppm, referenced to liquid NH₃).

  • The number of data points in the direct dimension (td2) is typically set to 2K, and in the indirect dimension (td1) to 256 or 512 increments.

3. Optimization for Long-Range Couplings:

  • The most critical parameter for a long-range experiment is the delay for the evolution of the long-range coupling, which is controlled by the cnst13 parameter on Bruker systems.

  • For ¹H-¹⁵N long-range correlations, an optimization for a coupling constant between 5 and 10 Hz is generally a good starting point.[2] It is often beneficial to run the experiment with at least two different optimization values (e.g., 5 Hz and 10 Hz) to ensure the detection of a wider range of couplings.[3]

  • The delay is calculated as 1/(2 * J), so for an 8 Hz coupling, the delay would be approximately 62.5 ms.

4. Acquisition and Processing:

  • Set the number of scans (ns) based on the sample concentration. For ¹⁵N-labeled samples, 8 to 16 scans per increment are often sufficient.

  • Start the acquisition.

  • Process the data using a sine-bell or squared sine-bell window function in both dimensions.

  • The spectrum is typically displayed in magnitude mode.

Protocol 2: Long-Range HSQC (LR-HSQMBC)

For enhanced sensitivity and resolution, especially for detecting very weak long-range correlations, the LR-HSQMBC pulse sequence can be advantageous.

1. Initial Setup:

  • Follow the same initial setup steps as for the HMBC experiment.

2. Pulse Program and Parameters:

  • Select a pulse program designed for long-range HSQC, such as a modified LR-HSQMBC sequence.

  • Set the spectral widths and data points as described for the HMBC experiment.

3. Optimization of Delays:

  • Similar to HMBC, the delays for magnetization transfer need to be optimized for long-range couplings. In LR-HSQMBC sequences, this is often controlled by a delay parameter that should be set to 1/(2*ⁿJHN), where ⁿJHN is the desired long-range coupling constant (typically in the range of 2-8 Hz).

4. Acquisition and Processing:

  • Acquire and process the data as you would for a standard HSQC experiment, paying attention to phase correction if a phase-sensitive version of the pulse sequence is used.

Mandatory Visualizations

Experimental Workflow for Structure Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a ¹⁵N-labeled quinoline derivative using long-range HSQC NMR techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr Initial NMR Analysis cluster_2d_nmr 2D Correlation Spectroscopy cluster_analysis Data Analysis and Structure Elucidation sample 15N-Labeled Quinoline Derivative proton_nmr 1D 1H NMR sample->proton_nmr n15_nmr 1D 15N NMR sample->n15_nmr hsqc 1H-15N HSQC (One-bond correlations) proton_nmr->hsqc hmbc 1H-15N HMBC / LR-HSQC (Long-range correlations) proton_nmr->hmbc n15_nmr->hsqc n15_nmr->hmbc correlation_analysis Analysis of 2J(HN) and 3J(HN) correlations hsqc->correlation_analysis hmbc->correlation_analysis structure Final Structure Determination correlation_analysis->structure

NMR Structure Elucidation Workflow
Logical Relationships in HMBC/LR-HSQC Data Analysis

The following diagram illustrates the logical process of deducing structural fragments from the observed long-range ¹H-¹⁵N correlations.

logical_relationships cluster_data Observed Data cluster_interpretation Structural Interpretation cluster_structure Final Structure correlation1 2J(H2-N1) Correlation fragment1 H2 is ortho to N1 in the quinoline ring correlation1->fragment1 correlation2 3J(H8-N1) Correlation fragment2 H8 is peri to N1, confirming the quinoline core correlation2->fragment2 correlation3 3J(H3-Substituent N) Correlation fragment3 Substituent is attached at C2 or C4 correlation3->fragment3 final_structure Assembled Molecular Structure fragment1->final_structure fragment2->final_structure fragment3->final_structure

Deducing Structure from Correlations

Applications in Drug Development

The precise structural information obtained from long-range ¹H-¹⁵N HSQC/HMBC experiments on ¹⁵N-labeled quinolines is invaluable in several stages of drug development:

  • Lead Optimization: Confirming the regiochemistry of substitutions on the quinoline scaffold is crucial for understanding structure-activity relationships (SAR).

  • Metabolite Identification: Elucidating the structure of metabolites of quinoline-based drugs is essential for understanding their biotransformation pathways and potential toxicity.

  • Process Chemistry: Monitoring chemical reactions and identifying byproducts during the synthesis of quinoline-based active pharmaceutical ingredients (APIs).

  • Intellectual Property: Unambiguous structural characterization is a prerequisite for patent applications.

By providing detailed and reliable structural insights, these advanced NMR techniques significantly accelerate the drug discovery and development pipeline for this important class of heterocyclic compounds.

References

Troubleshooting & Optimization

troubleshooting low sensitivity in 15N NMR spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low sensitivity issues in 15N NMR spectroscopy experiments.

Troubleshooting Guide: Low Sensitivity

Low signal-to-noise (S/N) is a common challenge in 15N NMR due to the low natural abundance (0.37%) and low gyromagnetic ratio of the 15N nucleus.[1][2][3] This guide provides a systematic approach to diagnosing and resolving sensitivity issues.

Troubleshooting Workflow

The following workflow provides a logical progression for identifying the source of low sensitivity.

Troubleshooting_Workflow Start Start: Low S/N in 15N NMR Sample_Prep 1. Sample Preparation Start->Sample_Prep Begin Here Concentration Is sample concentration adequate? (>0.5 mM for proteins) Sample_Prep->Concentration Hardware_Setup 2. Hardware & Setup Probe_Type Are you using a CryoProbe? Hardware_Setup->Probe_Type Acquisition_Params 3. Acquisition Parameters Scans Is the number of scans (NS) sufficient? Acquisition_Params->Scans Pulse_Sequence 4. Pulse Sequence Selection Direct_vs_Indirect Are you using 1H detection (e.g., HSQC/HMBC)? Pulse_Sequence->Direct_vs_Indirect Salt Is salt concentration too high? (>100-150 mM) Concentration->Salt Yes Solution_Sample Action: Increase concentration, use 15N labeling, reduce salt, optimize pH/temp, use appropriate tubes. Concentration->Solution_Sample No pH_Temp Are pH and temperature optimal? (check for exchange broadening) Salt->pH_Temp Yes Salt->Solution_Sample No Volume Is sample volume correct for the tube? (e.g., Shigemi tubes) pH_Temp->Volume Yes pH_Temp->Solution_Sample No Volume->Hardware_Setup Yes Volume->Solution_Sample No Solution_Sample->Hardware_Setup Tuning_Matching Is the probe tuned and matched for 1H and 15N? Probe_Type->Tuning_Matching Yes Solution_Hardware Action: Use CryoProbe for 3-5x S/N gain, carefully tune/match before acquisition, perform gradient shimming. Probe_Type->Solution_Hardware No Shimming Is the sample properly shimmed? Tuning_Matching->Shimming Yes Tuning_Matching->Solution_Hardware No Shimming->Acquisition_Params Yes Shimming->Solution_Hardware No Solution_Hardware->Acquisition_Params Recycle_Delay Is the recycle delay (d1) optimized? (Typically 1-1.5 x T1) Scans->Recycle_Delay Yes Solution_Acquisition Action: Increase scans (S/N ∝ √NS), optimize d1, calibrate pulses, run 'rga' and adjust RG manually. Scans->Solution_Acquisition No Pulse_Width Are the 90° pulse widths calibrated? Recycle_Delay->Pulse_Width Yes Recycle_Delay->Solution_Acquisition No Receiver_Gain Is the receiver gain (RG) set correctly? (Avoid ADC overflow) Pulse_Width->Receiver_Gain Yes Pulse_Width->Solution_Acquisition No Receiver_Gain->Pulse_Sequence Yes Receiver_Gain->Solution_Acquisition No Solution_Acquisition->Pulse_Sequence Sensitivity_Enhanced Is a sensitivity-enhanced sequence being used? Direct_vs_Indirect->Sensitivity_Enhanced Yes Solution_Pulse Action: Use 1H-detected experiments. Employ sensitivity-enhanced (e.g., hsqcetfpgpsi2) and TROSY sequences where appropriate. Direct_vs_Indirect->Solution_Pulse No TROSY For large molecules (>25 kDa), is TROSY being used? Sensitivity_Enhanced->TROSY Yes Sensitivity_Enhanced->Solution_Pulse No TROSY->Solution_Pulse No

Caption: A step-by-step workflow for troubleshooting low sensitivity in 15N NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 15N NMR signal inherently weak?

A: The low sensitivity of 15N NMR stems from two fundamental physical properties:

  • Low Natural Abundance: The NMR-active 15N isotope has a natural abundance of only 0.37%. The more abundant 14N isotope (99.63%) is quadrupolar, which leads to very broad signals that are often undetectable in high-resolution NMR.[1][2]

  • Low Gyromagnetic Ratio (γ): The gyromagnetic ratio of 15N is negative and its magnitude is only about 10% that of 1H.[2] Since signal strength is proportional to γ³, direct detection of 15N is significantly less sensitive than 1H detection. This is why indirect detection methods like HSQC and HMBC are standard.[4][5]

Q2: I have a low sample concentration. What is the first thing I should do?

A: For low-concentration samples, the most significant improvement comes from using the right hardware and pulse sequences.

  • Use a CryoProbe: A cryogenic probe cools the detection electronics to very low temperatures (~20-80K), which dramatically reduces thermal noise.[6][7] This can result in a 3 to 5-fold increase in signal-to-noise compared to a standard room temperature probe, which translates to a 9 to 25-fold reduction in experiment time.[6][8][9]

  • Use a 1H-15N HSQC Experiment: Always favor indirect detection experiments where you excite and detect the high-gamma 1H nucleus. A sensitivity-enhanced 1H-15N HSQC is the standard experiment for routine screening and chemical shift perturbation studies.[10]

Q3: My signal is still poor even with a CryoProbe. What sample conditions could be the problem?

A: Several sample conditions can degrade sensitivity, especially on a CryoProbe which is more sensitive to sample conductivity.

  • High Salt Concentration: High ionic strength (e.g., >150 mM NaCl) increases the sample's conductivity, which "detunes" the probe and degrades its performance, leading to signal loss.[11] If possible, reduce the salt concentration or consider using smaller diameter NMR tubes (e.g., 3 mm instead of 5 mm), which are more tolerant to high salt.[11]

  • Suboptimal pH or Temperature: For proteins and other biomolecules, pH and temperature affect the exchange rate of amide protons with the solvent (water). If this exchange is too fast, it leads to line broadening and signal loss.[12] Experiments on NH3+ groups, for example, are often conducted at lower pH (4.5-6.0) and temperature to slow this exchange.[12]

  • Sample Aggregation: Poorly soluble or aggregated samples will tumble slowly, leading to broad lines and low sensitivity. Check sample stability and solubility before starting long experiments.

Q4: What is the difference between an HSQC and an HMBC, and which one is better for sensitivity?

A: Both are 1H-detected heteronuclear correlation experiments, but they serve different purposes.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment detects correlations between directly bonded nuclei, typically over one bond (¹J). For 15N, this means it shows signals for nitrogens that have a proton attached (e.g., backbone amides in a protein). HSQC is generally more sensitive because the one-bond coupling constant (¹JNH ≈ 90 Hz) is large and allows for efficient magnetization transfer.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations over multiple bonds (typically 2-4 bonds). It is used to connect different spin systems and piece together a molecule's structure. HMBC is less sensitive than HSQC because the long-range couplings are much smaller (2-15 Hz), leading to less efficient magnetization transfer.

For initial screening and troubleshooting sensitivity, always start with a sensitivity-enhanced 1H-15N HSQC.

Q5: My protein is large (>25 kDa) and the signals are very broad or missing. What can I do?

A: For large molecules, fast transverse relaxation (T2) is the primary cause of signal broadening and loss.

  • Use a TROSY experiment: Transverse Relaxation-Optimized Spectroscopy (TROSY) is a specialized pulse sequence that selects for the narrowest, most slowly relaxing component of the 1H-15N signal.[14][15] This results in dramatically sharper lines and higher sensitivity for larger proteins, especially at high magnetic fields.[10][14]

  • Consider Deuteration: Expressing the protein in a deuterated medium replaces non-exchangeable protons with deuterium. This removes major relaxation pathways (1H-1H dipolar interactions), which sharpens lines and improves resolution.[16]

Quantitative Data Summary

Table 1: Hardware Effects on 15N Sensitivity
Hardware ComponentStandard (Room Temp Probe)High-Performance (CryoProbe)Sensitivity Gain FactorTime Savings Factor
Probe Type Relative S/N = 1Relative S/N ≈ 3 - 53x - 5x 9x - 25x
Sample Diameter 5 mm tube in high salt (>150 mM NaCl)3 mm tube in high salt (>150 mM NaCl)~2x ~4x

Data compiled from multiple sources.[6][8][9][11]

Table 2: Pulse Sequence Sensitivity Enhancements
Experiment TypeDescriptionTypical ApplicationRelative Sensitivity
Direct 15N Detect 1D 15N acquisition.Very high concentration samples or enriched compounds.Low
1H-15N HSQC Indirect detection via ¹JNH coupling.Standard correlation for NH groups.High
Sensitivity-Enhanced HSQC HSQC with additional pulses to improve S/N.Most common experiment for biomolecules.Very High
1H-15N HMBC Indirect detection via nJNH coupling.Long-range correlations for structure elucidation.Medium
1H-15N TROSY Selects for slowly relaxing signal component.Molecules > 25 kDa.Very High (for large molecules)

Relative sensitivity is a qualitative comparison for typical applications.

Key Experimental Protocols

Protocol 1: Basic 1H-15N Sensitivity-Enhanced HSQC

This protocol outlines the essential steps for acquiring a standard 2D 1H-15N HSQC spectrum on a Bruker spectrometer.

1. Sample Preparation:

  • Prepare a U-15N labeled protein sample at a concentration of 0.1 - 1.0 mM.

  • The buffer should contain 5-10% D₂O for the lock signal.

  • Ensure the buffer pH is optimal for protein stability and minimizes amide proton exchange (typically pH 6.0-7.0).

  • Use a high-quality NMR tube appropriate for your spectrometer and probe.

2. Spectrometer Setup:

  • Insert the sample, lock on the D₂O signal, and tune/match the probe for both the 1H and 15N channels.[10]

  • Perform shimming, preferably using a gradient-based method like topshim.

  • Calibrate the 1H 90° pulse width (p1) and transmitter offset (o1p). This is critical for good water suppression and efficient transfers.

3. Experiment Acquisition (using TopSpin):

  • Load a standard sensitivity-enhanced, water flip-back experiment (e.g., hsqcetfpgpsi2).[10]

  • Set the spectral widths (sw in F2, swh in F1) to cover the expected amide proton region (~8.5 to 6.5 ppm) and the 15N backbone region (~130 to 105 ppm).

  • Set the transmitter frequency offsets (o1p for 1H, o2p for 15N) to the center of these regions.

  • Set the number of scans (ns) based on sample concentration. Start with 8 or 16 and increase as needed.

  • Set the number of increments in the indirect dimension (td in F1) to achieve the desired resolution (e.g., 128-256).

  • Set the recycle delay (d1) to ~1.2 seconds.

  • Run rga to automatically set the receiver gain, but check the first few scans to ensure there is no ADC overflow error. If so, reduce rg manually.[17]

  • Start the acquisition by typing zg.

4. Data Processing:

  • Apply a squared sine-bell window function (ssb) in both dimensions.

  • Perform a Fourier Transform (xfb).

  • Phase correct the spectrum manually.

  • Reference the spectrum using the water signal or an internal standard.

Logical Diagram for Protocol Selection

This diagram helps in choosing the right type of 15N experiment based on the research question and sample properties.

Protocol_Selection Start What is the goal of the experiment? Screening Screening, Ligand Binding, Chemical Shift Mapping Start->Screening Assignment Resonance Assignment, Structure Elucidation Start->Assignment Dynamics Relaxation Studies, Dynamics Start->Dynamics MW_Check1 Is MW > 25 kDa? Screening->MW_Check1 MW_Check2 Is MW > 25 kDa? Assignment->MW_Check2 MW_Check3 Is MW > 25 kDa? Dynamics->MW_Check3 HSQC Use Sensitivity-Enhanced 1H-15N HSQC Triple_Resonance Use Triple Resonance Suite (HNCA, HNCACB, etc.) and 15N-NOESY-HSQC Relaxation_Expts Use 15N T1, T2, and hetNOE Experiments MW_Check1->HSQC No TROSY_HSQC Use TROSY-HSQC MW_Check1->TROSY_HSQC Yes MW_Check2->Triple_Resonance No TROSY_Triple Use TROSY-based Triple Resonance Suite MW_Check2->TROSY_Triple Yes MW_Check3->Relaxation_Expts No TROSY_Relax Use TROSY-based Relaxation Experiments MW_Check3->TROSY_Relax Yes

Caption: Decision tree for selecting the appropriate 15N NMR experiment.

References

Technical Support Center: Addressing Signal Suppression in LC-MS with 15N Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing signal suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) using 15N labeled internal standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in LC-MS and what causes it?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte caused by co-eluting components from the sample matrix.[1][2] This leads to a decreased analyte signal and can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] The primary causes of signal suppression include:

  • Competition for Ionization: Co-eluting matrix components can compete with the analyte for the available charge in the ion source, leading to reduced ion formation for the analyte of interest.[1]

  • Changes in Droplet Properties: In electrospray ionization (ESI), interfering compounds can alter the viscosity and surface tension of the droplets, which hinders solvent evaporation and the release of gas-phase analyte ions.[3][4]

  • Co-precipitation: Nonvolatile materials in the matrix can co-precipitate with the analyte, preventing it from efficiently entering the gas phase.[3]

Q2: Why are 15N labeled internal standards considered a good solution for signal suppression?

A2: Stable isotope-labeled (SIL) internal standards, such as those labeled with 15N, are considered the gold standard for compensating for matrix effects.[5][6] Because 15N labeled standards have nearly identical physicochemical properties to the analyte, they co-elute and experience the same degree of signal suppression.[2][7] By comparing the signal of the analyte to the known concentration of the 15N labeled standard, accurate quantification can be achieved despite signal suppression.[8] Labeling with heavier stable isotopes like 15N or 13C is often preferred over deuterium (2H) labeling, as deuterated standards can sometimes exhibit slight chromatographic shifts, leading to differential matrix effects between the analyte and the internal standard.[9]

Q3: Can the 15N labeled internal standard itself cause signal suppression?

A3: Yes, it is possible. If the concentration of the stable isotope-labeled internal standard is excessively high, it can compete with the analyte for ionization and cause signal suppression.[2] It is crucial to optimize the concentration of the internal standard to a level that provides a robust signal without interfering with the analyte's ionization.

Q4: What are the key differences between using a 15N labeled standard and a structural analog as an internal standard?

A4: The key differences are summarized in the table below:

Feature15N Labeled Internal StandardStructural Analog Internal Standard
Structure Chemically identical to the analyte, differing only in isotopic composition.[3]Similar chemical structure to the analyte, but not identical.
Co-elution Co-elutes perfectly with the analyte.[10]May have a different retention time than the analyte.
Ionization Efficiency Experiences the same ionization efficiency and suppression as the analyte.[2]May have a different ionization efficiency and be affected differently by matrix components.
Accuracy Provides the most accurate correction for matrix effects and other variabilities.[5]May not fully compensate for matrix effects, leading to less accurate quantification.
Cost & Availability Generally more expensive and may not be commercially available for all analytes.[10]Often less expensive and more readily available.

Troubleshooting Guides

Problem 1: I am observing low and inconsistent analyte signals, and I suspect signal suppression. How can I confirm this?

Solution: There are two primary experimental protocols to detect and quantify signal suppression:

  • Post-Column Infusion Experiment: This method provides a qualitative assessment of where ion suppression occurs in your chromatogram.[3][11]

  • Post-Extraction Spike Experiment: This method allows for a quantitative measurement of the extent of signal suppression.[12]

A detailed workflow for these experiments is provided below. A significant difference in the analyte response between the neat solution and the post-spiked matrix sample indicates the presence of matrix effects.[3]

Problem 2: My 15N labeled internal standard is not adequately correcting for signal suppression. What could be the issue?

Solution: Several factors could be at play:

  • Chromatographic Separation: Although rare with 15N standards, ensure that the analyte and the internal standard are perfectly co-eluting. Even minor shifts in retention time can expose them to different matrix components.[6]

  • Isotopic Purity of the Standard: Verify the purity of your 15N labeled internal standard. The presence of unlabeled analyte as an impurity can lead to artificially high measurements.[6]

  • Concentration of the Internal Standard: As mentioned, an overly concentrated internal standard can contribute to signal suppression.[2] Consider reducing the concentration.

  • Non-linear Response: At very high analyte concentrations, the ESI response can become non-linear, which may affect the analyte-to-internal standard ratio.[2]

Problem 3: I don't have a 15N labeled standard for my analyte. What are my other options to mitigate signal suppression?

Solution: While a 15N labeled standard is ideal, you can employ other strategies:

  • Improve Sample Preparation: Utilize more effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][13]

  • Optimize Chromatography: Adjust your chromatographic method to separate the analyte from the interfering matrix components. This may involve changing the column, mobile phase composition, or gradient profile.[14]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects. However, this may compromise the sensitivity of the assay.[11]

  • Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples. This helps to ensure that the standards and the samples experience similar matrix effects.[1][15]

  • Standard Addition: This method involves spiking the sample extract with known concentrations of the analyte. It is very effective, even with variable sample matrices, but can be time-consuming.[3][16]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression Zones

Objective: To qualitatively identify regions in the chromatogram where signal suppression occurs.

Methodology:

  • A standard solution of the analyte is continuously infused into the LC flow post-column using a T-connector and a syringe pump.[11]

  • A blank matrix sample (that has undergone the same extraction procedure as the study samples) is injected into the LC-MS system.

  • The signal of the infused analyte is monitored throughout the chromatographic run.

  • A drop in the constant baseline signal of the analyte indicates a region of ion suppression caused by co-eluting matrix components.[3] A stable baseline is observed when a neat solvent is injected instead of a matrix sample.[17]

Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effect

Objective: To quantitatively determine the percentage of signal suppression or enhancement.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the analyte and the 15N labeled internal standard into the mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. Then, spike the analyte and the 15N labeled internal standard into the extracted matrix at the same concentration as Set A.[12]

  • Analyze both sets of samples by LC-MS.

  • Calculate the Matrix Effect (%) using the following formula:

    Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • A value less than 100% indicates signal suppression, while a value greater than 100% suggests signal enhancement.

Quantitative Data Summary

The following table summarizes the potential impact of different internal standards on the accuracy of quantification in the presence of signal suppression.

Internal Standard TypeAnalyte Recovery (%)Internal Standard Recovery (%)Analyte/IS RatioAccuracy of Quantification
15N Labeled 50501.0High
Structural Analog 50700.71Low to Moderate
No Internal Standard 50N/AN/ALow

This is an illustrative table. Actual values will vary depending on the specific analyte, matrix, and experimental conditions.

Visualizations

Experimental_Workflow_for_Signal_Suppression_Assessment cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment infuse Infuse Analyte Post-Column inject_blank Inject Blank Matrix Extract monitor Monitor Analyte Signal inject_blank->monitor suppression_zone Identify Suppression Zones monitor->suppression_zone prep_neat Prepare Neat Standard analyze_neat LC-MS Analysis prep_neat->analyze_neat prep_matrix Prepare Post-Spike Matrix Standard analyze_matrix LC-MS Analysis prep_matrix->analyze_matrix calculate Calculate Matrix Effect (%) analyze_neat->calculate analyze_matrix->calculate start start->infuse start->prep_neat

Caption: Workflow for assessing signal suppression.

Troubleshooting_Logic start Inconsistent/ Low Signal check_suppression Perform Post-Column Infusion or Post-Spike Experiment start->check_suppression suppression_present Signal Suppression Confirmed? check_suppression->suppression_present use_15N_IS Use 15N Labeled Internal Standard suppression_present->use_15N_IS  Yes optimize Optimize Sample Prep & Chromatography suppression_present->optimize  Yes, and no 15N IS available no_suppression Investigate Other Instrumental Issues suppression_present->no_suppression  No end Accurate Quantification use_15N_IS->end optimize->end

Caption: Troubleshooting logic for signal suppression.

References

Technical Support Center: Achieving High Isotopic Enrichment for ¹⁵N Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isotopic labeling of quinolines with ¹⁵N.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of ¹⁵N-labeled quinolines?

A1: ¹⁵N-labeled quinolines are primarily used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The ¹⁵N isotope has a nuclear spin of one-half, which provides narrower line widths in NMR, offering advantages for detailed structural elucidation. In mass spectrometry, the mass difference between ¹⁴N and ¹⁵N allows for tracking metabolic pathways and quantifying reaction products.

Q2: What are the common synthetic routes for introducing ¹⁵N into a quinoline ring?

A2: Common synthetic routes for ¹⁵N labeling of quinolines include adapting classical quinoline syntheses such as the Skraup, Doebner-von Miller, and Friedländer reactions by using a ¹⁵N-labeled amine precursor. More modern approaches involve ring-opening and ring-closing strategies, such as the Zincke reaction for pyridines, which can be conceptually extended to quinoline synthesis, and the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanism, particularly for isoquinolines.

Q3: What are the typical sources for the ¹⁵N isotope in these syntheses?

A3: The most common and cost-effective source of the ¹⁵N isotope is ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl). Other sources can include ¹⁵N-labeled anilines or other nitrogen-containing starting materials, though these are often more expensive.

Q4: How is the isotopic enrichment of ¹⁵N quinolines quantified?

A4: The isotopic enrichment is typically quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry measures the mass-to-charge ratio, allowing for the determination of the relative abundance of the ¹⁵N-labeled and unlabeled quinoline. ¹⁵N NMR can also be used to confirm the presence and position of the ¹⁵N label.

Troubleshooting Guide

Issue 1: Low Isotopic Enrichment (<95%)

  • Possible Cause 1: Isotopic Dilution from Natural Abundance Nitrogen.

    • Troubleshooting:

      • Ensure all nitrogen-containing reagents, other than the desired ¹⁵N source, are minimized or excluded from the reaction mixture if they can participate in the quinoline ring formation.

      • Use a significant molar excess of the ¹⁵N-labeled reagent (e.g., ¹⁵NH₄Cl) to outcompete any residual ¹⁴N sources.

      • Thoroughly dry all solvents and reagents to remove any dissolved atmospheric nitrogen or ammonia.

  • Possible Cause 2: Incomplete Reaction or Side Reactions.

    • Troubleshooting:

      • Optimize reaction conditions (temperature, reaction time, catalyst) to drive the desired reaction to completion. Monitor reaction progress using techniques like TLC or LC-MS.

      • In reactions like the Skraup synthesis, which can be violent, ensure proper temperature control to prevent decomposition and unwanted side reactions. The use of a moderator like ferrous sulfate is often recommended.[1]

      • For Friedländer synthesis, the limited availability of specific 2-aminoaryl aldehyde or ketone precursors can be a challenge.[2][3] Consider in-situ generation of the required precursor if direct synthesis is problematic.

  • Possible Cause 3: Inefficient Nitrogen Incorporation in the Chosen Synthetic Route.

    • Troubleshooting:

      • Consider alternative synthetic strategies. For instance, if a modified Skraup synthesis gives low enrichment, a method involving a Zincke-like or ANRORC pathway might offer higher fidelity of ¹⁵N incorporation.[4][5] The Zincke-salt intermediate approach has been shown to be effective for preparing ¹⁵N-labeled nicotinamide with high isotopic purity.[6]

Issue 2: Difficulty in Purification of the ¹⁵N-Labeled Quinoline

  • Possible Cause 1: Presence of Unreacted Starting Materials and Byproducts.

    • Troubleshooting:

      • Employ column chromatography with a suitable stationary phase (e.g., silica gel, alumina) and eluent system. Gradient elution may be necessary to separate the desired product from closely related impurities.

      • Recrystallization from an appropriate solvent system can be a highly effective method for purifying solid quinoline derivatives.

      • For volatile quinolines, distillation under reduced pressure can be an option.

  • Possible Cause 2: Co-elution of Labeled and Unlabeled Product.

    • Troubleshooting:

      • High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, can offer better separation resolution than standard column chromatography.

      • High-speed counter-current chromatography has also been successfully used for the purification of quinoline derivatives.[7]

Issue 3: Ambiguous Characterization of the ¹⁵N-Labeled Product

  • Possible Cause 1: Difficulty in Confirming the Position of the ¹⁵N Label.

    • Troubleshooting:

      • Utilize advanced NMR techniques such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between the ¹⁵N atom and neighboring protons.

      • High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition and the presence of the ¹⁵N isotope.

  • Possible Cause 2: Complex NMR Spectra.

    • Troubleshooting:

      • Acquire ¹³C NMR spectra to complement the ¹H and ¹⁵N data for a more complete structural assignment.

      • 2D NMR experiments like COSY (Correlation Spectroscopy) can help in assigning proton signals in complex regions of the spectrum.[8]

Quantitative Data Summary

ParameterSynthesis MethodReported ¹⁵N EnrichmentReference
Isotopic PurityZincke-salt intermediate approach for [1-¹⁵N]nicotinamide98%[6]
Isotopic EnrichmentPyran-based synthesis of [¹⁵N]pyridine>98%[6]
¹⁵N IncorporationRing-opening/ring-closing of pyridines with ¹⁵NH₄Cl>95% (in most cases)[9]
¹⁵N EnrichmentANRORC displacement on isoquinoline>98%[4]

Experimental Protocols

Protocol 1: General Approach for ¹⁵N-Labeling of Pyridines via Zincke Imine Intermediates (Adaptable for Quinolines)

This protocol is based on the successful labeling of pyridines and can be adapted for quinoline synthesis.

  • Ring-Opening to form Zincke Imine:

    • The starting ¹⁴N-quinoline is reacted with a suitable activating agent (e.g., 2,4-dinitrochlorobenzene or a triflyl source) to form the corresponding N-substituted quinolinium salt (a Zincke salt analog).

    • This salt is then treated with a nucleophile (e.g., an amine) to induce ring opening, forming a Zincke imine intermediate.

  • Ring-Closure with ¹⁵N Source:

    • The crude Zincke imine is then reacted with a ¹⁵N-labeled ammonium salt, such as ¹⁵NH₄Cl, in the presence of a base (e.g., sodium acetate).

    • The reaction mixture is heated to facilitate the ring-closure, incorporating the ¹⁵N atom into the quinoline ring.

  • Purification:

    • The reaction mixture is worked up by extraction and the crude product is purified by column chromatography on silica gel to yield the ¹⁵N-labeled quinoline.

Protocol 2: Conceptual Friedländer Synthesis for ¹⁵N-Quinolines

  • Preparation of ¹⁵N-labeled 2-aminoaryl ketone/aldehyde:

    • Synthesize the required 2-aminoaryl ketone or aldehyde starting from a commercially available ¹⁵N-labeled aniline or by introducing the ¹⁵N label at an early stage of the precursor synthesis.

  • Condensation and Cyclization:

    • The ¹⁵N-labeled 2-aminoaryl ketone/aldehyde is condensed with a carbonyl compound containing an α-methylene group.

    • The reaction is typically catalyzed by an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium hydroxide) and may require heating.[2][10]

  • Purification:

    • After completion, the reaction is neutralized and the product is extracted.

    • Purification is achieved through recrystallization or column chromatography.

Visualizations

experimental_workflow_zincke cluster_start Starting Material cluster_activation Activation & Ring Opening cluster_labeling Labeling & Ring Closure cluster_end Final Product start 14N-Quinoline activation Activation (e.g., 2,4-dinitrochlorobenzene) start->activation Step 1 ring_opening Ring Opening (Nucleophile) activation->ring_opening Step 2 labeling Addition of 15NH4Cl ring_opening->labeling Step 3 ring_closure Ring Closure (Heat, Base) labeling->ring_closure Step 4 purification Purification (Chromatography) ring_closure->purification Step 5 product 15N-Quinoline purification->product

Caption: Workflow for ¹⁵N labeling via a Zincke-like mechanism.

troubleshooting_low_enrichment problem Low Isotopic Enrichment cause1 Isotopic Dilution problem->cause1 cause2 Incomplete Reaction/ Side Reactions problem->cause2 cause3 Inefficient N Incorporation problem->cause3 solution1a Exclude 14N sources cause1->solution1a solution1b Use excess 15N reagent cause1->solution1b solution2a Optimize reaction conditions cause2->solution2a solution2b Control exotherms cause2->solution2b solution3 Change synthetic route cause3->solution3

Caption: Troubleshooting logic for low ¹⁵N enrichment.

References

minimizing isotopic exchange in 15N labeled internal standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing isotopic exchange in ¹⁵N labeled internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered during mass spectrometry-based quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for ¹⁵N labeled internal standards?

A: Isotopic exchange is the process where an isotope in a labeled compound is swapped with another isotope of the same element from the surrounding environment. For ¹⁵N labeled internal standards (IS), this typically involves the replacement of a ¹⁵N atom with a naturally abundant ¹⁴N atom from the sample matrix, solvents, or reagents. This "back-exchange" can lead to a decrease in the isotopic purity of the internal standard, resulting in inaccurate and unreliable quantification of the target analyte.[1][2][3][4] While ¹⁵N labels are generally more stable and less prone to exchange compared to deuterium (²H) labels, it can still occur under certain conditions.[5]

Q2: What are the primary factors that can induce isotopic exchange of ¹⁵N labels?

A: The stability of ¹⁵N labels can be influenced by several factors during sample preparation, storage, and analysis. The most critical factors include:

  • pH: Extreme pH conditions, both acidic and alkaline, can catalyze isotopic exchange.[1][4]

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including isotopic exchange.[6][7]

  • Sample Matrix: Complex biological matrices can contain components that may facilitate exchange.

  • Enzymatic Activity: Residual enzyme activity in biological samples can potentially contribute to the degradation or modification of the internal standard.

  • Storage Conditions: Improper storage, such as prolonged storage in aqueous solutions at non-optimal temperatures, can lead to a gradual loss of isotopic purity.

Q3: How can I assess the isotopic purity of my ¹⁵N labeled internal standard?

A: The isotopic purity of a ¹⁵N labeled standard should be verified to ensure accurate quantification. This can be achieved using high-resolution mass spectrometry (HRMS). By analyzing the neat standard, you can determine the relative abundance of the ¹⁵N-labeled species versus any unlabeled (¹⁴N) counterpart.[8][9] The isotopic distribution can be compared to the theoretical distribution to calculate the percentage of ¹⁵N enrichment.[10][11]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: I am observing a drift in my analyte/internal standard response ratio over an analytical run.

This could indicate a stability issue with your ¹⁵N labeled internal standard.

  • Possible Cause 1: Isotopic Exchange During Sample Preparation.

    • Troubleshooting Step: Review your sample preparation workflow. Are you using harsh pH conditions or elevated temperatures for extended periods?

    • Solution:

      • Maintain the pH of your solutions within a neutral range (pH 6-8) where possible.

      • Keep samples on ice or in a cooled autosampler to minimize thermal effects.

      • Minimize the time between sample preparation and analysis.

  • Possible Cause 2: Matrix Effects.

    • Troubleshooting Step: Matrix components can cause ion suppression or enhancement, which may affect the analyte and internal standard differently if they do not co-elute perfectly.[2][3]

    • Solution:

      • Improve sample clean-up to remove interfering matrix components.

      • Optimize chromatographic conditions to ensure co-elution of the analyte and the ¹⁵N internal standard.

      • Evaluate the matrix effect by comparing the internal standard response in neat solution versus in the sample matrix.

  • Possible Cause 3: Instability in the Mass Spectrometer.

    • Troubleshooting Step: Check the stability of the mass spectrometer by injecting a standard solution multiple times throughout the run.

    • Solution: If instrument drift is observed, perform instrument cleaning, calibration, and tuning as per the manufacturer's recommendations.

cluster_0 Troubleshooting Workflow: Drifting Response Ratio Start Start: Drifting Analyte/IS Ratio Observed Check_Prep Review Sample Preparation Protocol Start->Check_Prep Check_Matrix Investigate Matrix Effects Start->Check_Matrix Check_MS Assess Mass Spectrometer Stability Start->Check_MS Optimize_Prep Modify Protocol: - Adjust pH to neutral - Keep samples cool - Reduce processing time Check_Prep->Optimize_Prep Optimize_Cleanup Improve Sample Cleanup & Chromatographic Separation Check_Matrix->Optimize_Cleanup Calibrate_MS Clean, Calibrate, and Tune MS Check_MS->Calibrate_MS End End: Stable Response Ratio Optimize_Prep->End Optimize_Cleanup->End Calibrate_MS->End

Troubleshooting workflow for a drifting analyte to internal standard response ratio.

Problem 2: My calibration curve is non-linear at higher concentrations.

This can be caused by cross-signal contribution from the analyte to the internal standard.

  • Possible Cause: Isotopic Overlap.

    • Troubleshooting Step: At high concentrations, the natural isotopic abundance of the analyte (e.g., ¹³C, ¹⁵N) can lead to a signal at the mass-to-charge ratio (m/z) of the ¹⁵N labeled internal standard.

    • Solution:

      • Lower the concentration of the internal standard: This can reduce the relative contribution of the analyte's isotopic signal.

      • Use a higher mass-labeled internal standard: If available, an internal standard with more ¹⁵N atoms will have a greater mass difference from the analyte, reducing the likelihood of overlap.

      • Mathematical Correction: Use a non-linear calibration model that accounts for the isotopic contribution.[12]

Experimental Protocols

Protocol for Sample Preparation to Minimize Isotopic Exchange

This protocol outlines best practices for handling ¹⁵N labeled internal standards during sample preparation.

  • Reagent and Solution Preparation:

    • Use high-purity solvents and reagents to avoid contaminants that could promote exchange.

    • Prepare solutions in volumetric flasks made of appropriate materials (e.g., glass or polypropylene) to avoid analyte loss through adsorption.[13]

    • If possible, prepare stock solutions of the ¹⁵N labeled internal standard in a non-aqueous solvent and store at low temperatures (e.g., -20°C or -80°C).

  • Sample Handling:

    • Perform all sample preparation steps on ice or using cooled racks to maintain a low temperature.

    • If pH adjustment is necessary, use buffers to maintain a stable pH in the neutral range (pH 6-8). Avoid strong acids or bases.

    • Add the ¹⁵N labeled internal standard to the sample as early as possible in the workflow to account for variability in sample processing.[14]

  • Extraction and Clean-up:

    • Choose an extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) that is efficient for your analyte and minimizes harsh conditions.

    • Ensure the chosen method does not expose the sample to high temperatures for extended periods.

  • Final Sample Preparation and Analysis:

    • Reconstitute the final extract in a mobile phase-compatible solvent.

    • Transfer the samples to an autosampler with temperature control, set to a low temperature (e.g., 4°C).

    • Minimize the time between the final preparation step and injection into the LC-MS system.

cluster_1 Experimental Workflow for Minimizing Isotopic Exchange Start Start: Sample Collection Add_IS Add ¹⁵N Internal Standard Early Start->Add_IS Extraction Perform Extraction (e.g., SPE, LLE) at Low Temperature Add_IS->Extraction Evaporation Evaporate Solvent (if necessary) under Mild Conditions Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Compatible Solvent Evaporation->Reconstitution Analysis LC-MS Analysis with Cooled Autosampler Reconstitution->Analysis End End: Accurate Quantification Analysis->End

Recommended experimental workflow to minimize isotopic exchange.

Data Summary

The following tables summarize key factors influencing the stability of ¹⁵N labeled internal standards and recommended conditions to minimize isotopic exchange.

Table 1: Factors Affecting ¹⁵N Isotopic Exchange

FactorImpact on Isotopic ExchangeRecommended Practice
pH High and low pH can catalyze exchange reactions.Maintain pH between 6 and 8.
Temperature Higher temperatures increase the rate of exchange.Store and process samples at low temperatures (e.g., on ice, 4°C).
Sample Matrix Complex biological matrices may contain components that facilitate exchange.Use effective sample clean-up procedures to remove interfering substances.
Storage Time Prolonged storage, especially in aqueous solutions, can lead to gradual exchange.Analyze samples as quickly as possible after preparation. Store stock solutions in non-aqueous solvents at ≤ -20°C.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Stock Solution Solvent Non-aqueous (e.g., Methanol, Acetonitrile)Minimizes the presence of exchangeable protons.
Stock Solution Storage ≤ -20°C (ideally -80°C)Reduces molecular motion and reaction rates.
Working Solution Solvent Mobile phase-compatibleEnsures compatibility with the analytical system.
Working Solution Storage 4°C in autosamplerMaintains stability during the analytical run.
Light Exposure Store in amber vialsProtects from potential photodegradation.

References

Technical Support Center: Enhancing 15N NMR Signal-to-Noise for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their 15N NMR experiments on quinoline derivatives.

Troubleshooting Guides

This section addresses common issues encountered during 15N NMR experiments with quinoline derivatives in a question-and-answer format.

Question 1: Why is my 15N signal weak or completely absent for my quinoline derivative?

Answer:

Several factors can contribute to a weak or absent 15N signal. The primary reasons are the low natural abundance (0.37%) and the low gyromagnetic ratio of the 15N nucleus, which is about 10.14% that of a proton[1]. This inherently low sensitivity presents a significant challenge. Here are the key areas to troubleshoot:

  • Isotopic Enrichment: At natural abundance, acquiring a 1D 15N spectrum can be extremely time-consuming, sometimes requiring days of acquisition for a sufficient signal-to-noise ratio. For routine or detailed studies, using a 15N-labeled quinoline derivative is strongly recommended .[1][2][3] This is the most effective way to dramatically increase signal intensity.

  • Concentration: The sample concentration might be too low. For natural abundance samples, a saturated solution is often necessary to obtain a signal in a reasonable timeframe.[4]

  • Incorrect Experimental Setup:

    • 1D vs. 2D Experiments: For natural abundance samples, a direct 1D 15N experiment is often not the most sensitive approach. Inverse-detected 2D experiments like a 1H-15N HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) are generally more sensitive because they leverage the higher sensitivity of protons.[3][5]

    • Pulse Program Selection: Ensure you are using a sensitivity-enhanced pulse sequence. Many modern spectrometer software packages include pulse programs with names containing "et" (echo-antiecho) and "si" (sensitivity-enhanced) which can improve signal.[6]

  • Sub-optimal Acquisition Parameters:

    • Number of Scans: A low number of scans will result in a poor signal-to-noise ratio. Be prepared to acquire a large number of scans, especially for dilute or natural abundance samples.

    • Recycle Delay (d1): The recycle delay should be set appropriately based on the T1 relaxation time of the nitrogen nucleus. A delay that is too short will lead to saturation and reduced signal.

    • Receiver Gain: An improperly set receiver gain can lead to a poor signal-to-noise ratio or clipping of the signal. While often set automatically, it may need manual optimization.[7]

Question 2: My experiment is taking too long. How can I reduce the acquisition time without sacrificing too much signal-to-noise?

Answer:

Reducing experiment time is a common goal. Here are several strategies, often used in combination:

  • Utilize a CryoProbe: If available, a cryogenic probe (CryoProbe) is the single most effective hardware upgrade for improving sensitivity. By cooling the detection electronics, these probes can reduce thermal noise and provide a 3-4 fold increase in signal-to-noise compared to a standard room temperature probe.[8][9][10] This translates to a 9-16 fold reduction in experiment time for the same signal-to-noise ratio.

  • Optimize Pulse Sequences:

    • Polarization Transfer: Use pulse sequences that transfer polarization from the highly sensitive protons to the insensitive 15N nucleus, such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer).[11][12] This is a standard component of many 2D correlation experiments like HSQC and HMBC.

    • Advanced Pulse Schemes: For 2D experiments, consider using pulse sequences that incorporate features like sensitivity enhancement and water suppression flip-back pulses.[6] Triply-compensated π pulses (like the G5 pulse) can also provide significant signal enhancements, ranging from 50-80% in 2D 1H-15N HSQC experiments.[13]

  • Sample Preparation:

    • Increase Concentration: A more concentrated sample will yield a better signal in a shorter amount of time.

    • Reduce Salt Concentration (for CryoProbes): High salt concentrations can degrade the performance of cryogenic probes. If your sample contains high concentrations of salt, consider reducing it if possible. Using smaller diameter NMR tubes (e.g., 3 mm instead of 5 mm) can also help mitigate this effect.[14]

  • Parameter Optimization:

    • Ernst Angle: Ensure the proton pulse angle is set to the Ernst angle to maximize signal per unit time.

    • Recycle Delay: A shorter recycle delay can be used if T1 relaxation agents are added, but this may not be suitable for all samples.

Question 3: My spectral lines are broad. What can I do to improve the resolution?

Answer:

Broad lines in your 15N NMR spectrum can obscure important details and reduce the overall signal-to-noise ratio. Here are common causes and solutions:

  • Poor Shimming: The magnetic field homogeneity across the sample must be optimized. Always perform a thorough shimming procedure before starting your experiment.

  • Sample Quality:

    • Particulate Matter: The presence of undissolved solids will severely degrade the magnetic field homogeneity. Always filter your sample directly into the NMR tube through a small plug of glass wool in a Pasteur pipette.[4]

    • Paramagnetic Impurities: Dissolved oxygen is paramagnetic and can lead to line broadening. For high-resolution experiments, it is advisable to degas the sample using the freeze-pump-thaw method.[4]

  • High Viscosity: A highly concentrated sample may be viscous, leading to broader lines. You may need to find a balance between concentration (for sensitivity) and viscosity (for resolution).

  • Chemical Exchange: If your quinoline derivative is undergoing chemical exchange on the NMR timescale, this can lead to line broadening. This can sometimes be addressed by changing the temperature of the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor for improving 15N NMR sensitivity?

A1: Without a doubt, 15N isotopic labeling is the most impactful method for overcoming the primary obstacle of low natural abundance.[1][2][15] For any serious or routine study of quinoline derivatives by 15N NMR, using 15N-enriched starting materials for the synthesis is highly recommended.

Q2: Should I run a 1D or 2D 15N NMR experiment?

A2: For natural abundance samples, a 2D experiment like a 1H-15N HSQC or HMBC is almost always preferable.[3][5] These experiments detect the signal on the more sensitive 1H nucleus after transferring magnetization from 15N, resulting in a significant sensitivity gain. A 1D 15N spectrum can be extracted from the 15N dimension of the 2D data.

Q3: How much of a sensitivity gain can I expect from a CryoProbe?

A3: A CryoProbe can provide a 3 to 4-fold increase in signal-to-noise compared to a conventional room-temperature probe.[8][10] This translates to a reduction in experimental time by a factor of 9 to 16 for the same signal quality.

Q4: What are the key sample preparation steps for high-quality 15N NMR?

A4:

  • Use sufficient material: Aim for 5-25 mg for 1H-detected experiments, and as much as will dissolve for direct 13C or 15N detection.[4]

  • Use deuterated solvents: This is necessary for the spectrometer's lock system.[4][16]

  • Filter the sample: Remove all solid particles to ensure good magnetic field homogeneity.[4]

  • Degas the sample: Remove dissolved oxygen to prevent paramagnetic line broadening, especially for T1 measurements or high-resolution spectra.[4]

  • Use clean NMR tubes: Avoid contamination from dirty tubes.

Q5: What is the INEPT pulse sequence and why is it important for 15N NMR?

A5: INEPT stands for Insensitive Nuclei Enhanced by Polarization Transfer . It is a pulse sequence that transfers the high spin polarization of sensitive nuclei (like 1H) to insensitive nuclei (like 15N) via their scalar (J) coupling.[11][12] This significantly enhances the signal of the 15N nucleus, making it a cornerstone of modern heteronuclear NMR spectroscopy.

Quantitative Data Summary

Technique/ParameterExpected Signal-to-Noise (S/N) Gain FactorEquivalent Reduction in Experiment TimeReference(s)
Hardware
CryoProbe vs. Room Temperature Probe3 - 49x - 16x[8][10]
Pulse Sequences
2D 1H-15N HSQC with G5 Pulses1.5 - 1.82.25x - 3.24x[13]
TROSY vs. Conventional HNCA (for large molecules)20 - 50400x - 2500x[12]
Isotopic Labeling
15N Enrichment (vs. Natural Abundance)~270 (theoretically)~73,000x[1]

Experimental Protocols

Protocol 1: Optimal Sample Preparation for a Quinoline Derivative
  • Weigh the Sample: Weigh approximately 10-30 mg of your quinoline derivative into a clean, small vial.

  • Dissolve in Deuterated Solvent: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Ensure the solvent is of high purity.

  • Ensure Complete Dissolution: Gently vortex or warm the vial if necessary to ensure the entire sample dissolves.

  • Filter the Sample:

    • Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip. Do not use cotton wool.[4]

    • Transfer the dissolved sample through the filtered pipette directly into a clean, high-quality NMR tube.

  • Degas the Sample (Optional but Recommended):

    • Connect the NMR tube to a vacuum line.

    • Freeze the sample by slowly immersing the bottom of the tube in liquid nitrogen.

    • Once frozen solid, open the tube to the vacuum to pump away dissolved gases.

    • Close the tube to the vacuum and thaw the sample completely.

    • Repeat this freeze-pump-thaw cycle at least three times.[4]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol 2: Basic Setup for a Sensitivity-Enhanced 2D 1H-15N HSQC Experiment

This protocol assumes a modern spectrometer with standard sensitivity-enhanced pulse programs.

  • Initial Setup: Insert the prepared sample, lock, tune, and shim the spectrometer on your sample.

  • Load a Standard 1H Spectrum: Acquire a quick 1D proton spectrum to ensure the sample is correct and to determine the proton spectral width (sw).

  • Create the 2D HSQC Experiment:

    • In the spectrometer software, create a new experiment.

    • Load a standard, sensitivity-enhanced 1H-15N HSQC parameter set. This is often named something like hsqcetfpgpsi (the exact name is vendor-specific).[6]

  • Set Key Parameters:

    • Spectral Widths (sw):

      • sw in F2 (1H dimension): Set based on your 1D proton spectrum (e.g., 10-12 ppm).

      • sw in F1 (15N dimension): For quinoline derivatives, a range of ~200-300 ppm centered around 150-200 ppm is a reasonable starting point.

    • Offsets (o1p, o2p):

      • o1p (1H): Center the offset in the middle of your proton spectrum.

      • o2p (15N): Center the 15N offset in the middle of the expected chemical shift range for quinoline nitrogen atoms.

    • Number of Scans (ns): Start with a multiple of 8 or 16 (e.g., ns=16). This will need to be increased significantly for dilute or natural abundance samples.

    • Number of Increments (td in F1): Start with a reasonable number, such as 128 or 256, for the indirect dimension.

    • Recycle Delay (d1): A starting value of 1.5 to 2.0 seconds is common.

  • Set the 1J(NH) Coupling Constant: The experiment is optimized for a one-bond proton-nitrogen coupling. For quinoline systems, this will be for N-H if present. If no N-H protons are present, you will need to use a long-range correlation experiment like an HMBC.

  • Acquire and Process: Start the acquisition. After completion, process the 2D data with appropriate window functions (e.g., squared sine bell) in both dimensions before Fourier transformation.

Visualizations

G Workflow: Troubleshooting Poor S/N in 15N NMR start Start: Poor S/N Observed check_sample Is the sample 15N labeled? start->check_sample label_sample Strongly consider 15N isotopic labeling. check_sample->label_sample No check_hardware Is a CryoProbe available and in use? check_sample->check_hardware Yes label_sample->check_hardware use_cryoprobe Use the CryoProbe for 3-4x S/N gain. check_hardware->use_cryoprobe No check_experiment Are you using a 2D inverse-detected experiment (e.g., HSQC/HMBC)? check_hardware->check_experiment Yes use_cryoprobe->check_experiment use_2d Switch from 1D 15N to a sensitivity-enhanced 1H-15N HSQC or HMBC. check_experiment->use_2d No optimize_params Optimize Acquisition Parameters: - Increase number of scans - Check recycle delay (d1) - Calibrate pulses - Optimize receiver gain check_experiment->optimize_params Yes use_2d->optimize_params optimize_sample_prep Optimize Sample Preparation: - Increase concentration - Filter sample to remove solids - Degas to remove O2 optimize_params->optimize_sample_prep end End: Improved S/N optimize_sample_prep->end

Caption: A workflow for troubleshooting poor signal-to-noise (S/N) in 15N NMR experiments.

G Decision Tree: Selecting a Sensitivity Enhancement Method start Need to improve S/N can_resynthesize Can the compound be re-synthesized? start->can_resynthesize label_sample Synthesize with 15N-labeled precursors. This is the most effective method. can_resynthesize->label_sample Yes hardware_options What hardware is available? can_resynthesize->hardware_options No use_cryoprobe Use CryoProbe. (3-4x S/N gain) hardware_options->use_cryoprobe CryoProbe experiment_type Is the sample concentrated? hardware_options->experiment_type Standard Probe use_cryoprobe->experiment_type increase_conc Increase sample concentration. experiment_type->increase_conc No pulse_sequence Use sensitivity-enhanced pulse sequences (e.g., INEPT-based, HSQC, HMBC). experiment_type->pulse_sequence Yes increase_conc->pulse_sequence

Caption: A decision tree for choosing the appropriate 15N NMR sensitivity enhancement technique.

G Simplified INEPT Polarization Transfer H_pol 1. Start with high proton (1H) polarization. J_coupling 2. Evolve magnetization under 1J(NH) coupling. H_pol->J_coupling 90°(1H) pulse Transfer 3. Apply pulses to transfer polarization from 1H to 15N. J_coupling->Transfer 180° pulses on 1H and 15N N_detect 4. Detect the enhanced 15N signal. Transfer->N_detect 90° pulses on 1H and 15N

Caption: A simplified diagram illustrating the core concept of INEPT polarization transfer.

References

Technical Support Center: Overcoming Poor Solubility of 4,7-Dichloroquinoline-15N in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 4,7-Dichloroquinoline-15N during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a labeled heterocyclic aromatic organic compound. It is a critical intermediate in the synthesis of several antimalarial drugs, including chloroquine and hydroxychloroquine.[1] Its poor aqueous solubility can pose a significant challenge in various biological assays, potentially leading to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the general solubility characteristics of 4,7-Dichloroquinoline?

A2: 4,7-Dichloroquinoline is a solid at room temperature and is generally considered to have poor solubility in water.[2] However, it exhibits better solubility in several organic solvents. The solubility is also influenced by temperature and the pH of the medium.[2]

Q3: Which organic solvents are recommended for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[1] Chloroform is another solvent in which 4,7-dichloroquinoline shows good solubility.[3] Other organic solvents like ethanol, tetrahydrofuran, and acetone can also be used.[2] The choice of solvent will depend on the specific requirements and compatibility of your experimental assay.

Q4: How can I improve the solubility of this compound in my aqueous assay buffer?

A4: Several strategies can be employed to enhance the solubility of this compound in aqueous solutions:

  • Co-solvents: After dissolving the compound in a primary organic solvent like DMSO, further dilution into the aqueous assay buffer can be performed. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5% for DMSO in cell-based assays).

  • pH Adjustment: The solubility of quinoline derivatives can be pH-dependent.[2] Depending on the pKa of 4,7-Dichloroquinoline, adjusting the pH of the buffer may improve its solubility.

  • Use of Surfactants: Non-ionic surfactants can be used in some assays to help solubilize hydrophobic compounds.

  • Sonication: Applying ultrasonic energy can help to break down compound aggregates and facilitate dissolution.[1]

  • Heating: Gently warming the solution can increase the solubility of many compounds. However, the thermal stability of this compound under your specific experimental conditions should be considered.

Troubleshooting Guide

Issue: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.

  • Possible Cause 1: The final concentration of the compound exceeds its solubility limit in the assay buffer.

    • Solution: Try preparing a more dilute stock solution in DMSO, which will result in a lower final concentration of both the compound and DMSO in the assay buffer. Perform serial dilutions to determine the maximum soluble concentration in your specific buffer.

  • Possible Cause 2: The final concentration of DMSO is too low to maintain solubility.

    • Solution: While keeping the final DMSO concentration as low as possible is important, a certain amount may be necessary to maintain solubility. Experiment with slightly higher, yet non-toxic, final DMSO concentrations.

  • Possible Cause 3: The pH of the assay buffer is not optimal for solubility.

    • Solution: If your experimental system allows, try adjusting the pH of the assay buffer to see if it improves the solubility of this compound.

  • Possible Cause 4: Rapid dilution is causing the compound to crash out of solution.

    • Solution: Try a stepwise dilution approach. Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, perform one or more intermediate dilutions in a mixture of the buffer and a higher concentration of a miscible co-solvent.

Issue: I am observing inconsistent results in my assay, which I suspect is due to poor solubility.

  • Possible Cause 1: The compound is not fully dissolved in the initial stock solution.

    • Solution: Ensure the compound is completely dissolved in the stock solution. Use of a vortex mixer and sonication can aid in dissolution.[1] Visually inspect the stock solution for any particulate matter before use.

  • Possible Cause 2: The compound is precipitating over the time course of the experiment.

    • Solution: Prepare fresh dilutions of the compound immediately before each experiment. If the experiment is long, consider the stability of the compound in your assay medium over that time period. It may be necessary to refresh the medium with a freshly prepared compound solution.

Quantitative Solubility Data

The following table summarizes the solubility of 4,7-Dichloroquinoline in various solvents.

SolventTemperature (°C)Solubility (mg/mL)Mole Fraction (x10^3)
ChloroformRoom Temperature50[3]-
DMSORoom Temperature50[1]-
Water25Insoluble0.0018
Ethanol25-1.83
Tetrahydrofuran25-68.3
Acetonitrile25-0.74
Acetone25-4.98
Water60-0.0035
Ethanol60-3.95
Tetrahydrofuran60-140.0
Acetonitrile60-1.62
Acetone60-10.32

Mole fraction data is derived from a study by Daneshfar et al. (2009) and has been converted for ease of comparison.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: ~199.05 g/mol , confirm with your specific product information)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath or probe)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 199.05 g/mol * 1000 mg/g = 1.99 mg

  • Weigh the compound: Carefully weigh out approximately 1.99 mg of this compound into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.[1]

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.[1]

Note: When preparing working solutions for cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity. Perform serial dilutions in your cell culture medium to achieve the desired final concentration of this compound.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound Precipitation Observed check_stock Is the stock solution clear? start->check_stock re_dissolve Re-dissolve stock: - Vortex - Sonicate - Gentle Warming check_stock->re_dissolve No check_concentration Is the final concentration too high? check_stock->check_concentration Yes re_dissolve->check_stock lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_solvent_conc Is the final co-solvent concentration optimal? check_concentration->check_solvent_conc No end_success Success: Compound is soluble lower_concentration->end_success adjust_solvent Adjust co-solvent concentration (e.g., DMSO < 0.5%) check_solvent_conc->adjust_solvent No check_ph Is the buffer pH optimal? check_solvent_conc->check_ph Yes adjust_solvent->end_success adjust_ph Adjust buffer pH (if assay permits) check_ph->adjust_ph No check_dilution Was the dilution too rapid? check_ph->check_dilution Yes adjust_ph->end_success stepwise_dilution Use stepwise dilution check_dilution->stepwise_dilution Yes end_fail Issue Persists: Consider alternative formulation (e.g., surfactants, cyclodextrins) check_dilution->end_fail No stepwise_dilution->end_success

Caption: Troubleshooting workflow for addressing solubility issues.

G Potential Signaling Pathway Inhibition by Chloroquine Derivatives GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Chloroquine Chloroquine (4,7-DCQ Derivative) Chloroquine->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition.

References

Technical Support Center: Strategies to Reduce Matrix Effects with 15N Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis when using 15N labeled internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my LC-MS analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantification.[4][5] Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and endogenous metabolites.[1][4] These interferences can impact the accuracy, precision, and sensitivity of your analytical method.[5][6]

Q2: How do 15N labeled internal standards help in reducing matrix effects?

A: 15N labeled internal standards are considered the 'gold standard' for compensating for matrix effects in LC-MS analysis.[7][8] Because a 15N labeled compound is chemically and physically almost identical to the unlabeled analyte, it is expected to have the same extraction efficiency and chromatographic behavior. Crucially, it should co-elute with the analyte and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[9][10] By calculating the response ratio of the analyte to the 15N labeled internal standard, variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[10]

Q3: Why is complete co-elution of the analyte and the 15N labeled internal standard so important?

A: Complete co-elution is critical because matrix effects can be highly localized and transient within a chromatographic peak.[9] If the analyte and its 15N labeled internal standard have slightly different retention times, they may be exposed to different concentrations of interfering matrix components as they elute.[11] This can lead to differential matrix effects, where the analyte and the internal standard are not affected to the same extent, compromising the corrective power of the internal standard and leading to inaccurate results.[9] Using 15N (or 13C) labeling is generally preferred over deuterium (2H) labeling, as the latter can sometimes cause a slight shift in retention time (isotopic effect), leading to incomplete co-elution.[6][12]

Q4: Can I still have matrix effects even if I use a 15N labeled internal standard?

A: Yes, it is still possible to experience issues related to matrix effects. While a 15N labeled internal standard can compensate for ion suppression or enhancement, it does not eliminate the underlying cause. In cases of severe ion suppression, the signal for both the analyte and the internal standard can be significantly reduced, potentially falling below the limit of quantification.[13] Furthermore, the presence of unlabeled impurities in the 15N labeled internal standard can lead to artificially inflated analyte concentrations. Therefore, it is crucial to assess the extent of the matrix effect during method development.

Q5: How can I quantitatively assess the matrix effect in my assay?

A: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[4][14] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two responses is known as the Matrix Factor (MF).

  • MF = (Peak area of analyte in post-spiked matrix extract) / (Peak area of analyte in neat solution)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[4] This assessment should be performed on multiple sources of blank matrix to evaluate the lot-to-lot variability of the matrix effect.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor reproducibility of analyte/IS ratio across different matrix lots. Differential matrix effects between the analyte and the 15N labeled internal standard (IS). Incomplete co-elution of the analyte and IS.1. Optimize Chromatography: Adjust the mobile phase gradient, column chemistry, or flow rate to achieve complete co-elution of the analyte and IS peaks.[11] 2. Improve Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][2] 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on ionization.[3][6]
Low signal intensity for both analyte and IS in matrix samples compared to neat standards. Significant ion suppression affecting both the analyte and the IS.[15]1. Enhance Sample Preparation: Use techniques like HybridSPE that combine protein precipitation with phospholipid removal.[16] 2. Modify Chromatographic Conditions: Alter the LC gradient to separate the analyte from the highly suppressive regions of the chromatogram, often where phospholipids elute.[3] 3. Change Ionization Source/Polarity: If possible, switch between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to matrix effects for certain compounds.[16]
Inconsistent peak shapes for the analyte in matrix samples. Co-eluting matrix components are interfering with the chromatography.[17] This can alter the local pH or interact with the analyte on the column.[17]1. Re-evaluate Sample Preparation: Ensure the sample extract is clean and compatible with the mobile phase. 2. Adjust Mobile Phase pH: Modify the pH of the mobile phase to ensure consistent ionization of the analyte throughout the chromatographic run. 3. Use a Different Column: A column with a different stationary phase may provide better separation from the interfering components.
Analyte/IS ratio is not constant across the calibration curve. Non-linear response due to matrix effects being concentration-dependent. The matrix effect on the analyte and IS may not be proportional at different concentration levels.1. Use Matrix-Matched Calibrators: Prepare calibration standards in the same blank matrix as the samples to mimic the matrix effect across the concentration range.[10] 2. Assess Matrix Effect at Low and High Concentrations: During validation, evaluate the matrix factor at low and high QC levels to check for concentration dependency.[4]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for an analyte and its 15N labeled internal standard.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least 6 different sources.

  • Analyte and 15N labeled internal standard stock solutions.

  • Neat solvent (typically the mobile phase or reconstitution solvent).

  • All necessary reagents and equipment for your established sample preparation method (e.g., protein precipitation, SPE).

  • LC-MS/MS system.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and 15N labeled IS into the neat solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Process blank matrix samples through your entire sample preparation procedure. In the final step, spike the analyte and 15N labeled IS into the extracted matrix at the same concentration as in Set A.

    • Set C (Pre-Extraction Spike - for Recovery): Spike the analyte and 15N labeled IS into the blank matrix before starting the sample preparation procedure.

  • Analyze Samples: Inject all three sets of samples onto the LC-MS/MS system and record the peak areas for the analyte and the 15N labeled IS.

  • Calculate the Matrix Factor (MF) and IS-Normalized MF:

    • Analyte MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)

    • IS MF = (Mean peak area of IS in Set B) / (Mean peak area of IS in Set A)

    • IS-Normalized MF = Analyte MF / IS MF

      • An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable.

  • Calculate Recovery (Optional but Recommended):

    • Recovery % = [(Mean peak area of analyte in Set C) / (Mean peak area of analyte in Set B)] * 100

Data Presentation:

Matrix Lot Analyte Peak Area (Set A) Analyte Peak Area (Set B) Analyte MF IS Peak Area (Set A) IS Peak Area (Set B) IS MF IS-Normalized MF
1550,000330,0000.60600,000360,0000.601.00
2550,000275,0000.50600,000300,0000.501.00
3550,000440,0000.80600,000486,0000.810.99
4550,000302,5000.55600,000330,0000.551.00
5550,000385,0000.70600,000414,0000.691.01
6550,000247,5000.45600,000276,0000.460.98
Mean 550,000330,0000.60600,000361,0000.610.99
%RSD -23.5%23.5%-22.8%22.8%1.1%

This table demonstrates significant ion suppression (Analyte MF = 0.60), but the 15N labeled IS effectively compensates for it, resulting in a consistent IS-Normalized MF with low variability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_calc Calculation sample Blank Matrix + Analyte & 15N-IS extract Extraction (SPE, LLE, etc.) sample->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (Peak Areas) lcms->data mf Calculate Matrix Factor data->mf ratio Calculate Analyte/IS Ratio data->ratio quant Quantify Concentration ratio->quant

Caption: Workflow for sample analysis and matrix effect evaluation.

troubleshooting_logic start Inconsistent Analyte/IS Ratio? check_coelution Check Analyte-IS Co-elution start->check_coelution Yes end_ok Problem Resolved start->end_ok No optimize_lc Optimize Chromatography check_coelution->optimize_lc Not Co-eluting improve_cleanup Improve Sample Cleanup (SPE/LLE) check_coelution->improve_cleanup Co-eluting reassess Re-assess Matrix Effect optimize_lc->reassess dilute_sample Dilute Sample improve_cleanup->dilute_sample dilute_sample->reassess reassess->end_ok OK end_escalate Further Investigation Needed reassess->end_escalate Still Inconsistent

Caption: Troubleshooting logic for inconsistent analyte/IS ratios.

References

Technical Support Center: Optimizing MS/MS Fragmentation of 4,7-Dichloroquinoline-15N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS/MS) fragmentation parameters for 4,7-Dichloroquinoline-15N.

Troubleshooting Guide

Encountering issues during your MS/MS experiments with this compound? This guide provides solutions to common problems.

Problem Potential Cause Recommended Solution
Low Signal Intensity / No Precursor Ion Detected Inappropriate Ionization Source Parameters: Incorrect cone voltage, capillary voltage, or gas flow can lead to inefficient ionization.Systematically optimize the cone (or nozzle) voltage and capillary voltage. Start with typical values for small molecules and adjust in small increments while monitoring the precursor ion intensity. Ensure nebulizer and desolvation gas flows are appropriate for your solvent composition and flow rate.
Sample Concentration: The concentration of this compound may be too low for detection.[1]Prepare a fresh, more concentrated standard solution to infuse directly into the mass spectrometer for initial parameter optimization.[1]
Incorrect m/z for Precursor Ion: The mass spectrometer is not targeting the correct mass-to-charge ratio for the protonated molecule.For this compound, the expected protonated monoisotopic mass is [M+H]⁺ = 200.0012 Da. Ensure you are targeting this m/z in your acquisition method.
Poor or No Fragmentation Insufficient Collision Energy: The applied collision energy (CE) is too low to induce fragmentation of the stable quinoline ring structure.Gradually increase the collision energy in a stepwise manner while monitoring for the appearance of fragment ions. Perform a collision energy ramping experiment to identify the optimal CE for each desired fragment.
Collision Gas Pressure: The pressure of the collision gas (e.g., argon) in the collision cell is too low for efficient collision-induced dissociation.If your instrument allows, try increasing the collision gas pressure slightly to enhance the frequency of collisions.
Incorrect Precursor Ion Isolation: The isolation window for the precursor ion is too wide or incorrectly centered, leading to a mixed population of ions entering the collision cell.Ensure the isolation window is centered on the m/z of the protonated this compound and is set to an appropriate width (e.g., 0.7-1.5 Da) to ensure specificity.
Unexpected Fragment Ions In-source Fragmentation: Fragmentation is occurring in the ionization source before precursor ion selection, often due to an excessively high cone voltage.Reduce the cone voltage to minimize in-source fragmentation. The goal is to maximize the precursor ion intensity while minimizing the appearance of fragments in the MS1 spectrum.
Background Contamination: The unexpected ions are from co-eluting compounds or background contamination in the system.[2]Inject a solvent blank to identify background ions. If necessary, clean the ion source and perform system checks.[3]
Reaction with Residual Molecules: Fragment ions may react with residual molecules like water in the collision cell, leading to adducts or unexpected neutral losses.Ensure high-purity collision gas is used and that the system is free of leaks to minimize the presence of residual water or other reactive species.
Inconsistent Fragmentation Pattern Instrument Instability: Fluctuations in collision cell pressure or voltages can lead to variable fragmentation.Allow the instrument to stabilize after any changes to gas pressures or voltages. Regularly perform system suitability checks with a known standard to ensure consistent performance.
Matrix Effects: Co-eluting matrix components from complex samples can suppress or alter the fragmentation of the target analyte.Improve chromatographic separation to better resolve this compound from matrix components. Consider using a stable isotope-labeled internal standard to compensate for matrix effects.

Frequently Asked Questions (FAQs)

1. What are the expected precursor and major fragment ions for this compound?

Based on the known fragmentation of unlabeled 4,7-Dichloroquinoline, the 15N-labeled analogue is expected to follow similar fragmentation pathways. The primary difference will be a +1 Da mass shift for the precursor ion and any fragment ions that retain the nitrogen atom.

Compound Precursor Ion [M+H]⁺ (m/z) Major Fragment Ion Expected Fragment m/z Proposed Neutral Loss
4,7-Dichloroquinoline198.0056[M+H-Cl]⁺163.0323Loss of a chlorine radical (•Cl)
[M+H-HCl]⁺162.0241Loss of hydrogen chloride (HCl)
[M+H-Cl-HCN]⁺136.0156Sequential loss of •Cl and hydrogen cyanide
This compound 200.0012 [M+H-Cl]⁺ 165.0279 Loss of a chlorine radical (•Cl)
[M+H-HCl]⁺ 164.0200 Loss of hydrogen chloride (HCl)
[M+H-Cl-HC¹⁵N]⁺ 137.0115 Sequential loss of •Cl and ¹⁵N-hydrogen cyanide

Note: The fragmentation of chloroquinolines can be complex and may involve exceptions to the even-electron rule. The above table lists the most probable and commonly observed fragmentation pathways.[4][5]

2. How do I start optimizing the collision energy (CE)?

A good starting point is to perform a collision energy ramp experiment. Infuse a standard solution of this compound directly into the mass spectrometer and program the instrument to acquire MS/MS data while systematically increasing the collision energy over a defined range (e.g., 5-50 eV). This will generate a breakdown curve showing the intensity of the precursor and fragment ions as a function of CE, allowing you to determine the optimal value for your desired fragments.

3. What is the role of the cone voltage (or declustering potential) in my experiment?

The cone voltage influences the energy of ions as they enter the mass spectrometer. A primary function is to desolvate the ions. However, if the cone voltage is set too high, it can induce fragmentation in the source (in-source fragmentation), which can complicate your MS/MS spectra. A key aspect of optimization is to find a cone voltage that maximizes the signal of your precursor ion ([M+H]⁺) without causing significant fragmentation before the collision cell.

4. Why am I not seeing the expected +1 Da shift in all my fragments for the 15N-labeled compound?

Only fragments that contain the nitrogen atom will exhibit the +1 Da mass shift. Fragments that are formed from the loss of the nitrogen-containing part of the molecule will have the same m/z as the corresponding fragments from the unlabeled compound. For this compound, the nitrogen is part of the quinoline ring system, so most major fragments are expected to contain it.

Experimental Protocols

Protocol for Direct Infusion and Optimization of MS/MS Parameters
  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion Setup: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS1 Optimization (Precursor Ion):

    • Set the mass spectrometer to scan in full MS mode over a relevant m/z range (e.g., 100-300 Da).

    • Optimize the ion source parameters (capillary voltage, source temperature, gas flows) to maximize the intensity of the [M+H]⁺ ion at m/z 200.0012.

    • Optimize the cone voltage (or declustering potential) by ramping the voltage and observing the intensity of the precursor ion. Select the voltage that gives the highest stable signal without significant in-source fragmentation.

  • MS/MS Optimization (Fragment Ions):

    • Set up a product ion scan experiment, selecting m/z 200.0012 as the precursor ion.

    • Perform a collision energy ramp experiment by varying the CE from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in steps of 2-5 eV.

    • Identify the collision energy that produces the most intense and stable signal for the desired fragment ions (e.g., m/z 165.0279 and 164.0200).

    • Record the optimal cone voltage and collision energy values for your analytical method.

Visualizations

Logical Workflow for MS/MS Parameter Optimization

OptimizationWorkflow start Start: Prepare Standard infuse Infuse Standard into MS start->infuse ms1_opt Optimize MS1 Parameters (Source & Cone Voltage) infuse->ms1_opt check_precursor Precursor Ion Signal Optimal? ms1_opt->check_precursor ms2_setup Set up Product Ion Scan (Select Precursor m/z) check_precursor->ms2_setup Yes troubleshoot Troubleshoot: - Concentration - Source Cleanliness check_precursor->troubleshoot No ce_ramp Perform Collision Energy Ramp ms2_setup->ce_ramp analyze_ramp Analyze Breakdown Curve Identify Optimal CE ce_ramp->analyze_ramp final_params Final Optimized Parameters (CV, CE) analyze_ramp->final_params end End: Use in Method final_params->end troubleshoot->infuse

Caption: A logical workflow for the systematic optimization of MS/MS parameters for this compound.

References

Validation & Comparative

Validating Bioanalytical Methods: A Comparative Guide to Internal Standards Featuring 4,7-Dichloroquinoline-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability of pharmacokinetic and toxicokinetic data hinges on the robustness of the bioanalytical methods used. A critical component of a validated bioanalytical method, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, is the choice of an appropriate internal standard (IS). An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. This guide provides a comparative overview of validating a bioanalytical method using a stable isotope-labeled internal standard (SIL-IS), specifically 4,7-Dichloroquinoline-15N, versus a structural analog internal standard.

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[1][2] These are compounds where one or more atoms of the analyte are replaced with their stable heavy isotopes (e.g., ¹⁵N, ¹³C, ²H).[3] this compound is the ¹⁵N labeled version of 4,7-Dichloroquinoline, a key intermediate in the synthesis of several antimalarial drugs like chloroquine and hydroxychloroquine.[4][5] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring that it co-elutes chromatographically and experiences the same degree of matrix effects and ionization efficiency in the mass spectrometer.[6] This leads to improved accuracy and precision in the quantification of the target analyte.[6]

In contrast, a structural analog internal standard is a compound that is chemically similar but not identical to the analyte. While more readily available and often less expensive than a SIL-IS, its behavior during sample processing and analysis may not perfectly mirror that of the analyte, potentially leading to less accurate and precise results.[1]

This guide will present a hypothetical but data-informed comparison of two bioanalytical methods for the quantification of a quinoline-based drug. "Method A" will utilize this compound as the internal standard, representing the best-practice approach. "Method B" will employ a structural analog as the internal standard, illustrating the potential performance differences.

Data Presentation: A Comparative Summary

The following tables summarize the expected performance characteristics of a bioanalytical method for a hypothetical quinoline-based drug using either a stable isotope-labeled internal standard (Method A: this compound) or a structural analog internal standard (Method B). The data for Method B is representative of published methods for similar analytes.[7][8][9]

Table 1: Calibration Curve and Sensitivity

ParameterMethod A (with this compound)Method B (with Structural Analog IS)
Linear Range 1 - 2000 ng/mL5 - 2000 ng/mL
LLOQ 1 ng/mL5 ng/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.995

Table 2: Accuracy and Precision

QC LevelMethod A (with this compound)Method B (with Structural Analog IS)
Accuracy (% Bias) | Precision (%RSD) Accuracy (% Bias) | Precision (%RSD)
Low QC (3 ng/mL) ± 5% | ≤ 5%± 10% | ≤ 10%
Mid QC (100 ng/mL) ± 5% | ≤ 5%± 10% | ≤ 10%
High QC (1600 ng/mL) ± 5% | ≤ 5%± 10% | ≤ 10%

Table 3: Recovery and Matrix Effect

ParameterMethod A (with this compound)Method B (with Structural Analog IS)
Extraction Recovery Consistent and reproducible across concentration rangeMay show variability
Matrix Effect Effectively compensatedPotential for uncompensated ion suppression or enhancement

Experimental Protocols

Method A: Bioanalytical Method Using this compound (SIL-IS)

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the quinoline-based drug standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol/water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and this compound.

4. Method Validation:

  • Perform a full validation according to regulatory guidelines (e.g., FDA, EMA), assessing selectivity, linearity, LLOQ, accuracy, precision, recovery, matrix effect, and stability.

Method B: Bioanalytical Method Using a Structural Analog IS

The protocol for Method B would be similar to Method A, with the key difference being the use of a structural analog (e.g., a related quinoline derivative) as the internal standard. The MRM transitions would be optimized for this different internal standard. The validation process would be the same, but the acceptance criteria for accuracy and precision may need to be wider due to the inherent limitations of using a non-isotopically labeled internal standard.

Visualizations

Bioanalytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UHPLC Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Analyte Concentration Quantification->Result

Caption: Experimental workflow for a typical bioanalytical method using an internal standard.

Validation_Parameters Method Bioanalytical Method Validation Selectivity Selectivity Method->Selectivity Linearity Linearity & Range Method->Linearity LLOQ Lower Limit of Quantification (LLOQ) Method->LLOQ Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Recovery Recovery Method->Recovery MatrixEffect Matrix Effect Method->MatrixEffect Stability Stability Method->Stability

Caption: Key parameters evaluated during bioanalytical method validation.

IS_Comparison cluster_SIL Advantages of SIL-IS cluster_Analog Challenges with Analog IS IS_Choice Choice of Internal Standard SIL_IS Stable Isotope-Labeled IS (e.g., this compound) IS_Choice->SIL_IS Analog_IS Structural Analog IS IS_Choice->Analog_IS High_Accuracy Higher Accuracy & Precision SIL_IS->High_Accuracy Compensates_ME Compensates for Matrix Effects SIL_IS->Compensates_ME Co_elution Co-elutes with Analyte SIL_IS->Co_elution Lower_Accuracy Potentially Lower Accuracy & Precision Analog_IS->Lower_Accuracy Incomplete_ME_Comp Incomplete Matrix Effect Compensation Analog_IS->Incomplete_ME_Comp Different_RT May have Different Retention Time Analog_IS->Different_RT

Caption: Comparison of Stable Isotope-Labeled vs. Structural Analog Internal Standards.

References

The Critical Role of Stable Isotope Labeled Internal Standards in Bioanalysis: A Comparative Guide to 4,7-Dichloroquinoline-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. The use of internal standards is a cornerstone of robust analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard for their ability to effectively compensate for matrix effects and variability during sample processing and analysis.[1] This guide provides a comparative overview of the use of 4,7-Dichloroquinoline-¹⁵N as a SIL internal standard, with supporting experimental data and protocols.

This guide will delve into the practical application and comparative performance of ¹⁵N-labeled internal standards against more commonly used deuterated analogs, using the quantification of quinoline-based compounds as a model.

The Gold Standard: Stable Isotope Labeled Internal Standards

In quantitative LC-MS/MS, an internal standard (IS) is a compound of known concentration added to samples to correct for analytical variability.[2] Ideally, the IS should have chemical and physical properties as close as possible to the analyte of interest. SIL internal standards, where one or more atoms are replaced with a heavy isotope (e.g., ²H, ¹³C, or ¹⁵N), are considered the most effective because they co-elute with the analyte and experience similar ionization effects in the mass spectrometer.[1][3]

While deuterium (²H) labeled standards are widely used due to their lower cost and relative ease of synthesis, they can sometimes present challenges.[4][5] These can include chromatographic shifts relative to the unlabeled analyte and the potential for hydrogen-deuterium exchange, which can compromise analytical accuracy.[5] In contrast, ¹³C and ¹⁵N-labeled standards are generally more stable and less prone to these issues, making them a superior, albeit often more expensive, choice.[1][5]

Comparative Performance: ¹⁵N-Labeled vs. Deuterated Internal Standards

To illustrate the practical implications of choosing an appropriate internal standard, we present a comparative analysis based on the bioanalytical method for hydroxychloroquine (HCQ), a 4-aminoquinoline derivative structurally related to 4,7-dichloroquinoline. The following data is adapted from a validated LC-MS/MS method for HCQ using a deuterated internal standard (HCQ-d₄) and provides a framework for evaluating the performance of a hypothetical method using 4,7-Dichloroquinoline-¹⁵N for a similar analyte.[6][7]

Table 1: Bioanalytical Method Validation Parameters
ParameterMethod A: Analyte with Deuterated IS (HCQ with HCQ-d₄)Method B: Analyte with ¹⁵N-Labeled IS (Hypothetical)
Analyte Hydroxychloroquine (HCQ)Quinoline-based Analyte
Internal Standard Hydroxychloroquine-d₄ (HCQ-d₄)4,7-Dichloroquinoline-¹⁵N
Linearity Range 2–1000 ng/mL2–1000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.998
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Recovery 88.9–94.4%[6][7]Expected to be consistent and high
Matrix Effect Within 100±10% (IS Normalized)[6][7]Expected to be effectively compensated

Data for Method A is based on published results for hydroxychloroquine quantification.[6][7] Method B is a hypothetical representation of expected performance for a ¹⁵N-labeled internal standard under similar, optimized conditions.

The use of a ¹⁵N-labeled internal standard like 4,7-Dichloroquinoline-¹⁵N is anticipated to provide excellent performance, particularly in minimizing any potential for isotopic exchange that can be a concern with deuterated standards.

Experimental Protocols

A robust and reliable bioanalytical method is essential for accurate quantification. Below are detailed methodologies for sample preparation and LC-MS/MS analysis, which can be adapted for the use of 4,7-Dichloroquinoline-¹⁵N.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting drugs from plasma samples.

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., 4,7-Dichloroquinoline-¹⁵N in 50% methanol).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of quinoline-based compounds.

Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Analyte: To be determined based on the specific quinoline derivative.

    • 4,7-Dichloroquinoline-¹⁵N: Precursor ion (m/z) -> Product ion (m/z) to be optimized. For the unlabeled compound, the protonated molecule is at m/z 198.05. The ¹⁵N-labeled version would be at m/z 199.05. A characteristic product ion would be selected after fragmentation.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship in method validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add 4,7-Dichloroquinoline-¹⁵N plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification method_validation Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect

References

The Gold Standard of Bioanalysis: A Comparative Guide to 15N Internal Standards in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of ¹⁵N-labeled internal standards against other stable isotope-labeled alternatives, supported by experimental data, to inform the selection of the most suitable standard for your analytical needs.

In the landscape of quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the undisputed gold standard for mitigating the variability inherent in the analysis of complex biological matrices such as plasma, urine, and tissue homogenates.[1][2] These standards, which are chemically identical to the analyte of interest but mass-shifted, co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thereby enabling highly accurate and precise quantification.[3]

Among the available stable isotopes, deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are the most commonly employed. While deuterated standards are often the most accessible and cost-effective, they can sometimes exhibit different chromatographic behavior and be susceptible to deuterium-hydrogen exchange, potentially compromising analytical accuracy.[3][4] Consequently, ¹³C and ¹⁵N-labeled standards are generally preferred for their superior stability and closer chromatographic co-elution with the unlabeled analyte.[4][5]

Comparing ¹⁵N and ¹³C Internal Standards: A Look at the Data

While both ¹⁵N and ¹³C are considered excellent choices for internal standards, subtle differences in their natural abundance and the complexity of their isotopic labeling can influence analytical outcomes. The natural abundance of ¹³C is approximately 1.1%, whereas ¹⁵N has a much lower natural abundance of about 0.37%.[] This lower natural abundance of ¹⁵N can result in a cleaner background in the mass spectrum, which is particularly advantageous for applications requiring very high sensitivity.[]

A study focused on peptide quantification and sequencing using both ¹⁵N and ¹³C metabolic labeling provides insights into the labeling efficiency that can be achieved with these isotopes. The research demonstrated high and comparable labeling efficiencies for both, with 98.8% ± 0.2% for ¹⁵N-labeled peptides and 98.6% ± 0.2% for ¹³C-labeled peptides.[5] While this study's primary goal was not a direct comparison of their performance as internal standards, the similar high levels of incorporation underscore the viability of both isotopes for generating reliable SIL-IS.

The following table summarizes the key characteristics and performance metrics of ¹⁵N and ¹³C as stable isotopes for internal standards.

Feature¹⁵N (Nitrogen-15)¹³C (Carbon-13)Deuterium (²H)
Natural Abundance ~0.37%[]~1.1%[]~0.015%
Labeling Stability High[]High[4][]Moderate (potential for back-exchange)[3][4]
Chromatographic Co-elution ExcellentExcellentGood (can sometimes exhibit slight retention time shifts)[3]
Mass Spectrum Complexity Simpler mass increment pattern[]Can be more complex with multiple labels[]Generally simple
Typical Labeling Efficiency >98%[5]>98%[5]Varies

Experimental Protocols for Evaluating Internal Standard Performance

To rigorously assess the accuracy of an internal standard, a validation protocol is essential. The following outlines a general experimental workflow for comparing the performance of ¹⁵N and ¹³C-labeled internal standards in a complex biological matrix.

Preparation of Stock Solutions and Calibration Standards:
  • Prepare individual stock solutions of the unlabeled analyte, the ¹⁵N-labeled internal standard, and the ¹³C-labeled internal standard in a suitable organic solvent.

  • Prepare a series of calibration standards by spiking the unlabeled analyte into the biological matrix of interest (e.g., human plasma) at various concentrations.

  • Prepare two sets of quality control (QC) samples at low, medium, and high concentrations in the same biological matrix.

Sample Preparation:
  • To one set of calibration standards and QC samples, add a constant, known concentration of the ¹⁵N-labeled internal standard.

  • To the second set of calibration standards and QC samples, add the same concentration of the ¹³C-labeled internal standard.

  • Perform sample extraction using an appropriate method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove matrix interferences.

  • Evaporate the supernatant and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:
  • Develop a sensitive and specific LC-MS/MS method for the analyte and the two internal standards. This includes optimizing chromatographic separation to ensure co-elution and tuning mass spectrometer parameters for optimal detection.

  • Analyze the prepared samples using the developed LC-MS/MS method.

Data Analysis and Performance Evaluation:
  • For each set of calibration standards, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Use the respective calibration curves to determine the concentrations of the QC samples.

  • Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for each QC level for both the ¹⁵N and ¹³C internal standard methods.

  • Compare the accuracy and precision data between the two methods to evaluate their relative performance.

Visualizing the Workflow and Rationale

To better illustrate the processes and logic described, the following diagrams are provided.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Spiking 2. Spiking cluster_Processing 3. Sample Processing cluster_Analysis 4. Analysis cluster_Evaluation 5. Performance Evaluation Analyte_Stock Analyte Stock Cal_15N Calibration Standards + ¹⁵N-IS Analyte_Stock->Cal_15N Cal_13C Calibration Standards + ¹³C-IS Analyte_Stock->Cal_13C IS_15N_Stock ¹⁵N-IS Stock IS_15N_Stock->Cal_15N QC_15N QC Samples + ¹⁵N-IS IS_15N_Stock->QC_15N IS_13C_Stock ¹³C-IS Stock IS_13C_Stock->Cal_13C QC_13C QC Samples + ¹³C-IS IS_13C_Stock->QC_13C Matrix Biological Matrix Matrix->Cal_15N Matrix->QC_15N Matrix->Cal_13C Matrix->QC_13C Extraction_15N Extraction Cal_15N->Extraction_15N QC_15N->Extraction_15N Extraction_13C Extraction Cal_13C->Extraction_13C QC_13C->Extraction_13C LCMS_15N LC-MS/MS Analysis Extraction_15N->LCMS_15N LCMS_13C LC-MS/MS Analysis Extraction_13C->LCMS_13C Data_Analysis Accuracy & Precision Comparison LCMS_15N->Data_Analysis LCMS_13C->Data_Analysis

Caption: Workflow for comparing ¹⁵N and ¹³C internal standards.

Signaling_Pathway cluster_Analyte Analyte cluster_IS Internal Standard cluster_Matrix Biological Matrix cluster_LCMS LC-MS/MS System Analyte Analyte IonSource Ion Source Analyte->IonSource IS ¹⁵N or ¹³C IS IS->IonSource Matrix Matrix Components Matrix->IonSource Matrix Effects MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ionization Data Analyte/IS Ratio MassAnalyzer->Data Detection

Caption: Rationale for using stable isotope-labeled internal standards.

Conclusion

Both ¹⁵N and ¹³C-labeled compounds serve as excellent internal standards for quantitative analysis in complex biological matrices, offering significant advantages over deuterated standards in terms of stability and chromatographic performance. The choice between ¹⁵N and ¹³C may be guided by factors such as the desired level of sensitivity, with the lower natural abundance of ¹⁵N potentially providing a cleaner spectral background. Ultimately, the implementation of a rigorous validation protocol is crucial to determine the most accurate and precise internal standard for a specific analyte and matrix, ensuring the generation of reliable and high-quality bioanalytical data.

References

Validating 15N-Tracer Studies for Accurate Metabolic Pathway Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of metabolic pathway analysis hinges on the robust validation of 15N-tracer studies. This guide provides a comparative overview of key validation parameters, supported by experimental data and detailed protocols to ensure the reliability of your findings.

Stable isotope tracing with 15N has become an indispensable tool for elucidating the intricate networks of metabolic pathways. By introducing 15N-labeled substrates into biological systems, researchers can track the incorporation of nitrogen into various metabolites, providing critical insights into cellular processes and the efficacy of potential therapeutics. However, the validity of these studies is contingent upon careful experimental design and rigorous validation. This guide will compare crucial validation aspects, including labeling efficiency and the attainment of an isotopic steady state, and provide detailed methodologies for their assessment.

Key Validation Parameters: A Comparative Overview

The successful application of 15N-tracer studies relies on the confirmation of two primary conditions: high labeling efficiency and the achievement of an isotopic steady state. The table below summarizes typical labeling efficiencies observed in different model organisms, highlighting the importance of optimizing labeling strategies for each biological system.

Model Organism15N SourceLabeling DurationTypical Labeling Efficiency (%)Reference
Arabidopsis thaliana15N-KNO314 days93 - 99%[1]
Saccharomyces cerevisiaeUniformly 15N-labeled amino acidsNot Specified~99%[2]
Human Embryonic Kidney (HEK293) CellsSelective 15N-labeled amino acidsNot Specified52 ± 4% (for K, G, S)[3]
Insect Cells (Spodoptera frugiperda)15N-labeled algal amino acid extractsNot Specified~80%[4]

Labeling Efficiency: Incomplete labeling can lead to the underestimation of tracer incorporation and misinterpretation of metabolic fluxes. As indicated in the table, labeling efficiency can vary significantly between organisms and experimental conditions. For instance, while near-complete labeling is achievable in Arabidopsis and yeast, selective amino acid labeling in mammalian cells may result in lower and more variable incorporation rates[1][2][3]. Therefore, it is crucial to determine the labeling efficiency in each experiment.

Isotopic Steady State: Reaching an isotopic steady state, where the isotopic enrichment of metabolites remains constant over time, is a critical assumption for many metabolic flux analysis models. The time required to reach this state varies depending on the turnover rate of the metabolite pool . Failure to confirm a steady state can lead to inaccurate flux calculations.

Experimental Workflows and Methodologies

To ensure the validity of 15N-tracer studies, a systematic workflow should be followed, encompassing cell culture and labeling, metabolite extraction, and mass spectrometry analysis.

G cluster_0 Experimental Design & Cell Culture cluster_1 Sample Preparation cluster_2 Analysis start Start: Define Experimental Conditions culture Cell Culture with 14N Medium start->culture labeling Switch to 15N-labeled Medium culture->labeling harvest Harvest Cells at Different Time Points labeling->harvest quench Quench Metabolism harvest->quench extract Metabolite Extraction quench->extract ms LC-MS/MS Analysis extract->ms data Data Processing & Isotopic Enrichment Calculation ms->data validation Validation of Labeling Efficiency & Steady State data->validation end end validation->end End: Metabolic Pathway Analysis

Figure 1. General experimental workflow for validating 15N-tracer studies. This diagram outlines the key stages from experimental design to data analysis and validation.

Below are detailed protocols for key steps in a typical 15N-tracer study with mammalian cells.

1. Cell Culture and 15N Labeling (Adherent Mammalian Cells)

  • Objective: To incorporate the 15N isotope into the cellular metabolome.

  • Protocol:

    • Culture adherent mammalian cells in standard 14N-containing medium to the desired confluency. For kinetic labeling experiments, seed multiple sets of cells for harvesting at different time points[5].

    • For labeling, replace the standard medium with a pre-warmed medium containing the 15N-labeled substrate (e.g., 15N-amino acids) at the same concentration as the 14N counterpart[6].

    • Incubate the cells for various durations to determine the time required to reach isotopic steady state. The duration will depend on the metabolic pathway of interest, with glycolysis reaching a steady state in minutes, while pathways like lipid metabolism may take days[7].

2. Metabolite Quenching and Extraction

  • Objective: To halt metabolic activity instantly and extract metabolites for analysis.

  • Protocol:

    • Aspirate the labeling medium from the culture dish.

    • Immediately wash the cells with an ice-cold buffer such as 150 mM ammonium acetate (pH 7.3)[7].

    • Add 1 mL of ice-cold 80% methanol/20% water to the cell pellet or dish[6].

    • Scrape the cells (if adherent) and transfer the cell suspension to a microcentrifuge tube[7].

    • Vortex the samples vigorously and incubate at -80°C for at least 30 minutes to precipitate proteins[6].

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris[6].

    • Transfer the supernatant containing the metabolites to a new tube for analysis[6].

3. LC-MS/MS for Quantification of 15N-Labeled Amino Acids

  • Objective: To separate and quantify the 15N-labeled and unlabeled amino acids.

  • Protocol:

    • Chromatography: Perform liquid chromatography using a C18 column with a gradient of mobile phase A (0.1% formic acid and 0.01% heptafluorobutyric acid in water) and mobile phase B (0.1% formic acid and 0.01% heptafluorobutyric acid in methanol)[8].

    • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ionization mode[8].

    • Quantification: Quantify amino acids using a single-point external calibration with a known concentration of all target amino acids. Normalize the results for individual amino acids to stable-isotope (13C, 15N labeled) amino acid analogs added as internal standards at the beginning of sample preparation[8].

Visualizing Nitrogen Flow in Metabolic Pathways

The incorporation of 15N from a labeled precursor, such as glutamine, can be traced through central carbon and nitrogen metabolism. The following diagram illustrates a simplified pathway of nitrogen assimilation.

G 15N-Glutamine 15N-Glutamine Glutamate Glutamate 15N-Glutamine->Glutamate Glutaminase alpha-Ketoglutarate alpha-Ketoglutarate Glutamate->alpha-Ketoglutarate Transaminases Other Amino Acids Other Amino Acids Glutamate->Other Amino Acids Nucleotides Nucleotides Glutamate->Nucleotides alpha-Ketoglutarate->Glutamate Glutamate Dehydrogenase (+ 15NH4+) Proteins Proteins Other Amino Acids->Proteins

Figure 2. Simplified metabolic pathway showing the incorporation of 15N from glutamine into other key nitrogen-containing biomolecules.

Conclusion

The validation of 15N-tracer studies is paramount for obtaining reliable and reproducible data in metabolic pathway analysis. By carefully considering and experimentally determining labeling efficiency and isotopic steady state, researchers can significantly enhance the accuracy of their findings. The protocols and comparative data presented in this guide offer a framework for designing and validating robust 15N-tracer experiments, ultimately contributing to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.

References

A Guide to Inter-Laboratory Variability in Protein Quantification Using ¹⁵N Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and inherent variability associated with ¹⁵N metabolic labeling for quantitative proteomics, particularly focusing on the challenges of inter-laboratory reproducibility. While ¹⁵N labeling is a powerful technique for accurate relative and absolute protein quantification, understanding its sources of variability is crucial for the robust design and interpretation of multi-site studies. This document outlines the common experimental workflows, summarizes available data on quantification variability, and discusses the key factors that contribute to discrepancies between laboratories.

Data Presentation: Understanding the Variability in Quantification

Direct inter-laboratory studies focused exclusively on the variability of ¹⁵N metabolic labeling for protein quantification are not extensively documented in publicly available literature. However, we can infer the expected level of variability from intra-laboratory studies using ¹⁵N labeling and from inter-laboratory studies that employ other quantitative mass spectrometry techniques.

Intra-Laboratory Reproducibility of ¹⁵N Quantification

The following table summarizes the typical intra-laboratory coefficient of variation (CV) for protein quantification using ¹⁵N metabolic labeling, as reported in a study analyzing E. coli proteome changes.

Level of Analysis Median Coefficient of Variation (CV%)
Protein Level18.4%[1]
Peptide Level11.9%[1]

This data indicates that even within a single, controlled laboratory environment, there is a notable level of variation in quantification using ¹⁵N standards.

Benchmark for Inter-Laboratory Reproducibility in Quantitative Proteomics

To provide a benchmark for what might be expected in a multi-site study, the table below presents data from a large-scale inter-laboratory study that used Multiple Reaction Monitoring (MRM), another quantitative mass spectrometry technique, to measure proteins in human plasma. While not specific to ¹⁵N labeling, it highlights the current state of inter-laboratory reproducibility in quantitative proteomics.

Participating Site Median Assay CV% 95th Percentile CV%
Site A5.0%15%
Site B7.3%25%
Site C5.1%17%

These results from a highly standardized study suggest that with rigorous protocols, inter-laboratory CVs in the single digits are achievable for targeted quantification methods.

Key Factors Contributing to Inter-Laboratory Variability

Several stages in the ¹⁵N metabolic labeling workflow can introduce variability between different laboratories. These factors must be carefully controlled to ensure the comparability of results.

Factor Description of Impact on Quantification
¹⁵N Labeling Efficiency Incomplete incorporation of the ¹⁵N isotope into the proteome is a primary source of error. Labeling efficiency can vary between experiments, typically ranging from 93-99%, depending on the organism, labeling duration, and nitrogen source.[2] This incomplete labeling can complicate data analysis and lead to inaccurate quantification if not properly corrected.[3]
Sample Preparation Differences in protein extraction, digestion protocols, and peptide cleanup can lead to significant variability in the final peptide mixture analyzed by the mass spectrometer. A study on membrane proteins showed that using whole tissue lysates resulted in better agreement between labs (two-fold average difference) compared to subcellular fractionation, which showed larger variation (four to seven-fold lower levels and greater discrepancy).[4]
Mass Spectrometry Platform and Parameters Different mass spectrometers (e.g., Orbitrap vs. TOF) and variations in acquisition parameters such as source temperature, cone voltage, and fragmentation methods can introduce significant variations in MS2 spectra for the same analyte, affecting both identification and quantification.[4]
Data Analysis Workflow The choice of software and algorithms for peptide identification, isotope cluster analysis, and ratio calculation can significantly impact the final quantitative results. Different software packages may have different approaches to correcting for incomplete labeling or handling missing data, leading to discrepancies.

Experimental Protocols

A generalized experimental workflow for quantitative proteomics using ¹⁵N metabolic labeling is outlined below. Adherence to a standardized protocol is critical for minimizing inter-laboratory variability.

¹⁵N Metabolic Labeling
  • Objective: To incorporate ¹⁵N isotopes into the entire proteome of the experimental sample.

  • Procedure:

    • Culture cells or grow organisms in a medium where the sole nitrogen source is ¹⁵N-labeled (e.g., ¹⁵NH₄Cl or ¹⁵N-labeled amino acids).

    • Ensure a sufficient number of cell divisions or a long enough labeling period to achieve high incorporation efficiency (ideally >97%).

    • Culture a parallel control sample in a medium with the natural abundance of nitrogen (¹⁴N).

Sample Preparation
  • Objective: To extract and digest proteins into peptides suitable for mass spectrometry analysis.

  • Procedure:

    • Harvest the ¹⁵N-labeled (heavy) and ¹⁴N-labeled (light) samples.

    • Combine the samples in a 1:1 ratio based on protein amount or cell number. This early mixing is a key advantage of metabolic labeling as it minimizes variability from subsequent sample handling.

    • Lyse the cells and extract the total protein.

    • Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.

    • Digest the proteins into peptides using a specific protease, most commonly trypsin.

    • Clean up the resulting peptide mixture to remove salts and other contaminants.

Mass Spectrometry Analysis
  • Objective: To separate and measure the mass-to-charge ratio and intensity of the light and heavy peptide pairs.

  • Procedure:

    • Separate the peptides using liquid chromatography (LC).

    • Analyze the eluting peptides using a high-resolution mass spectrometer.

    • Acquire both MS1 (for quantification of peptide pairs) and MS2 (for peptide identification) spectra.

Data Analysis
  • Objective: To identify peptides and calculate the relative abundance of proteins based on the intensity ratios of the light and heavy peptide pairs.

  • Procedure:

    • Use a database search engine to identify the peptides from the MS2 spectra.

    • Utilize specialized software to detect the ¹⁴N/¹⁵N peptide pairs in the MS1 spectra and calculate their intensity ratios.

    • Correct the calculated ratios for the ¹⁵N labeling efficiency.

    • Combine the peptide ratios to determine the relative abundance of each protein.

Visualizing the Workflow and Sources of Variability

The following diagrams, generated using Graphviz, illustrate the key processes and factors influencing inter-laboratory variability in ¹⁵N-based quantification.

experimental_workflow cluster_labeling 1. Metabolic Labeling cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis cluster_output 4. Quantification N14 ¹⁴N Culture (Light) Mix Mix Samples (1:1) N14->Mix N15 ¹⁵N Culture (Heavy) N15->Mix Extract Protein Extraction Mix->Extract Digest Digestion to Peptides Extract->Digest LCMS LC-MS/MS Digest->LCMS Data Data Processing LCMS->Data Quant Protein Ratios Data->Quant variability_factors cluster_sources Contributing Factors center Inter-Laboratory Variability Labeling ¹⁵N Labeling Efficiency Labeling->center SamplePrep Sample Preparation (Extraction, Digestion) SamplePrep->center Instrumentation MS Platform & Parameters Instrumentation->center DataAnalysis Data Analysis (Software, Algorithms) DataAnalysis->center

References

Assessing the Stability of 4,7-Dichloroquinoline-15N as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry-based bioanalysis, the selection of a suitable internal standard (IS) is paramount to ensure the accuracy and reliability of quantitative data. An ideal internal standard should mimic the analytical behavior of the analyte of interest while remaining stable throughout the sample preparation, storage, and analysis processes. This guide provides a comparative assessment of the stability of 4,7-Dichloroquinoline-15N, a stable isotope-labeled (SIL) internal standard, against other potential alternatives.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2][3] Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar matrix effects, thus providing the most accurate correction for analytical variability.[3][4] However, the stability of any internal standard must be rigorously evaluated to guarantee its integrity. This is typically achieved through forced degradation studies, where the compound is subjected to a range of harsh conditions to identify potential degradation pathways and assess its stability-indicating nature.[5][6][7]

Due to the limited availability of published stability data for this compound, this guide presents a comprehensive analysis based on a hypothetical forced degradation study. The experimental protocols and data are derived from established ICH guidelines and the known chemical properties of quinoline derivatives to provide a realistic and informative comparison.

Experimental Protocols

A forced degradation study was designed to evaluate the stability of this compound and two alternative internal standards: 4,7-Dichloroquinoline (a structural analog) and Verapamil-d7 (a structurally unrelated SIL-IS). The objective is to determine the extent of degradation under various stress conditions.

1. Test Compounds and Sample Preparation:

  • IS-1: this compound

  • IS-2: 4,7-Dichloroquinoline

  • IS-3: Verapamil-d7

  • Stock Solutions: Individual stock solutions of each internal standard were prepared in methanol at a concentration of 1 mg/mL.

  • Working Solutions: For each stress condition, working solutions were prepared by diluting the stock solutions to 10 µg/mL in the respective stress media.

2. Forced Degradation Conditions:

  • Acid Hydrolysis: Working solutions were treated with 0.1 N HCl and incubated at 60°C for 24 hours.

  • Base Hydrolysis: Working solutions were treated with 0.1 N NaOH and incubated at 60°C for 24 hours.

  • Oxidative Degradation: Working solutions were treated with 3% H₂O₂ and stored at room temperature for 24 hours.

  • Thermal Degradation: Solid forms of the internal standards were placed in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: Working solutions were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

3. Analytical Method:

The extent of degradation was determined using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method with UV detection.

  • Column: C18 column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm

  • Quantification: The percentage of degradation was calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Data Presentation: Comparative Stability Analysis

The following table summarizes the hypothetical percentage of degradation for each internal standard under the applied stress conditions.

Stress ConditionThis compound (% Degradation)4,7-Dichloroquinoline (% Degradation)Verapamil-d7 (% Degradation)
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) < 1.0%< 1.0%5.2%
Base Hydrolysis (0.1 N NaOH, 60°C, 24h) 1.5%1.8%8.9%
Oxidative (3% H₂O₂, RT, 24h) 2.1%2.5%12.4%
Thermal (Solid, 105°C, 48h) < 0.5%< 0.5%1.1%
Photolytic (ICH Q1B) 3.5%4.0%15.8%

Note: The data presented in this table is hypothetical and intended for illustrative purposes to compare the expected stability profiles of different types of internal standards.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solutions (1 mg/mL) working Working Solutions (10 µg/mL) stock->working Dilution acid Acid Hydrolysis (0.1 N HCl, 60°C) working->acid base Base Hydrolysis (0.1 N NaOH, 60°C) working->base oxidative Oxidative (3% H₂O₂, RT) working->oxidative thermal Thermal (105°C, Solid) working->thermal photo Photolytic (ICH Q1B) working->photo uplc UPLC-UV Analysis acid->uplc base->uplc oxidative->uplc thermal->uplc photo->uplc data Data Evaluation (% Degradation) uplc->data

Experimental Workflow for Forced Degradation Study.

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 quinoline Quinoline Derivative h2o Hydroxylation quinoline->h2o e.g., Hydrolysis h2o2 Hydroxylation quinoline->h2o2 e.g., Oxidation dihydro 2-oxo-1,2-dihydroquinoline h2o->dihydro further Ring Opening Products dihydro->further Further Degradation coumarin 8-hydroxycoumarin h2o2->coumarin coumarin->further Further Degradation

Potential Degradation Pathways for Quinoline Compounds.

Discussion and Comparison

The hypothetical data illustrates key considerations when selecting an internal standard:

  • This compound (SIL-IS): This internal standard demonstrates high stability across all stress conditions, with minimal degradation observed. This is the expected and desired outcome for a SIL-IS, as its primary function is to mimic the analyte's behavior without introducing variability through its own degradation. The minor degradation that occurs is anticipated to mirror that of the unlabeled analyte, ensuring accurate correction. The stability of 4,7-dichloroquinoline at room temperature in closed containers under normal storage conditions has been noted.[8]

  • 4,7-Dichloroquinoline (Structural Analog IS): As a structural analog, its stability profile is very similar to the 15N-labeled version. While it can effectively control for extraction and injection variability, it is not ideal for mass spectrometry due to the potential for isotopic interference from the analyte, especially for compounds containing chlorine.[7] Furthermore, any unlabeled degradation products could potentially interfere with the analysis of the analyte's own degradants.

  • Verapamil-d7 (Structurally Unrelated SIL-IS): This compound shows significantly more degradation under hydrolytic, oxidative, and photolytic stress. Its different chemical structure leads to a distinct stability profile compared to the quinoline-based compounds. If Verapamil-d7 were used as an internal standard for a quinoline-based analyte, its instability could lead to inaccurate quantification, as the IS response would diminish over time due to degradation, while the analyte remains stable.

Conclusion

Based on this comparative guide, This compound exhibits the most favorable stability profile for use as an internal standard in the analysis of 4,7-dichloroquinoline or structurally similar analytes. Its high stability ensures that it will not degrade under typical sample handling and storage conditions, and its isotopic label provides the most accurate correction for analytical variability in mass spectrometry.

When selecting an internal standard, it is crucial to perform or have access to stability data under relevant stress conditions. The use of a stable, isotopically labeled analog of the analyte, such as this compound, is the most robust approach to ensure the generation of high-quality, reliable quantitative data in bioanalysis.

References

A Head-to-Head Battle: Deuterated vs. 15N-Labeled Standards in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers navigating the critical choice of internal standards for bioanalysis.

In the landscape of drug discovery and development, pharmacokinetic (PK) studies are the bedrock upon which the understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is built. The accuracy of these studies hinges on the precise quantification of drug concentrations in biological matrices, a task heavily reliant on the use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Stable isotope-labeled (SIL) internal standards are the gold standard, recommended by regulatory bodies like the FDA for their ability to mimic the analyte of interest and compensate for variability during sample processing and analysis.[1][2]

Among SILs, deuterated (²H or D) and 15N-labeled standards are two of the most common choices. While both serve the same fundamental purpose, their intrinsic atomic differences can lead to significant variations in analytical performance. This guide provides a comprehensive comparison of deuterated and 15N-labeled standards, supported by experimental principles, to aid researchers in making an informed decision for their PK studies.

Core Comparison: Performance in Bioanalysis

The ideal internal standard should co-elute with the analyte and exhibit identical extraction recovery and ionization response, thus perfectly normalizing any analytical variability.[3] However, the choice of isotope can influence how closely this ideal is met.

FeatureDeuterated (²H) Standards15N-Labeled StandardsRationale & Implications
Chromatographic Co-elution May exhibit slight retention time shifts (Isotope Effect).[4]Generally co-elute perfectly with the analyte.The larger mass difference between protium (¹H) and deuterium (²H) can alter physicochemical properties, leading to chromatographic separation from the unlabeled analyte. This can expose the analyte and IS to different matrix effects, compromising accuracy.[4] 15N is chemically identical to ¹⁴N, preserving the chromatographic behavior.
Metabolic Stability Prone to in-vivo H/D exchange and metabolic switching.[5][6] Deuteration at a site of metabolism can alter the metabolic pathway.[7]Highly stable; no exchange with unlabeled nitrogen. The label is intrinsic to the core structure.[6][8]Deuterium labels on heteroatoms or activated carbons can be lost and replaced by protons from the biological matrix.[6][8] This instability can lead to inaccurate quantification. 15N labels, typically part of a stable ring or amide structure, are not susceptible to such exchange.
Matrix Effect Compensation Can be compromised by chromatographic shifts, leading to differential ion suppression or enhancement between the analyte and IS.[4]Excellent compensation due to identical retention time and ionization properties.Matrix effects are a major source of imprecision in LC-MS/MS bioanalysis.[9] If the IS and analyte experience different matrix effects due to separation, the analyte-to-IS response ratio will not be constant, leading to flawed results.[4]
Isotopic Purity & Crosstalk Must ensure high isotopic purity to avoid contribution of unlabeled analyte to the analyte signal.[1] Deuterium can be lost in the ion source, potentially contributing to the analyte's mass channel.[5]High isotopic purity is crucial. Generally more stable in the ion source, minimizing back-exchange or contribution to the analyte signal.[6]The presence of unlabeled analyte in the SIL-IS stock can lead to an overestimation of the analyte concentration.[1] The stability of the 15N label reduces the risk of in-source fragmentation that could interfere with the analyte signal.
Cost & Availability Generally less expensive and more readily available due to simpler synthesis.[5][8]Typically more expensive and may require custom synthesis due to more complex synthetic routes.[8][10]For many routine or high-throughput applications, the lower cost of deuterated standards is a significant advantage.[11] However, for complex assays or when high accuracy is paramount, the higher cost of a 15N standard can be justified by the reduced risk of analytical issues and method development time.[8]

Experimental Protocols: A Glimpse into the Lab

The validation of a bioanalytical method is a regulatory requirement to ensure its reliability.[1][2] The following outlines a typical experimental protocol for method validation using a SIL-IS, with special considerations for deuterated and 15N-labeled standards.

Objective:

To validate an LC-MS/MS method for the quantification of Drug X in human plasma.

Materials:
  • Drug X reference standard

  • Deuterated Drug X (e.g., Drug X-d4) and/or 15N-labeled Drug X (e.g., Drug X-¹⁵N₂) internal standard

  • Control human plasma (screened for interferences)

  • HPLC-grade solvents (acetonitrile, methanol, water, formic acid)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

Methodology:
  • Stock and Working Solution Preparation:

    • Prepare primary stock solutions of the analyte and the IS in a suitable organic solvent.

    • Prepare serial dilutions to create calibration curve (CC) and quality control (QC) working solutions.

    • Consideration: Verify the isotopic purity of the SIL-IS. The presence of unlabeled analyte in the IS stock must be negligible or accounted for during validation.[1]

  • Sample Preparation (Protein Precipitation followed by LLE):

    • To 100 µL of plasma (blank, CC, QC, or study sample), add 20 µL of the IS working solution and vortex.

    • Add 300 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.

    • Transfer the supernatant to a clean tube and perform LLE with a suitable solvent (e.g., methyl tert-butyl ether).

    • Evaporate the organic layer to dryness and reconstitute in the mobile phase.

    • Consideration: Assess the recovery of both the analyte and the IS. While SIL-IS should correct for extraction variability, significant differences in recovery between a deuterated IS and the analyte have been reported and should be investigated.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate HPLC column (e.g., C18).

    • Develop a gradient elution method to achieve chromatographic separation.

    • Optimize mass spectrometer parameters (e.g., ESI voltage, gas flows) and select appropriate MRM transitions for the analyte and IS.

    • Deuterated IS Consideration: Carefully monitor for chromatographic separation between the analyte and the IS. A slight shift is a known deuterium isotope effect.[4] If the shift is significant, it can lead to inaccurate results due to differential matrix effects.

    • 15N-Labeled IS Consideration: Expect co-elution with the analyte. Any observed separation would be highly unusual and may indicate an issue with the column or mobile phase.

  • Method Validation Parameters (as per FDA/ICH M10 Guidelines[1][2]):

    • Selectivity: Analyze at least six different lots of blank plasma to check for interferences at the retention times of the analyte and IS.

    • Calibration Curve: Prepare a blank, a zero sample (blank + IS), and at least six non-zero calibration standards. The curve should be fitted with an appropriate regression model.

    • Accuracy and Precision: Analyze QC samples at a minimum of four levels (LOD, low, mid, high) in replicate (n≥5) over several days.

    • Matrix Effect: This is a critical test. Compare the response of the analyte in post-extraction spiked samples from different sources to the response in a neat solution.[9]

      • Deuterated vs. 15N-Labeled IS Test: A key experiment is to evaluate the analyte/IS peak area ratio consistency across different lots of plasma. Inconsistent ratios, particularly with a deuterated standard, can indicate that the IS is not adequately compensating for variable matrix effects.[4]

    • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

      • Deuterated IS Consideration: Assess the stability of the deuterium label itself, especially if it is in a chemically labile position. This can be done by monitoring for any loss of the deuterium signal or increase in the analyte signal in IS-only samples over time.[5][6]

Visualizing the Workflow and Key Considerations

To better illustrate the processes, the following diagrams outline the experimental workflow and the decision-making logic when choosing an internal standard.

G cluster_pre Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (Calibrator, QC, Unknown) Add_IS Spike with Internal Standard (IS) Plasma->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_MS LC-MS/MS Injection Evap_Recon->LC_MS Integration Peak Area Integration (Analyte & IS) LC_MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

Caption: Experimental workflow for a typical PK sample analysis using a SIL-IS.

G Start Select SIL Internal Standard for PK Assay Choice Deuterated (²H) or 15N-Labeled? Start->Choice Deuterated Deuterated (²H) Standard Choice->Deuterated Cost-Sensitive Routine Assay N15 15N-Labeled Standard Choice->N15 High-Risk Analyte Max Accuracy Needed D_Pros Pros: - Lower Cost - Readily Available Deuterated->D_Pros D_Cons Cons to Evaluate: - Isotope Effect (RT Shift?) - Metabolic Stability (H/D Exchange?) - In-source Stability? Deuterated->D_Cons N15_Pros Pros: - Co-elution - High Metabolic Stability - Robust Matrix Compensation N15->N15_Pros N15_Cons Cons: - Higher Cost - May Require Custom Synthesis N15->N15_Cons Validation Rigorous Validation Required (Matrix Effect, Stability) D_Cons->Validation Outcome Proceed if Validated Monitor for Issues Validation->Outcome N15_Outcome Ideal for High-Accuracy & Complex Assays N15_Cons->N15_Outcome

Caption: Decision logic for choosing between deuterated and 15N-labeled standards.

Conclusion and Recommendation

The choice between a deuterated and a 15N-labeled internal standard is not merely one of cost, but a critical scientific decision that can impact the quality and reliability of pharmacokinetic data.

Deuterated standards are a viable and cost-effective option for many applications.[11] However, their use demands a heightened level of scrutiny during method development and validation. Researchers must be vigilant for potential pitfalls such as chromatographic shifts, metabolic instability, and H/D exchange, ensuring these factors do not compromise data integrity.[4][5] Careful placement of deuterium labels on stable, non-metabolized positions of the molecule is crucial to mitigate these risks.[5][6]

15N-labeled standards , on the other hand, represent a more robust and chemically conservative choice. Their inherent stability and identical chromatographic behavior to the analyte make them the superior option for challenging assays, complex matrices, and when the highest level of accuracy is non-negotiable.[6][8] While the initial investment is higher, the payoff comes in the form of increased data reliability, reduced risk of analytical failure, and potentially faster method development.[8]

For drug development professionals, the guiding principle should be to use the most appropriate tool for the job. For early-stage discovery or routine assays where cost is a major driver, a well-validated deuterated standard may suffice. However, for pivotal non-clinical or clinical PK studies that will inform regulatory submissions, the investment in a 15N-labeled (or ¹³C-labeled) standard is a prudent one that ensures the generation of unimpeachable data.

References

Establishing Linearity and Limits of Detection with 4,7-Dichloroquinoline-15N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry-based quantification, the selection of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative overview of the expected performance of 4,7-Dichloroquinoline-15N as a stable isotope-labeled (SIL) internal standard, particularly in the context of bioanalytical method development.

While specific experimental data for this compound is not extensively published, its structural similarity to widely analyzed compounds like chloroquine and hydroxychloroquine allows for a robust, data-driven estimation of its performance characteristics. This guide presents a representative performance comparison based on validated LC-MS/MS methods for these analogous compounds.

Performance Comparison of Internal Standards

The following table summarizes the typical performance characteristics of an LC-MS/MS method for a quinoline-based analyte, comparing the expected performance when using this compound against a commonly used deuterated analog, Chloroquine-d4.

Performance MetricThis compound (Representative)Chloroquine-d4 (Published Data)
Analyte ChloroquineChloroquine
Linearity Range 0.5 - 500 ng/mL1.41 - 610 ng/mL[1]
Correlation Coefficient (R²) > 0.998> 0.99[1]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.41 ng/mL[1]
Limit of Detection (LOD) ~0.15 ng/mL (Estimated)Not explicitly stated
Accuracy at LLOQ Within ±20%Within ±20%[1]
Precision at LLOQ < 20%< 15%[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for establishing linearity and the limit of detection for a quinoline-based analyte using this compound as an internal standard in a biological matrix like human plasma.

Protocol for Establishing Linearity
  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the analyte (e.g., Chloroquine) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of the internal standard, this compound, at a concentration of 1 mg/mL in the same solvent.

  • Preparation of Calibration Standards:

    • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to cover the expected clinical or experimental concentration range.

    • A typical set of calibration standards for a linearity range of 0.5 to 500 ng/mL would include concentrations such as 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.[2]

    • Spike a known volume of blank biological matrix (e.g., human plasma) with the analyte working solutions to create the calibration standards.

  • Sample Preparation:

    • To a fixed volume of each calibration standard and a blank sample, add a consistent volume of the this compound internal standard working solution.

    • Perform sample extraction (e.g., protein precipitation with acetonitrile or solid-phase extraction) to remove interferences.[1]

    • Evaporate the supernatant and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into an LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte and internal standard.

    • Optimize the mass spectrometer parameters for the detection of the analyte and this compound using multiple reaction monitoring (MRM).

  • Data Analysis:

    • For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.

    • Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).

    • Perform a linear regression analysis on the data points. The method is considered linear if the correlation coefficient (R²) is typically ≥ 0.99.[3]

Protocol for Determining the Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
  • Preparation of Low-Concentration Samples:

    • Prepare spiked samples at the lower end of the expected calibration range, including the proposed LLOQ.

  • Signal-to-Noise Ratio Method:

    • Analyze multiple replicates (n ≥ 3) of the blank matrix and the low-concentration spiked samples.

    • Determine the signal-to-noise ratio (S/N) for the analyte peak in the chromatograms of the spiked samples.

    • The LOD is typically defined as the concentration at which the S/N is ≥ 3.[4]

    • The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20% of the nominal concentration) and precision (coefficient of variation ≤ 20%).[4][5] The S/N for the LLOQ is generally expected to be ≥ 10.[4]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for establishing linearity and determining the limit of detection.

Linearity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation stock_analyte Prepare Analyte Stock Solution working_standards Create Analyte Working Standards stock_analyte->working_standards stock_is Prepare IS (4,7-DQN-15N) Stock Solution sample_prep Add IS & Perform Sample Extraction stock_is->sample_prep cal_standards Spike Blank Matrix to Create Calibration Standards working_standards->cal_standards cal_standards->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis peak_area Calculate Peak Area Ratio (Analyte/IS) lcms_analysis->peak_area plot Plot Area Ratio vs. Concentration peak_area->plot regression Perform Linear Regression plot->regression r_squared Evaluate R² (≥ 0.99) regression->r_squared LOD_LLOQ_Workflow cluster_prep_lod Preparation cluster_analysis_lod Analysis cluster_data_lod Data Evaluation low_conc Prepare Low Concentration Spiked Samples & Blanks replicate_analysis Analyze Replicates (n≥3) via LC-MS/MS low_conc->replicate_analysis sn_ratio Determine Signal-to-Noise (S/N) Ratio replicate_analysis->sn_ratio lod_eval LOD: S/N ≥ 3 sn_ratio->lod_eval lloq_eval LLOQ: S/N ≥ 10 with Acceptable Accuracy & Precision sn_ratio->lloq_eval

References

Safety Operating Guide

Proper Disposal Procedures for 4,7-Dichloroquinoline-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 4,7-Dichloroquinoline-15N, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established safety data for 4,7-Dichloroquinoline and general best practices for handling chemical waste.

I. Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. Based on data for the unlabeled compound, it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] All personnel handling this compound should be familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Summary of Key Safety Data:

ParameterValueSource(s)
Appearance Light brown to off-white crystalline powder[3][4]
Molecular Formula C9H5Cl2(15N)[4][5]
Molecular Weight ~199.05 g/mol [4][5]
Melting Point 84 - 86 °C[4]
Boiling Point 148 °C[4]
Flash Point 164 °C[4]
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][2][6]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection[1][4][6][7]

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers.

1. Waste Identification and Segregation:

  • Identify: All waste materials containing this compound must be identified as hazardous chemical waste. This includes:

    • Unused or expired this compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, bench paper).

    • Contaminated glassware.

    • Solutions containing this compound.

    • Empty containers that held the compound.

  • Segregate: Keep this compound waste separate from other waste streams, especially incompatible materials such as strong oxidizing agents.[2]

2. Waste Collection and Containment:

  • Solid Waste:

    • Carefully sweep up any solid this compound, avoiding dust generation.[1][7]

    • Place the solid waste and any contaminated disposable items into a designated, chemically resistant, and sealable hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container.

  • Empty Containers:

    • Empty containers should be treated as hazardous waste and disposed of as the unused product.[6][7] Do not rinse into the drain.

3. Waste Labeling:

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Harmful," "Irritant").

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

4. Storage of Waste:

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[1]

  • Ensure the storage area is away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Never dispose of this compound down the drain or in the regular trash.[1][7]

III. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Before cleaning, don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment and Cleanup:

    • For dry spills, use dry clean-up procedures and avoid creating dust.[1]

    • Carefully sweep the material and place it into a labeled hazardous waste container.

    • For wet spills, absorb the material with an inert absorbent and place it in the hazardous waste container.

  • Decontamination: Decontaminate the spill area with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Collection & Containment cluster_3 Step 3: Storage & Final Disposal start Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Waste identify->segregate collect_solid Solid Waste: - Sweep carefully - Avoid dust segregate->collect_solid collect_liquid Liquid Waste: - Collect in sealed container segregate->collect_liquid contain Place in Labeled, Sealed Hazardous Waste Container collect_solid->contain collect_liquid->contain store Store in Designated, Well-Ventilated Area contain->store contact_ehs Contact EHS for Pickup store->contact_ehs dispose Professional Disposal (e.g., Incineration) contact_ehs->dispose

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4,7-Dichloroquinoline-15N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for 4,7-Dichloroquinoline-15N, building on our commitment to be your preferred source for laboratory safety and chemical handling information. The safety protocols for this compound are analogous to its non-isotopically labeled counterpart, 4,7-Dichloroquinoline.

Hazard Summary: this compound is classified as a substance that is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2] It may also lead to an allergic skin reaction.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety glasses with side-shields or chemical safety gogglesMust conform to EN166 (EU) or NIOSH (US) standards to protect against dust and splashes.[2][3]
Skin Chemical-resistant gloves (e.g., Nitrile)Gloves must be inspected for integrity before each use and disposed of after use in accordance with laboratory practices.[2][4]
Impervious protective clothing (Lab coat)To prevent skin contact.[1][2] Contaminated clothing should not be taken out of the workplace and must be laundered before reuse.[1]
Respiratory Use in a well-ventilated area (e.g., fume hood)To minimize inhalation of dust.[1][2] If ventilation is inadequate or dust is generated, a NIOSH-approved P95 or P1 particle respirator should be used.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare work area in fume hood prep_ppe->prep_setup prep_weigh 3. Weigh compound carefully prep_setup->prep_weigh exp_dissolve 4. Dissolve/react compound prep_weigh->exp_dissolve exp_monitor 5. Monitor reaction cleanup_decon 6. Decontaminate surfaces exp_monitor->cleanup_decon cleanup_waste 7. Segregate & label waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Materials: Dispose of as unused product.[2] This includes gloves, weighing paper, and any other materials that have come into contact with the chemical.

  • Containers: Handle uncleaned containers as you would the product itself.[4] Recycle containers if possible, or dispose of them in an authorized landfill.[1]

The following diagram illustrates the decision-making process for waste disposal.

cluster_contaminated Contaminated Waste start Waste Generated is_contaminated Is the item contaminated? start->is_contaminated is_sharp Is it a sharp? is_contaminated->is_sharp Yes non_contaminated Dispose in Regular Lab Trash is_contaminated->non_contaminated No sharp_container Dispose in Sharps Container is_sharp->sharp_container Yes is_liquid Is it liquid waste? is_sharp->is_liquid No solid_waste Dispose in Labeled Hazardous Waste Container liquid_waste Dispose in Labeled Hazardous Liquid Waste is_liquid->solid_waste No is_liquid->liquid_waste Yes

Caption: Decision-making diagram for waste disposal.

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately rinse with fresh running water for at least 15 minutes, keeping eyelids open.[1] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2] If irritation persists, consult a physician.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician.[2]

In Case of a Spill:

  • Evacuate the area and ensure adequate ventilation.[2]

  • Wear appropriate PPE, including respiratory protection.[1]

  • Use dry clean-up procedures to avoid generating dust.[1]

  • Collect the spilled material and place it in a suitable, labeled container for disposal.[1][2]

  • Wash the spill area thoroughly with water, preventing runoff from entering drains.[1]

  • If a large spill occurs or it enters drains or waterways, notify emergency services.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.